PROTAC JNK1-targeted-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H32BrN9O6 |
|---|---|
Peso molecular |
754.6 g/mol |
Nombre IUPAC |
2-[[5-bromo-2-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylcarbamoyl]anilino]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C35H32BrN9O6/c36-23-18-40-35(44-30(23)42-24-8-2-1-6-21(24)29(37)47)41-20-12-10-19(11-13-20)31(48)39-17-4-3-16-38-25-9-5-7-22-28(25)34(51)45(33(22)50)26-14-15-27(46)43-32(26)49/h1-2,5-13,18,26,38H,3-4,14-17H2,(H2,37,47)(H,39,48)(H,43,46,49)(H2,40,41,42,44) |
Clave InChI |
FXRDWVJCIIGIJS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide to PROTAC JNK1-targeted-1 (PA2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of PROTAC JNK1-targeted-1 (PA2), a potent degrader of c-Jun N-terminal kinase 1 (JNK1). This document is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, kinase signaling, and drug discovery.
Core Structure and Properties of PA2
This compound (PA2) is a heterobifunctional molecule designed to specifically induce the degradation of JNK1 via the ubiquitin-proteasome system. It is composed of three key moieties: a JNK1 inhibitor, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Chemical Structure:
The chemical structure of PA2 is represented by the following SMILES string: O=C(NCCCCNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O)C4=CC=C(NC5=NC=C(Br)C(NC6=CC=CC=C6C(N)=O)=N5)C=C4
A 2D representation of this structure is provided below.
Figure 1: Chemical Structure of this compound (PA2).
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C35H32BrN9O6 |
| Molecular Weight | 754.59 g/mol |
Mechanism of Action: JNK1 Degradation Pathway
PA2 functions by hijacking the cell's natural protein disposal machinery to selectively eliminate JNK1. The process can be summarized in the following steps:
-
Ternary Complex Formation: PA2 simultaneously binds to JNK1 (the protein of interest, POI) and the CRBN E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of JNK1.
-
Proteasomal Degradation: The polyubiquitinated JNK1 is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: PA2 is released after degradation and can induce the degradation of another JNK1 molecule, acting in a catalytic manner.
Caption: Mechanism of PA2-mediated JNK1 degradation.
Quantitative Data Summary
The potency of PA2 in inducing JNK1 degradation is primarily characterized by its half-maximal degradation concentration (DC50).
| Parameter | Value | Cell Line | Reference |
| DC50 | 10 nM | Not Specified | [1] |
| Dmax | >96% (for a similar MNK1 PROTAC) | MV4-11 | [2] |
Note: The Dmax value is for a comparable PROTAC and may not be representative of PA2's maximal degradation of JNK1.
JNK1 Signaling Pathway
JNK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli and plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation.
Caption: Simplified JNK1 signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of PA2 can be found in the primary literature by Guo Y, et al.[1]. Below are generalized protocols for key experiments typically performed for PROTAC characterization.
JNK1 Enzymatic Assay
This assay measures the ability of a compound to inhibit the kinase activity of JNK1.
Principle: The assay quantifies the phosphorylation of a JNK1 substrate (e.g., ATF2) by recombinant JNK1 enzyme in the presence of ATP. The level of phosphorylated substrate is then detected, often using a specific antibody in an ELISA or by measuring ADP production with a luminescent assay.[3][4][5][6][7]
General Protocol (ADP-Glo™ Assay): [3][5]
-
Reagent Preparation: Prepare assay buffers, recombinant human JNK1 enzyme, ATF2 substrate, and ATP solution. Serially dilute the test compound (PA2) to the desired concentrations.
-
Kinase Reaction: In a 384-well plate, add JNK1 enzyme, the test compound, and the substrate/ATP mixture. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is proportional to the ADP generated and thus to the JNK1 activity.
-
Data Analysis: Calculate the percent inhibition of JNK1 activity at each compound concentration relative to a vehicle control and determine the IC50 value.
Cell-Based JNK1 Degradation Assay (Western Blot)
This assay determines the ability of a PROTAC to induce the degradation of endogenous JNK1 in a cellular context.
Principle: Cells are treated with the PROTAC, and the total cellular protein is extracted. The level of JNK1 protein is then quantified using Western blotting with a JNK1-specific antibody.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T, HeLa) and allow cells to adhere. Treat the cells with various concentrations of PA2 for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against JNK1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities for JNK1 and the loading control using densitometry software. Normalize the JNK1 signal to the loading control. Calculate the percentage of JNK1 remaining at each PA2 concentration compared to the vehicle control to determine the DC50 and Dmax values.
Caption: Workflow for Western blot-based degradation assay.
Conclusion
This compound (PA2) is a potent and specific degrader of JNK1, demonstrating the potential of targeted protein degradation for modulating the JNK signaling pathway. The data and protocols presented in this guide provide a foundational understanding for researchers aiming to utilize or further develop JNK1-targeting PROTACs for therapeutic applications, particularly in areas such as fibrosis and other JNK1-mediated diseases. For detailed synthesis and characterization of PA2, the primary literature should be consulted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of P11-2: A Potent First-in-Class MNK1-Targeting PROTAC Degrader for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK1 Kinase Enzyme System Application Note [promega.jp]
- 4. reactionbiology.com [reactionbiology.com]
- 5. JNK1 Kinase Enzyme System [promega.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological Inhibition of JNK Signalling Exerts Anti-Neoplastic Effects on SH-SY5Y Human Neuroblastoma Cells | MDPI [mdpi.com]
- 10. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Identification of E3 Ligase Binders for JNK1-Targeted PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the identification and characterization of E3 ligase binders for the development of Proteolysis Targeting Chimeras (PROTACs) aimed at the c-Jun N-terminal kinase 1 (JNK1). JNK1 is a critical node in cellular signaling pathways, implicated in a variety of diseases including inflammatory disorders and cancer, making it a compelling target for therapeutic intervention. This document details the JNK1 signaling pathway, outlines a systematic workflow for PROTAC development, presents quantitative data for a known JNK1-targeted PROTAC, and provides detailed protocols for essential experimental assays.
The JNK1 Signaling Pathway: A Key Therapeutic Target
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK itself).[2] This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, growth factors, and environmental insults.[2]
Upon activation, JNK1 translocates to the nucleus and phosphorylates a range of transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression involved in diverse cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of the JNK1 signaling pathway has been linked to numerous pathological conditions, making it an attractive target for the development of novel therapeutics.
PROTAC-Mediated Degradation of JNK1: A Strategic Approach
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than inhibiting their activity. A PROTAC consists of three key components: a ligand that binds to the protein of interest (in this case, JNK1), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing JNK1 and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of JNK1, marking it for degradation by the proteasome.[4]
The choice of E3 ligase is a critical determinant of PROTAC efficacy and selectivity. The two most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[]
-
Cereblon (CRBN): CRBN ligands, such as derivatives of thalidomide (B1683933) (e.g., pomalidomide), are often used. CRBN-based PROTACs can exhibit rapid degradation kinetics.[]
-
Von Hippel-Lindau (VHL): VHL ligands are typically derived from the HIF-1α peptide. VHL-based PROTACs can form highly stable ternary complexes.[]
The selection between CRBN and VHL depends on factors such as the subcellular localization of the target protein, the expression levels of the E3 ligase in the target tissue, and the desired pharmacokinetic and pharmacodynamic properties of the PROTAC.[]
Experimental Workflow for JNK1-Targeted PROTAC Development
The development of a JNK1-targeted PROTAC follows a systematic workflow that involves several key experimental stages.
References
The Role of JNK1 in Pulmonary Fibrosis and the Promise of Targeted Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) is a relentless and ultimately fatal lung disease characterized by progressive scarring of the lung tissue. The c-Jun N-terminal kinase 1 (JNK1), a key mediator in the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a critical player in the pathogenesis of pulmonary fibrosis. Its activation is implicated in a cascade of pro-fibrotic events, including epithelial cell injury and apoptosis, the transition of epithelial cells to mesenchymal cells (EMT), and the activation and differentiation of fibroblasts into myofibroblasts, the primary producers of extracellular matrix (ECM). This technical guide provides an in-depth exploration of the role of JNK1 in pulmonary fibrosis, detailing its signaling pathways and offering a compendium of experimental protocols for its investigation. Furthermore, we delve into the innovative strategy of targeted protein degradation, specifically focusing on Proteolysis Targeting Chimeras (PROTACs) as a novel therapeutic modality to eliminate JNK1 and disrupt the fibrotic process.
JNK1 Signaling in the Pathogenesis of Pulmonary Fibrosis
JNK1 is a stress-activated protein kinase that responds to various extracellular stimuli, including inflammatory cytokines, oxidative stress, and growth factors, all of which are pertinent to the fibrotic microenvironment of the lung.[1] A central upstream activator of JNK1 in pulmonary fibrosis is Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.[2]
The activation of JNK1 signaling contributes to pulmonary fibrosis through several key mechanisms:
-
Epithelial-Mesenchymal Transition (EMT): JNK1 promotes the transdifferentiation of alveolar epithelial cells into mesenchymal-like cells, which are a source of myofibroblasts. This process is partly mediated by JNK1's ability to phosphorylate and modulate the activity of Smad3, a key downstream effector of TGF-β signaling.[3]
-
Fibroblast-to-Myofibroblast Differentiation (FMD): JNK1 is crucial for the transformation of lung fibroblasts into contractile, ECM-producing myofibroblasts. This activation is a hallmark of fibrotic diseases.[4]
-
Inflammation and Apoptosis: JNK1 signaling is involved in regulating inflammatory responses and programmed cell death (apoptosis) of alveolar epithelial cells, which can initiate and perpetuate the fibrotic cascade.[4]
TGF-β-JNK1 Signaling Pathway
The TGF-β signaling pathway is a major driver of fibrosis. Upon ligand binding, the TGF-β receptor complex activates downstream signaling cascades, including both Smad-dependent and Smad-independent pathways. JNK1 is a key component of the Smad-independent pathway. TGF-β1 can activate JNK, which in turn can phosphorylate transcription factors like c-Jun, a component of the AP-1 complex. This leads to the transcription of pro-fibrotic genes, including various collagens and other ECM components.[2][5]
Therapeutic Targeting of JNK1
Given its central role in fibrosis, JNK1 has become an attractive therapeutic target. Strategies have primarily focused on the development of small molecule inhibitors.
JNK1 Inhibitors in Preclinical and Clinical Development
Several JNK inhibitors have been evaluated for the treatment of pulmonary fibrosis.
-
CC-930: A first-generation JNK inhibitor with a bias towards JNK2, CC-930 demonstrated anti-fibrotic effects in preclinical models, including the bleomycin-induced lung fibrosis model, where it reduced lung fibrosis scores in a dose-dependent manner.[6][7] In a phase II study in IPF patients, CC-930 showed preliminary evidence of stabilizing forced vital capacity (FVC) and modulating biomarkers like MMP-7.[8] However, its development was discontinued (B1498344) due to liver enzyme elevations at higher doses.[8]
-
CC-90001: A second-generation, orally available JNK inhibitor with a strong bias for JNK1, CC-90001 has shown promising anti-fibrotic and anti-inflammatory activity in preclinical and clinical studies.[8][9] A phase 1b study in patients with pulmonary fibrosis showed that treatment with CC-90001 was associated with a lack of FVC decline and reductions in the fibrosis-associated matrix protein tenascin-C.[8] A subsequent phase 2 trial, although terminated early, showed numerical improvements in percent predicted FVC (ppFVC) in patients with IPF treated with CC-90001 compared to placebo.[10]
| Compound | Target | Preclinical Model | Key Findings | Clinical Phase | Reference |
| CC-930 | JNK (JNK2 bias) | Bleomycin-induced lung fibrosis (mouse) | Dose-dependent reduction in lung fibrosis scores (18-32%). | Phase II (discontinued) | [6] |
| Dermal fibrosis (mouse) | Dose-dependent reduction in dermal thickening (up to 45%) and hydroxyproline (B1673980) content (up to 53%). | [11] | |||
| CC-90001 | JNK1 | - | Preclinical studies showed antifibrotic effects. | Phase II | [8][9] |
| IPF Patients (Phase 1b) | Lack of FVC decline; reduction in tenascin-C. | [8] | |||
| IPF Patients (Phase 2) | Numerical improvement in ppFVC. | [10] |
Genetic Ablation of JNK1
Studies using genetically modified mice have provided definitive evidence for the role of JNK1 in pulmonary fibrosis. JNK1 knockout mice are protected from bleomycin-induced pulmonary fibrosis, exhibiting reduced collagen deposition and expression of pro-fibrotic genes.[11]
| Model | Fibrosis Induction | Key Findings | Reference |
| JNK1 Knockout Mice | Bleomycin (B88199) | Protected from fibrosis; reduced collagen deposition. | [11] |
| TGF-β1 | Protected from pro-fibrotic gene expression. | [11] |
Targeted Degradation of JNK1 using PROTACs
A novel and promising therapeutic strategy is the targeted degradation of JNK1 using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[12]
A PROTAC molecule consists of three components:
-
A ligand that binds to the target protein (JNK1).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
By bringing JNK1 into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of JNK1, marking it for degradation by the proteasome. This event-driven pharmacology offers several potential advantages over traditional inhibition, including the ability to target non-enzymatic functions of the protein and a more sustained duration of action.
JNK1-Targeted PROTACs
Researchers have begun to design and synthesize PROTACs that specifically target JNK1 for degradation. One such example is the PROTAC molecule designated as PA2 , which has demonstrated a DC50 (concentration at which 50% of the protein is degraded) of 10 nM and has been shown to decrease the levels of fibronectin, a key ECM protein.[13] The development of potent and selective JNK1 degraders holds significant promise for the treatment of pulmonary fibrosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of JNK1 in pulmonary fibrosis.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential therapeutics.[10][14]
Materials:
-
Bleomycin sulfate (B86663) (e.g., from Streptomyces verticillus)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Animal gavage needles or intratracheal instillation device
Procedure:
-
Animal Acclimatization: House mice (e.g., C57BL/6, 8-10 weeks old) in a controlled environment for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the mice using a standard, approved protocol.
-
Bleomycin Administration:
-
Intratracheal (IT) Instillation: Expose the trachea through a small incision. Using a fine-gauge needle or a specialized intratracheal instillation device, deliver a single dose of bleomycin (typically 1.5 - 3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Oropharyngeal Aspiration: Anesthetize the mouse and gently pull the tongue to the side. Pipette the bleomycin solution into the back of the throat and allow the mouse to aspirate the liquid into the lungs.
-
-
Post-Procedure Monitoring: Monitor the animals closely for recovery from anesthesia and for any signs of distress.
-
Fibrosis Development: The fibrotic phase typically develops between day 14 and day 28 post-bleomycin administration.[10]
-
Endpoint Analysis: At the desired time point, euthanize the mice and harvest the lungs for analysis (e.g., histology, hydroxyproline assay, western blotting, qPCR).
References
- 1. Frontiers | Epithelial–mesenchymal transition in pulmonary fibrosis: molecular mechanisms and emerging therapeutic strategies [frontiersin.org]
- 2. TGF-β1 induces tissue factor expression in human lung fibroblasts in a PI3K/JNK/Akt-dependent and AP-1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. c-Jun N-Terminal Kinase 1 Promotes Transforming Growth Factor–β1–Induced Epithelial-to-Mesenchymal Transition via Control of Linker Phosphorylation and Transcriptional Activity of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transforming growth factor-beta 1-induced activation of the ERK pathway/activator protein-1 in human lung fibroblasts requires the autocrine induction of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct Amino Acid-Based PROTACs Target Oncogenic Kinases for Degradation in Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Reproducible lung protective effects of a TGFβR1/ALK5 inhibitor in a bleomycin‐induced and spirometry‐confirmed model of IPF in male mice - PMC [pmc.ncbi.nlm.nih.gov]
JNK1 Isoform-Specific Functions: A Technical Guide for Researchers
Abstract
The c-Jun N-terminal kinase 1 (JNK1), a key member of the mitogen-activated protein kinase (MAPK) family, plays a pivotal role in a multitude of cellular processes, including stress responses, apoptosis, inflammation, and metabolism. JNK1 is not a single entity; alternative splicing of the MAPK8 gene produces multiple protein isoforms, primarily the p46 isoforms (JNK1α1, JNK1β1) and the p54 isoforms (JNK1α2, JNK1β2). These isoforms, while structurally similar, exhibit distinct and sometimes opposing functions, arising from differences in their substrate specificity, subcellular localization, and interaction with other proteins. Understanding these isoform-specific roles is critical for elucidating the precise mechanisms of JNK1 signaling and for the development of targeted therapeutics that can selectively modulate specific pathological pathways while minimizing off-target effects. This guide provides an in-depth overview of the known isoform-specific functions of JNK1, detailed experimental protocols for their study, and a summary of quantitative data to facilitate further research.
Introduction to JNK1 Isoforms
The JNK family comprises proteins encoded by three separate genes: Jnk1, Jnk2, and Jnk3. JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 expression is largely restricted to the nervous system, heart, and testes.[1][2] Alternative splicing of the primary transcripts from the Jnk1 and Jnk2 genes results in at least four distinct isoforms for each, yielding a complex signaling potential.[3]
The JNK1 isoforms are categorized based on variations in their C-terminus and the central kinase domain, which affects their size and function:
-
α and β Splice Variants: Alternative splicing of an exon in the C-terminal region generates the α and β variants.
-
p46 and p54 Splice Variants: Splicing variations within the kinase domain result in a shorter (p46) or longer (p54) protein.
This leads to four primary JNK1 isoforms:
-
JNK1α1 (p46)
-
JNK1β1 (p46)
-
JNK1α2 (p54)
-
JNK1β2 (p54)
These structural differences are the basis for their functional diversity, influencing everything from kinase activation and substrate binding to their ultimate biological output.
Core Signaling Pathway and Activation
JNK activation is a multi-tiered process initiated by various extracellular stimuli, such as cytokines (e.g., TNF-α) and environmental stress.[2][4] This leads to the activation of a MAPK kinase kinase (MAP3K), which then phosphorylates and activates a MAPK kinase (MAP2K), namely MKK4 or MKK7. These dual-specificity kinases then phosphorylate JNK1 on conserved threonine and tyrosine residues within its activation loop, leading to its catalytic activation.[2][3] Activated JNK1 can then phosphorylate a wide array of nuclear and cytoplasmic substrates.[3][5]
DOT script for JNK1 Activation Pathway
Caption: General overview of the JNK1 signaling cascade activation.
Isoform-Specific Functions in Cellular Pathways
While JNK1, in general, is implicated in numerous pathways, compelling evidence demonstrates that its specific isoforms can have divergent and even antagonistic functions.
Apoptosis
The role of JNK1 in apoptosis is highly context-dependent and isoform-specific. A key example is in the response of colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL).[6]
-
Pro-Apoptotic Role (p54 Isoforms): The long isoforms, JNK1α2 and JNK1β2, act in a pro-apoptotic manner. Their knockdown reduces TRAIL-induced cell death.[6]
-
Anti-Apoptotic Role (p46 Isoforms): Conversely, the short isoforms, JNK1α1 and JNK1β1, transmit an anti-apoptotic signal. Knockdown of JNK1α1 enhances apoptosis induced by TRAIL.[6]
This functional dichotomy highlights the importance of the C-terminal extension present in the p54 isoforms in dictating cell fate decisions. JNK can also regulate apoptosis by phosphorylating members of the Bcl-2 family; it can inactivate anti-apoptotic proteins like Bcl-2 or activate pro-apoptotic proteins like BAD and Bax.[6][7]
DOT script for JNK1 Isoform Roles in Apoptosis
Caption: Opposing roles of JNK1 isoforms in TRAIL-induced apoptosis.
Cell Proliferation and Gene Regulation
JNK1 isoforms also exhibit specificity in regulating gene expression and cell cycle progression, often through the phosphorylation of the transcription factor c-Jun. Studies comparing JNK1 and JNK2 knockout cells have revealed that JNK1 is the primary kinase responsible for c-Jun phosphorylation and activation following stimulus, which is required for efficient cell cycle progression.[8]
Furthermore, experiments using constitutively active JNK1 fusion proteins (MKK7-JNK1) demonstrated that JNK1α and JNK1β can induce distinct sets of genes.[9] While both isoforms induced a common set of genes, including c-Jun itself, each also regulated a unique cohort of target genes, indicating a divergence in their downstream signaling pathways.[9]
-
JNK1β-Specific Regulation: JNK1β was shown to selectively increase the expression of several interferon-stimulated genes (ISGs), conferring increased resistance to viral-induced cell death.[9]
Metabolism and Diabetes
In the context of metabolic disease, JNK1 is a critical mediator of cytokine-induced pancreatic β-cell dysfunction and apoptosis. Studies using shRNA to silence individual JNK isoforms in insulin-producing INS-1 cells identified JNK1 as the predominant isoform responsible for these detrimental effects.[10][11] Knockdown of JNK1, but not other isoforms, attenuated IL-1β-induced apoptosis, highlighting JNK1 as a potential therapeutic target in type 1 diabetes.[10][11]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on JNK1 isoform-specific functions.
Table 1: Isoform-Specific Gene Regulation by MKK7-JNK1 Fusion Proteins [9]
| Gene Regulation Category | Number of Genes | Representative Genes | Functional Implication |
| Induced by both JNK1α and JNK1β | 20 | c-Jun, MKP-7, ST2L | Common JNK1-mediated stress response |
| Selectively induced by JNK1α | 13 | - | Specific JNK1α-mediated cellular responses |
| Selectively induced by JNK1β | 13 | ISG12, ISG15, IGTP | Antiviral response |
Table 2: Differential Substrate Binding and Kinase Activity
| JNK Isoform | Substrate | Observation | Reference |
| JNK1 | c-Jun | Major c-Jun interacting kinase after cell stimulation; deficiency reduces c-Jun phosphorylation and stability. | [8] |
| JNK2 | c-Jun | Preferentially bound to c-Jun in unstimulated cells, contributing to its degradation; deficiency enhances c-Jun phosphorylation. | [8] |
| JNK1 vs. JNK2 | c-Jun | JNK1 appears to be a far more active kinase acting on c-Jun in vivo. | [12] |
| JNK Isoforms | ATF2, Elk-1, c-Jun | Different JNK isoforms exhibit distinct binding activities for these transcription factors. | [13][14] |
Experimental Protocols
Investigating the specific functions of JNK1 isoforms requires precise experimental techniques to isolate and analyze the activity of each variant. The cornerstone of this analysis is the combination of isoform-specific immunoprecipitation followed by an in vitro kinase assay.
Isoform-Specific JNK1 Immunoprecipitation (IP)
This protocol describes the isolation of a specific JNK1 isoform from total cell lysate using a targeted antibody.
Materials:
-
Cell Lysis Buffer (e.g., 25 mM HEPES pH 7.6, 1% Triton X-100, 150 mM NaCl, with protease and phosphatase inhibitors).[15][16]
-
JNK1 isoform-specific primary antibody (ensure validation for IP).
-
Protein A/G agarose (B213101) or magnetic beads.
-
Microcentrifuge tubes.
-
Ice-cold Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to desired confluency and apply stimuli (e.g., TNF-α, anisomycin) as required by the experimental design.[2]
-
Wash cells once with ice-cold PBS.
-
Lyse cells by adding ice-cold Lysis Buffer and incubating for 30 minutes on ice with agitation.[15]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate. Use 200-500 µg of total protein per IP.
-
Add 2-4 µg of the JNK1 isoform-specific antibody to the lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 20-30 µL of equilibrated Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with rotation.[17]
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully aspirate the supernatant.
-
Wash the beads 3-4 times with 0.5-1.0 mL of ice-cold Lysis Buffer.
-
After the final wash with lysis buffer, perform one wash with Kinase Assay Buffer to equilibrate the beads for the subsequent assay.[17]
-
In Vitro Kinase Assay (Non-Radioactive)
This protocol measures the activity of the immunoprecipitated JNK1 isoform by detecting the phosphorylation of a recombinant substrate via Western blot.
Materials:
-
Immunoprecipitated JNK1 isoform on beads (from Protocol 5.1).
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 20 mM MgCl₂, 20 mM β-glycerophosphate, 2 mM DTT).[15][18]
-
Recombinant substrate (e.g., GST-c-Jun (1-79)).
-
ATP solution (10 mM).
-
2X SDS-PAGE Sample Buffer.
-
Phospho-specific antibody for the substrate (e.g., anti-Phospho-c-Jun (Ser63)).
Procedure:
-
Kinase Reaction:
-
After the final wash, aspirate all supernatant from the bead pellet.
-
Resuspend the beads in 30 µL of Kinase Assay Buffer.
-
Add 1-2 µg of recombinant substrate (e.g., GST-c-Jun).
-
To initiate the reaction, add ATP to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for 30 minutes with occasional mixing.[19]
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding 30 µL of 2X SDS-PAGE Sample Buffer.
-
Boil the samples at 95-100°C for 5 minutes to elute proteins from the beads and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-Phospho-c-Jun).
-
Use an appropriate HRP-conjugated secondary antibody and detect via chemiluminescence.
-
To confirm equal loading of the kinase, the membrane can be stripped and re-probed with an antibody against total JNK1.
-
DOT script for Isoform-Specific Kinase Assay Workflow
Caption: Workflow for an isoform-specific JNK1 in vitro kinase assay.
Conclusion and Future Directions
The evidence is clear: JNK1 isoforms are not redundant but are distinct functional entities that can drive different, and sometimes opposing, biological outcomes. The balance of expression and activation of p46 versus p54 isoforms, or α versus β variants, can dictate a cell's response to stimuli, influencing its decision to proliferate, apoptose, or mount an inflammatory response. For drug development professionals, this isoform specificity presents both a challenge and an opportunity. Broad-spectrum JNK inhibitors may have limited therapeutic windows due to their impact on the opposing functions of different isoforms.[1] The future of JNK-targeted therapy lies in the development of isoform-selective inhibitors or modulators that can precisely target the pathological activities of one specific isoform while sparing the physiological or beneficial functions of others. Further research is required to fully delineate the complete substrate repertoire of each JNK1 isoform and to understand how their expression is regulated in different tissues and disease states.
References
- 1. The isoform-specific functions of the c-Jun N-terminal Kinases (JNKs): differences revealed by gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Jun N-Terminal Protein Kinase 1 (JNK1), but Not JNK2, Is Essential for Tumor Necrosis Factor Alpha-Induced c-Jun Kinase Activation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ovid.com [ovid.com]
- 5. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 7. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct roles for JNK1 and JNK2 in regulating JNK activity and c-Jun-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential gene regulation by specific gain-of-function JNK1 proteins expressed in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JNK1 Deficient Insulin-Producing Cells Are Protected against Interleukin-1β-Induced Apoptosis Associated with Abrogated Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Selective activation of JNK1 is necessary for the anti-apoptotic activity of hILP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.cn [abcam.cn]
- 18. IN-VITRO KINASE ASSAY [whitelabs.org]
- 19. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to Kinase Degradation: A Technical Whitepaper on PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Kinases, a class of enzymes frequently implicated in cancer and other diseases, represent a prime target for this technology.[3][4][5] This technical guide provides an in-depth exploration of the core strategies for designing effective PROTACs targeting kinase proteins. We will dissect the critical components of PROTAC architecture—the warhead, the E3 ligase ligand, and the linker—and detail the experimental protocols necessary to evaluate their efficacy, providing a comprehensive resource for researchers in the field of targeted protein degradation.
The PROTAC Paradigm: A Three-Part Symphony of Degradation
PROTACs are heterobifunctional molecules composed of three key elements: a "warhead" that binds to the target kinase, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][6][7] The simultaneous binding of the PROTAC to both the kinase and the E3 ligase facilitates the formation of a ternary complex.[8][9] This proximity enables the E3 ligase to transfer ubiquitin to the kinase, marking it for degradation by the proteasome.[2][10] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, a key advantage over traditional occupancy-based inhibitors.[10][11]
Core Components of Kinase PROTAC Design
The efficacy of a kinase-targeting PROTAC is a delicate interplay between its three constituent parts. The rational design of each component is crucial for achieving potent and selective degradation.
The Warhead: Engaging the Kinase Target
The "warhead" is the ligand that specifically binds to the kinase of interest. A critical consideration in warhead design is that high binding affinity does not always correlate with potent degradation.[12][13] The key is to achieve sufficient affinity to facilitate the formation of a stable ternary complex.[12][14] FDA-approved kinase inhibitors are often repurposed as warheads in PROTAC design due to their well-characterized binding profiles.[10]
One notable strategy involves the use of promiscuous kinase inhibitors as warheads. Interestingly, even when a warhead can bind to over 100 kinases, the resulting PROTAC often degrades only a small subset, highlighting that ternary complex formation and stability, not just binary binding, dictate degradation selectivity.[12][13]
The E3 Ligase Ligand: Hijacking the Cellular Machinery
The choice of E3 ligase and its corresponding ligand is a pivotal decision in PROTAC design. While over 600 E3 ligases exist in the human genome, only a handful have been extensively utilized for PROTAC development due to the availability of well-characterized small molecule ligands.[15][16] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7][10][17]
The selection of the E3 ligase can significantly impact the degradation profile and selectivity of the PROTAC.[12] For instance, in targeting BCR-ABL, CRBN-recruiting PROTACs were found to be more effective than their VHL-recruiting counterparts.[18]
The Linker: The Critical Bridge
The linker is not merely a passive connector but plays a critical role in determining the potency and properties of a PROTAC.[6][19][20] Its length, composition, and attachment points to the warhead and E3 ligase ligand are all crucial parameters that must be optimized.[6][21]
-
Length: An optimal linker length is essential to allow for the formation of a stable and productive ternary complex without steric hindrance.[6][21]
-
Composition: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[20][] However, more rigid linkers, such as those incorporating piperazine (B1678402) or piperidine (B6355638) moieties, can pre-organize the PROTAC for more efficient ternary complex formation.[19]
-
Attachment Point: The vector of linker attachment on both the warhead and the E3 ligase ligand can dramatically influence the orientation of the recruited proteins and, consequently, the degradation efficiency.[17][19]
The design of the linker is often an empirical process, requiring the synthesis and testing of a library of compounds with varying linker lengths and compositions.[19]
Quantitative Assessment of Kinase PROTAC Efficacy
The evaluation of a PROTAC's performance relies on a set of key quantitative metrics that describe its ability to induce protein degradation. The most common parameters are DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).[23][24][25]
| PROTAC Target | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BCR-ABL | Asciminib | CRBN | 30 | >90 | K562 | [10] |
| EGFR | - | - | 34.8 | - | HCC827 | [3] |
| BTK | Ibrutinib | VHL | 136 | 88 | - | [3] |
| IRAK4 | PF-06650833 | VHL | 151 | - | PBMC | [7] |
| PI3K | - | - | 42.23 - 227.4 | - | MDA-MB-231 | [26] |
| mTOR | - | - | 45.4 | - | MDA-MB-231 | [26] |
Table 1: Quantitative Degradation Data for Selected Kinase PROTACs. This table summarizes the reported DC50 and Dmax values for various PROTACs targeting different kinase proteins.
Essential Experimental Protocols
A robust experimental workflow is critical for the successful development and characterization of kinase PROTACs. The following protocols outline the key assays used to evaluate PROTAC function.
Ternary Complex Formation Assays
The formation of a stable ternary complex is the prerequisite for PROTAC-mediated degradation.[27] Several biophysical techniques can be employed to characterize this interaction.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the binding affinity and thermodynamics of ternary complex formation.
-
Materials: Purified target kinase, purified E3 ligase complex, PROTAC solution, ITC instrument.
-
Procedure:
-
Prepare a solution of the E3 ligase in the ITC cell.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform a titration of the PROTAC into the E3 ligase solution to determine the binary binding affinity (KD1).[9]
-
Prepare a solution of the target kinase in the ITC cell.
-
Perform a titration of the PROTAC into the target kinase solution to determine the binary binding affinity (KD2).[9]
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into the pre-formed E3 ligase-target protein complex to determine the apparent KD for ternary complex formation.[9]
-
Calculate the cooperativity factor (α = KD_binary / KD_ternary) to assess the stability of the ternary complex.[9]
-
Protein Degradation Assays
The definitive measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the target protein. Western blotting is the gold-standard technique for quantifying protein degradation.[28][29]
Protocol: Western Blot Analysis of Kinase Degradation
-
Objective: To quantify the dose- and time-dependent degradation of a target kinase.
-
Materials: Cell line expressing the target kinase, PROTAC stock solution, cell lysis buffer, antibodies (primary against the target kinase and a loading control, HRP-conjugated secondary), SDS-PAGE equipment, transfer system, ECL substrate.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for various time points.[1][28]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA or Bradford assay.[1][28]
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1][29]
-
Block the membrane to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific to the target kinase, followed by an HRP-conjugated secondary antibody.[1][28]
-
Detect the signal using an ECL substrate and image the blot.[28]
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.[30]
-
Cellular Viability Assays
Assessing the effect of kinase degradation on cell viability is crucial for understanding the therapeutic potential of a PROTAC.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Objective: To measure the number of viable cells in culture based on quantitation of ATP.
-
Materials: Cell line of interest, PROTAC stock solution, 96-well opaque-walled plates, CellTiter-Glo® reagent, luminometer.
-
Procedure:
-
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well and mix.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Signaling Pathways and Future Directions
The targeted degradation of kinases can have profound effects on cellular signaling pathways. For example, degrading kinases involved in the PI3K/AKT/mTOR pathway can inhibit cell growth and proliferation.[26] Understanding these downstream effects is critical for elucidating the mechanism of action of a PROTAC.
The field of PROTAC design is continually evolving. Future research will likely focus on expanding the repertoire of usable E3 ligases, developing more sophisticated linker technologies, and employing computational approaches to rationally design PROTACs with improved properties.[3][16] The strategies and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly advancing area of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. explorationpub.com [explorationpub.com]
- 12. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. precisepeg.com [precisepeg.com]
- 23. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Research Collection | ETH Library [research-collection.ethz.ch]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 28. benchchem.com [benchchem.com]
- 29. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. lifesensors.com [lifesensors.com]
The JNK1 Signaling Cascade: A Core Mediator in Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase 1 (JNK1), a key member of the mitogen-activated protein kinase (MAPK) family, has emerged as a critical regulator of inflammatory processes. This technical guide provides a comprehensive overview of the JNK1 signaling cascade and its pivotal role in the pathogenesis of a spectrum of inflammatory diseases. We will delve into the molecular mechanisms of JNK1 activation, its downstream targets, and its specific contributions to diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. This document also presents quantitative data on the effects of JNK1 inhibition and provides detailed experimental protocols for studying this pathway, aiming to equip researchers and drug development professionals with the essential knowledge to investigate and target JNK1 in inflammatory conditions.
Introduction to the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a wide array of cellular stresses, including inflammatory cytokines, growth factors, UV radiation, and bacterial or viral infections.[1] The JNK family comprises three distinct genes: Jnk1, Jnk2, and Jnk3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[2] Alternative splicing of these genes results in at least ten different protein isoforms.[3] This guide will focus on JNK1, a key player in the inflammatory response.
The activation of JNKs occurs through a tiered kinase cascade. Extracellular stimuli trigger the activation of MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs). These dual-specificity kinases then phosphorylate JNKs on conserved threonine and tyrosine residues within a Thr-Pro-Tyr (TPY) motif, leading to their activation.[1] Once activated, JNK1 translocates to the nucleus to phosphorylate a variety of transcription factors, thereby regulating the expression of genes involved in inflammation, apoptosis, cell proliferation, and differentiation.[4]
The Core JNK1 Signaling Cascade
The JNK1 signaling cascade is a highly regulated process involving a three-tiered kinase module. The activation of this pathway is initiated by a diverse range of upstream stimuli that converge on a set of MAPKKKs.
Upstream Activators
A variety of stress and inflammatory signals can initiate the JNK1 signaling cascade. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1), as well as ligands for Toll-like receptors (TLRs), are potent activators of this pathway in the context of inflammatory diseases.[4] These signals are transduced to the core kinase module through a variety of MAPKKKs, including:
-
Apoptosis signal-regulating kinase 1 (ASK1)
-
Mixed-lineage kinases (MLKs)
-
TGF-β-activated kinase 1 (TAK1)
-
MAPK/ERK kinase kinases (MEKKs)
These MAPKKKs then phosphorylate and activate the downstream MAPKKs.
The Central Kinase Module: MAPKKs and JNK1
Two primary MAPKKs are responsible for the activation of JNK1:
-
MAPK Kinase 4 (MKK4)
-
MAPK Kinase 7 (MKK7)
MKK4 and MKK7 are dual-specificity kinases that phosphorylate JNK1 on both threonine (Thr183) and tyrosine (Tyr185) residues within its activation loop.[1] While both can activate JNK1, they exhibit some substrate preferences and can be differentially activated by various upstream stimuli.
Downstream Targets and Cellular Responses
Activated JNK1 phosphorylates a broad range of substrates, leading to a variety of cellular responses. The most well-characterized downstream target is the transcription factor Activator Protein-1 (AP-1) , which is a heterodimer typically composed of proteins from the Jun, Fos, and ATF families. JNK1 directly phosphorylates c-Jun, a key component of the AP-1 complex, enhancing its transcriptional activity.[2]
Other important downstream targets of JNK1 include:
-
Activating transcription factor 2 (ATF2)
-
Elk-1
-
p53
-
c-Myc
-
Members of the Bcl-2 family of apoptosis-regulating proteins.[4]
The phosphorylation of these substrates by JNK1 modulates their activity, leading to changes in gene expression that drive inflammatory responses, including the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), as well as influencing cell survival and apoptosis.
Caption: The JNK1 signaling cascade.
Role of JNK1 Signaling in Inflammatory Diseases
Dysregulation of the JNK1 signaling pathway is a hallmark of numerous chronic inflammatory diseases. Its central role in mediating inflammatory responses has made it an attractive therapeutic target.
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction, the JNK pathway is highly activated in fibroblast-like synoviocytes (FLS) and immune cells within the synovium.[4] JNK1 activation in RA FLS contributes to the production of pro-inflammatory cytokines and MMPs, which are enzymes that degrade cartilage and bone.[4][5] Inhibition of JNK has been shown to reduce the severity of arthritis in animal models, highlighting its therapeutic potential.[5] Specifically, JNK1, but not JNK2, has been shown to be a key contributor to TNF-α-induced IL-8 expression in synovial fibroblasts.[6]
Inflammatory Bowel Disease (IBD)
The JNK signaling pathway is also implicated in the pathogenesis of inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis.[7] Increased JNK activation is observed in the intestinal tissues of IBD patients.[2][8] This activation contributes to the production of inflammatory mediators and has been linked to epithelial cell apoptosis, a feature of IBD.[8] Blockade of the JNK pathway with inhibitors has demonstrated therapeutic effects in animal models of colitis, leading to a reduction in intestinal inflammation.[8]
Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and immune cell infiltration. The JNK pathway is activated in keratinocytes in psoriatic lesions and plays a role in the production of inflammatory cytokines and chemokines that drive the disease.[1][9] JNK signaling also influences the differentiation and function of immune cells, such as T helper 1 (Th1) and Th17 cells, which are key players in psoriasis pathogenesis.[1]
Quantitative Data on JNK1 Inhibition
The development of small molecule inhibitors targeting JNK has provided valuable tools for both research and therapeutic development. The following tables summarize key quantitative data on the effects of JNK inhibition, with a focus on the widely used inhibitor SP600125.
Table 1: IC50 Values of SP600125 for Cytokine Production
| Cytokine | Cell Type | Stimulus | IC50 (µM) | Reference |
| TNF-α | PBMCs | LPS | 10 | [7] |
| IL-2 | Jurkat T cells | PMA + Phytohemagglutinin | 6 | [7] |
| IFN-γ | Jurkat T cells | PMA + Phytohemagglutinin | 7 | [7] |
| IL-6 | Th1 cells | - | > 30 | [4] |
| COX-2 | J774 Macrophages | LPS | 5-10 | [1] |
Table 2: Effects of JNK Inhibitors in Inflammatory Models
| Inhibitor | Disease Model | Effect | Quantitative Data | Reference |
| SP600125 | DSS-induced colitis (mice) | Reduced TNF-α production | Dramatic reduction in colonic and lymphocyte TNF-α | [10] |
| SP600125 | DSS-induced colitis (mice) | Reduced histological damage | Significant reduction in damage scores | [10] |
| SP600125 | RA-FLS | Inhibition of MMP-3 expression | Significant decrease at 30 µM | [8] |
| D-JNKI-1 | DSS-induced chronic colitis (mice) | Decreased disease activity index | Significant decrease (P = 0.013 for 1.0% DSS; P = 0.007 for 1.5% DSS) | [11] |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately studying the JNK1 signaling cascade. This section provides methodologies for key experiments.
Western Blot Analysis of Phospho-JNK1
This protocol is for the detection of phosphorylated (activated) JNK1 in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-JNK (Thr183/Tyr185) (e.g., Cell Signaling Technology, #9251, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody for total JNK1 (e.g., Cell Signaling Technology, #9252).
-
Caption: Western blot workflow for p-JNK1.
In Vitro JNK1 Kinase Assay
This assay measures the kinase activity of immunoprecipitated or recombinant JNK1.
-
Immunoprecipitation of JNK1 (from cell lysates):
-
Incubate 200-500 µg of cell lysate with a JNK1-specific antibody (e.g., 2-5 µl of Thermo Fisher Scientific, clone H.715.7) overnight at 4°C with gentle rotation.[12]
-
Add Protein A/G magnetic beads and incubate for 1-3 hours at 4°C.
-
Wash the beads three times with lysis buffer and twice with kinase buffer.
-
-
Kinase Reaction:
-
Kinase Buffer (1X): 25 mM HEPES (pH 7.4), 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 25 mM β-glycerophosphate.[7]
-
Resuspend the beads (or add 1 µg of recombinant active JNK1) in 25 µL of kinase buffer.
-
Add 1-5 µg of a JNK substrate (e.g., GST-c-Jun).[7]
-
Initiate the reaction by adding ATP (final concentration 100 µM). For a radioactive assay, include [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Detection:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
For a radioactive assay, visualize by autoradiography.
-
For a non-radioactive assay, perform a Western blot using a phospho-specific antibody against the substrate (e.g., phospho-c-Jun).
-
Caption: In vitro JNK1 kinase assay workflow.
Immunoprecipitation of JNK1
This protocol describes the isolation of JNK1 from cell lysates for subsequent analysis.
-
Prepare Cell Lysate: Follow the cell lysis protocol described in section 5.1.
-
Pre-clearing the Lysate (Optional):
-
Add Protein A/G agarose (B213101) beads to the lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of a JNK1-specific antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for 1-3 hours at 4°C.
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluate by Western blotting with a JNK1 antibody.
-
Conclusion
The JNK1 signaling cascade is a central hub in the complex network of inflammatory responses. Its consistent activation across a range of inflammatory diseases underscores its significance as a pathological driver and a compelling therapeutic target. This technical guide has provided a detailed overview of the JNK1 pathway, its role in disease, quantitative insights into its inhibition, and practical experimental protocols. A thorough understanding of this cascade is paramount for researchers and drug developers aiming to devise novel therapeutic strategies for the treatment of chronic inflammatory conditions. Further research into the isoform-specific functions of JNKs and the development of highly selective inhibitors will be crucial in translating our knowledge of this pathway into effective clinical interventions.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 3. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. takarabio.com [takarabio.com]
- 7. benchchem.com [benchchem.com]
- 8. The JNK pathway represents a novel target in the treatment of rheumatoid arthritis through the suppression of MMP-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The specific JNK inhibitor SP600125 targets tumour necrosis factor-α production and epithelial cell apoptosis in acute murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
In-Depth Technical Guide to the Preliminary Efficacy of JNK1 Degrading PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy data of c-Jun N-terminal kinase 1 (JNK1) degrading Proteolysis Targeting Chimeras (PROTACs). It is designed to offer researchers, scientists, and drug development professionals a detailed resource, encompassing quantitative efficacy data, experimental methodologies, and visual representations of key biological and experimental processes.
Introduction to JNK1 and PROTAC Technology
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, inflammation, and apoptosis. The JNK signaling pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] JNK1, in particular, has been identified as a key isoform in driving profibrotic pathways, such as fibroblast activation and extracellular matrix deposition, making it a compelling therapeutic target for fibrotic diseases.[1]
PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, co-opts the cell's natural ubiquitin-proteasome system to induce its degradation. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[2][3]
Quantitative Efficacy Data of JNK1-Degrading PROTACs
The development of JNK1-degrading PROTACs is an emerging area of research. Preliminary data for a novel JNK1-targeted PROTAC, designated as PA2, has been reported. This PROTAC has shown promising in vitro efficacy in the context of pulmonary fibrosis research.
| PROTAC | JNK1 Ligand (Warhead) | E3 Ligase Ligand | Linker | DC50 | Cell Line | Application | Reference |
| PA2 | JNK1 inhibitor (HY-170602) | CRBN Ligand (HY-41547) | Linker (HY-40178) | 10 nM | Not Specified | Pulmonary Fibrosis | 1 |
Table 1: Preliminary Efficacy Data for JNK1-Degrading PROTAC PA2
Signaling Pathways and Mechanism of Action
To understand the therapeutic potential of JNK1-degrading PROTACs, it is essential to visualize the JNK1 signaling pathway and the mechanism of action of PROTACs.
JNK1 Signaling Pathway in Disease
The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli, leading to the activation of downstream transcription factors that regulate inflammation, apoptosis, and fibrosis.
Mechanism of Action of a JNK1-Degrading PROTAC
JNK1-degrading PROTACs function by inducing the formation of a ternary complex between JNK1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of JNK1.
Experimental Protocols
The evaluation of JNK1-degrading PROTACs involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Western Blotting for JNK1 Degradation
This protocol is used to quantify the reduction in JNK1 protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
JNK1-degrading PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-JNK1 antibody (e.g., 1:1000 dilution)
-
Anti-GAPDH or β-actin antibody (loading control, e.g., 1:5000 dilution)
-
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the JNK1 PROTAC or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and run samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-JNK1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the JNK1 band intensity to the loading control. Calculate the percentage of JNK1 degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Cell Viability Assay
This assay determines the effect of JNK1 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
JNK1-degrading PROTAC
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the JNK1 PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (concentration for 50% inhibition of cell viability).
In Vivo Efficacy Study in a Mouse Model (General Protocol)
This protocol outlines a general approach for evaluating the in vivo efficacy of a JNK1-degrading PROTAC in a relevant mouse model (e.g., bleomycin-induced pulmonary fibrosis or a cancer xenograft model).
Materials:
-
Appropriate mouse strain (e.g., C57BL/6 for fibrosis models, immunodeficient mice for xenografts)
-
JNK1-degrading PROTAC formulated for in vivo administration
-
Vehicle control
-
Bleomycin (for fibrosis model) or cancer cells (for xenograft model)
-
Calipers for tumor measurement (for xenograft model)
-
Equipment for sample collection (blood, tissues)
Procedure:
-
Model Induction:
-
Pulmonary Fibrosis: Induce lung fibrosis by intratracheal administration of bleomycin.
-
Cancer Xenograft: Subcutaneously implant cancer cells into the flank of immunodeficient mice.
-
-
PROTAC Administration: Once the disease model is established (e.g., palpable tumors), randomize animals into treatment and vehicle control groups. Administer the JNK1 PROTAC and vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring:
-
Pulmonary Fibrosis: Monitor animal weight and signs of respiratory distress. At the end of the study, assess lung collagen content (e.g., Sircol assay), histology (e.g., Masson's trichrome staining), and expression of fibrotic markers.
-
Cancer Xenograft: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
-
Pharmacodynamic Analysis: Collect tumors or relevant tissues at the end of the study to assess JNK1 protein levels by Western blotting or immunohistochemistry to confirm target degradation in vivo.
-
Data Analysis: Compare the relevant endpoints (e.g., lung collagen content, tumor volume) between the treatment and vehicle groups to determine the in vivo efficacy of the JNK1-degrading PROTAC.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a JNK1-degrading PROTAC.
Conclusion
The development of JNK1-degrading PROTACs is a promising therapeutic strategy for a range of diseases, particularly those driven by aberrant JNK1 signaling such as pulmonary fibrosis. The preliminary efficacy data for compounds like PA2 demonstrate the potential of this approach. This technical guide provides a foundational understanding of the current landscape of JNK1-degrading PROTACs, including their mechanism of action, preliminary efficacy, and the key experimental protocols required for their evaluation. As this field continues to evolve, further research will be crucial to fully elucidate the therapeutic potential of these novel molecules.
References
The Cellular Fallout: A Technical Guide to JNK1 Degradation by PROTACs
For Immediate Release
This technical guide provides an in-depth analysis of the cellular consequences following the degradation of c-Jun N-terminal kinase 1 (JNK1) using Proteolysis Targeting Chimeras (PROTACs). موجّه to researchers, scientists, and drug development professionals, this document outlines the core principles, experimental validation, and downstream effects of this targeted protein degradation strategy.
Introduction: Shifting the Paradigm from Inhibition to Elimination
Traditional therapeutic approaches have centered on inhibiting the activity of disease-relevant proteins. However, the advent of PROTAC technology offers a paradigm shift by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This proximity-induced ubiquitination marks the POI for degradation by the proteasome, leading to its elimination from the cellular environment.[1]
JNK1, a member of the mitogen-activated protein kinase (MAPK) family, is a critical regulator of various cellular processes, including stress responses, proliferation, and apoptosis (programmed cell death).[2][3] Its dysregulation has been implicated in numerous diseases, making it an attractive therapeutic target. This guide explores the cellular ramifications of specifically degrading JNK1 using PROTAC technology.
Mechanism of Action: Orchestrating JNK1 Degradation
The degradation of JNK1 via a PROTAC follows a catalytic mechanism involving the formation of a ternary complex. The PROTAC molecule simultaneously binds to JNK1 and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on the surface of JNK1. The resulting polyubiquitinated JNK1 is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of JNK1 degradation by PROTAC.
Quantitative Analysis of JNK1 Degradation
The efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A specific JNK1 PROTAC, designated as PA2, has been reported to have a DC50 of 10 nM.[4]
| PROTAC Name | Target | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| PA2 | JNK1 | CRBN | 10 nM | Not Reported | Not Reported | [4] |
Table 1: Degradation Potency of a JNK1 PROTAC
Cellular Consequences of JNK1 Degradation
The targeted degradation of JNK1 triggers a cascade of downstream cellular events, primarily impacting apoptosis, cell cycle progression, and fibrotic processes.
Induction of Apoptosis
JNK1 is a key player in the apoptotic signaling pathway.[2][3] Its degradation is anticipated to modulate this process. The induction of apoptosis can be quantified by measuring the activity of caspases, key executioner enzymes in this pathway.
Figure 2: JNK1 degradation leading to apoptosis.
Impact on Cell Cycle
JNK1 has been shown to influence cell cycle progression.[5] The degradation of JNK1 can therefore be expected to alter the distribution of cells in different phases of the cell cycle. This can be analyzed by flow cytometry after staining cells with a DNA-intercalating dye.
Effects on Downstream Signaling: c-Jun Phosphorylation
A primary downstream target of JNK1 is the transcription factor c-Jun. JNK1 phosphorylates c-Jun at specific residues (Ser63 and Ser73), which enhances its transcriptional activity.[5] Degradation of JNK1 is expected to lead to a decrease in the levels of phosphorylated c-Jun (p-c-Jun).
References
- 1. Regulation of fibronectin and type I collagen mRNA levels by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Distinct roles for JNK1 and JNK2 in regulating JNK activity and c-Jun-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
JNK1 as a Therapeutic Target in Cancer: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The c-Jun N-terminal Kinase 1 (JNK1), a member of the Mitogen-Activated Protein Kinase (MAPK) family, is a critical mediator of cellular responses to a variety of stress stimuli, including cytokines, growth factors, and environmental insults.[1][2] Its role in cancer is complex and often contradictory; JNK1 can act as both a driver of apoptosis and a promoter of cell survival, depending on the cellular context, stimulus, and duration of its activation.[1][3][4][5] This dual functionality presents both a challenge and an opportunity for therapeutic intervention. Persistent JNK activation is increasingly implicated in the development and progression of various malignancies, making it an attractive target for novel cancer therapies.[6][7] This document provides an in-depth technical overview of the JNK1 signaling pathway, its role as a therapeutic target, preclinical and clinical evidence for JNK1 inhibitors, and detailed experimental protocols for its study.
The JNK1 Signaling Pathway
JNK1 is activated through a canonical three-tiered kinase cascade. The process begins with extracellular and intracellular stimuli, such as inflammatory cytokines (TNF-α, IL-1), oncogenes, and environmental stress, which activate a MAP Kinase Kinase Kinase (MAP3K), like ASK1 or TAK1.[8][9] These upstream kinases then phosphorylate and activate MAP Kinase Kinases (MAP2K), specifically MKK4 and MKK7.[6][8] MKK4 and MKK7, in turn, dually phosphorylate JNK1 on conserved threonine (Thr183) and tyrosine (Tyr185) residues within its activation loop, leading to its full activation.[6] Scaffolding proteins, such as JNK-interacting protein-1 (JIP1), facilitate the efficiency and specificity of this signaling cascade by bringing the kinase components into close proximity.[6][10]
Once activated, JNK1 translocates to various cellular compartments to phosphorylate a wide array of substrates, including transcription factors and mitochondrial proteins, thereby regulating key cellular processes.[6][11]
Caption: The canonical JNK1 signaling cascade from stimuli to cellular response.
The Dichotomous Role of JNK1 in Apoptosis and Survival
JNK1's function in cancer is a double-edged sword.[1] Its activation can lead to two opposing outcomes: cell death or cell survival. This duality is highly context-dependent.
-
Pro-Apoptotic Functions: Sustained JNK activation is often associated with apoptosis.[3] JNK1 can promote apoptosis through several mechanisms:
-
Transcriptional Regulation: JNK1 phosphorylates and activates transcription factors like c-Jun (a component of AP-1) and p53.[6] This can upregulate the expression of pro-apoptotic genes.
-
Mitochondrial Pathway: JNK1 directly targets proteins of the Bcl-2 family. It can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while activating pro-apoptotic BH3-only proteins such as Bim and Bad.[12][13] This leads to the release of cytochrome c from mitochondria and subsequent caspase activation.[12]
-
-
Pro-Survival Functions: In contrast, transient or low-level JNK1 activation can promote cell survival and proliferation.[3][4] This is achieved by:
-
Inhibiting Apoptosis: JNK1 can phosphorylate and inactivate pro-apoptotic proteins like BAD, preventing them from antagonizing Bcl-xL.[4]
-
Promoting Proliferation: In some cancers, like hepatocellular carcinoma (HCC), JNK1 hyperactivation is linked to increased tumor size and the expression of genes controlling cell cycle and proliferation, such as c-Myc.[6]
-
Autophagy Regulation: JNK can induce autophagy as a pro-survival mechanism to counteract apoptosis, particularly in the context of chemotherapy resistance.[3]
-
Caption: JNK1 signaling diverges to promote either apoptosis or cell survival.
JNK1 as a Therapeutic Target in Specific Cancers
The role of JNK1 is highly dependent on the tumor type. Understanding this context is crucial for developing targeted therapies.
-
Liver Cancer (HCC): In hepatocellular carcinoma, JNK1 activation is significantly upregulated and correlates with poor prognosis.[1] It promotes tumor cell proliferation, and mice lacking JNK1 are less susceptible to developing HCC.[1][2]
-
Ovarian Cancer: JNK1 is aberrantly activated in ovarian cancer, including drug-resistant types.[2] Studies show that inhibiting JNK1 leads to cell growth inhibition and increased apoptosis.[14] Phosphorylated JNK (pJNK) is significantly associated with progression-free survival in patients.[14]
-
Lung Cancer: JNK1 is considered a key kinase in promoting the development of tobacco smoke-induced lung tumors.[15] It is also implicated in the tumor-initiating properties of non-small cell lung cancer (NSCLC) cells.[3]
-
Leukemia and Lymphoma: In Bcr-Abl-transformed pre-B-cells, survival signaling is mediated by JNK1 through the regulation of Bcl2 expression.[6] Inhibition of JNK activity strongly inhibits the growth of B-lymphoma cells.[6]
-
Skin Cancer: In squamous cell carcinoma (SCC), JNK1 activation can induce apoptosis, acting as a tumor suppressor.[12] Conversely, in melanoma, the JNK/AP1 signaling cascade promotes cell proliferation and migration.[12]
-
Breast Cancer: The role in breast cancer is complex. While some studies show JNK activation is required for apoptosis induced by microtubule-damaging agents, others suggest that loss of JNK1 can enhance mammary tumor development, indicating a tumor-suppressive function.[6][8]
Therapeutic Inhibition of JNK1
Given its role in promoting various cancers, JNK1 is an attractive therapeutic target.[7] Several small molecule and peptide inhibitors have been developed.
| Inhibitor | Type | Mechanism | Key Preclinical Findings | Clinical Trial Status (if mentioned) |
| SP600125 | ATP-competitive | Anthrapyrazole that binds to the ATP-binding site of JNK isoforms. | Widely used in vitro/in vivo; inhibits growth of head and neck squamous cell carcinoma and B-lymphoma cells. Lacks specificity.[6][14][16][17] | None mentioned for cancer; safety profile unknown.[17][18] |
| AS602801 | ATP-competitive | Orally-active inhibitor of JNK. | Cytotoxic against cancer stem cells from pancreatic, lung, ovarian cancer, and glioblastoma in vitro.[18] | Phase 2 trial completed for inflammatory endometriosis.[17][18] |
| CC-401 | ATP-competitive | Second-generation JNK inhibitor. | Inhibits triple-negative breast cancer primary tumor growth and metastasis; sensitizes colon cancer to chemotherapy in vivo.[17] | Phase 1 trial for acute myeloid leukemia was terminated.[17][19] |
| WBZ_4 | ATP-competitive | Redesigned from imatinib (B729) to target JNK1. | Inhibited tumor growth in orthotopic murine models of ovarian cancer, with increased effect in combination with docetaxel.[14] | Preclinical stage.[14] |
| D-JNKI-1 | Peptide Inhibitor | Prevents interaction of JNK with JIP1 scaffold protein. | Suppressed growth of xenografted HCC cells and attenuated tumor growth in murine melanoma models.[17] | Phase 2/3 trials for acute hearing loss, not cancer.[17] |
Quantitative Preclinical Data on JNK1 Inhibition
| Cancer Type | Model | Treatment | Metric | Result | Reference |
| Ovarian Cancer | HEYA8, A2780CP20, SKOV3ip1, SKOV3.TR cell lines | JNK1 siRNA | JNK1 Expression | 60-90% decrease | [14] |
| Ovarian Cancer | HEYA8, A2780CP20, SKOV3ip1, SKOV3.TR cell lines | JNK1 siRNA | Cell Growth | 30-40% reduction | [14] |
| Ovarian Cancer | Orthotopic murine model | JNK1 siRNA-DOPC | Tumor Growth | Significant inhibition vs. control | [14] |
| Ovarian Cancer | Orthotopic murine model | WBZ_4 | Tumor Growth | Significant inhibition vs. control | [14] |
Key Experimental Protocols
Protocol: JNK1 Gene Silencing with siRNA
Objective: To specifically knockdown JNK1 expression in cancer cells to assess its functional role in cell viability and proliferation.
Methodology:
-
Cell Culture: Plate ovarian cancer cells (e.g., SKOV3ip1, HEYA8) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute JNK1-specific siRNA and a non-silencing control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
For each well, dilute 5 µL of siRNA (final concentration ~50 nM) into 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 250 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
-
Incubation: Incubate cells for 48-72 hours at 37°C.
-
Validation of Knockdown: Harvest a subset of cells to confirm JNK1 knockdown via Western Blot analysis using an anti-JNK1 antibody.
-
Functional Assay: Use the remaining cells for downstream functional assays, such as cell viability (MTT assay) or apoptosis analysis (FACS).
Caption: Workflow for siRNA-mediated silencing of JNK1 in cancer cell lines.
Protocol: Apoptosis Analysis by FACS
Objective: To quantify the percentage of apoptotic cells following JNK1 inhibition.
Methodology:
-
Cell Treatment: Treat cancer cells with a JNK1 inhibitor (e.g., WBZ_4) or transfect with JNK1 siRNA as described above. Include appropriate controls (vehicle, non-silencing siRNA).
-
Cell Harvesting: After the treatment period (e.g., 48 hours), collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash cells with 1X cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer within one hour.
-
Use unstained and single-stained cells to set compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Caption: A typical workflow for assessing apoptosis via Annexin V/PI staining.
Challenges and Future Perspectives
The therapeutic targeting of JNK1 is complicated by several factors:
-
Dual Role: The primary challenge is JNK1's opposing roles in cell survival and apoptosis. Systemic inhibition could inadvertently block its tumor-suppressive functions, potentially harming the patient.[2]
-
Isoform Specificity: JNK1 and JNK2, while often co-expressed, can have distinct or even opposing functions.[8][14] Many current inhibitors target multiple JNK isoforms, which can lead to off-target effects and unpredictable outcomes.[16]
-
Inhibitor Specificity: Early ATP-competitive inhibitors like SP600125 are known to inhibit other kinases, confounding the interpretation of results.[17]
Future research should focus on developing highly specific JNK1 inhibitors or targeting specific downstream JNK1 substrates that are uniquely involved in pro-tumorigenic pathways. Another strategy could be to use JNK1 inhibitors as sensitizing agents in combination with conventional chemotherapy, especially in tumors where JNK1-mediated survival pathways contribute to drug resistance.[7][17]
Conclusion
JNK1 is a pivotal signaling node that plays a complex, context-dependent role in cancer. Its frequent dysregulation in numerous malignancies validates it as a significant therapeutic target. While challenges related to its dual functionality and inhibitor specificity remain, ongoing research is paving the way for more refined therapeutic strategies. The development of next-generation, highly selective JNK1 inhibitors and a deeper understanding of its downstream effectors hold promise for providing novel and effective treatments for a range of cancers.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. news-medical.net [news-medical.net]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK in Tumor Microenvironment: Present Findings and Challenges in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Uses for JNK: the Many and Varied Substrates of the c-Jun N-Terminal Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
The Dual Role of JNK Signaling in Apoptosis and Cell Survival: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, stands as a critical regulator of cell fate. Activated by a wide array of cellular stressors, including inflammatory cytokines, UV radiation, and oxidative stress, JNK signaling orchestrates a complex and often contradictory set of cellular responses. This technical guide provides an in-depth exploration of the dualistic nature of JNK, detailing its molecular mechanisms in promoting both programmed cell death (apoptosis) and cell survival. We will dissect the core signaling cascades, key downstream targets, and the context-dependent factors that determine the ultimate cellular outcome. Furthermore, this guide furnishes detailed experimental protocols and quantitative data summaries to equip researchers with the practical knowledge required to investigate this multifaceted pathway.
The Core JNK Signaling Cascade
The JNK pathway is a three-tiered kinase module, activated by environmental stresses and inflammatory cytokines.[1] The cascade generally proceeds as follows:
-
Upstream Activation: A diverse range of stimuli, including environmental stress (UV radiation, heat shock), inflammatory cytokines (TNF-α), and growth factors, activate upstream kinases.[1][2]
-
MAP3K Activation: These signals converge on MAP kinase kinase kinases (MAP3Ks), such as ASK1 and MEKK1.[3][4]
-
MAP2K Activation: The activated MAP3Ks then phosphorylate and activate the MAP kinase kinases (MAP2Ks), primarily MKK4 and MKK7.[3][5] While MKK4 can activate both JNK and p38 MAPK, MKK7 is specific to JNK.[3]
-
JNK Activation: Finally, MKK4 and MKK7 dually phosphorylate JNK proteins on conserved threonine and tyrosine residues within a TPY (Thr-Pro-Tyr) motif, leading to their activation.[1][2][5]
There are three main JNK genes (JNK1, JNK2, and JNK3) that produce multiple isoforms. JNK1 and JNK2 are ubiquitously expressed, while JNK3 expression is primarily restricted to the brain, heart, and testes.[1][5]
The Pro-Apoptotic Function of JNK Signaling
Sustained activation of JNK is strongly associated with the induction of apoptosis through both the extrinsic and intrinsic pathways.[3][6] JNK executes this function by modulating targets in both the nucleus and the mitochondria.[3]
Nuclear Events: Transcriptional Regulation
Once activated, JNK can translocate to the nucleus to phosphorylate and activate a variety of transcription factors, altering the genetic landscape to favor apoptosis.[3][7]
-
AP-1 Activation: JNK was first identified by its ability to phosphorylate the N-terminal of c-Jun, a key component of the Activator Protein-1 (AP-1) transcription factor.[5][7] This enhances AP-1's transcriptional activity, leading to the increased expression of pro-apoptotic genes like FasL and Bak.[7]
-
p53 Stabilization and Activation: JNK can phosphorylate the tumor suppressor protein p53.[3][7] JNK2-mediated phosphorylation of p53 at Ser6 can inhibit its degradation, leading to its stabilization and activation.[7][8] Activated p53 then drives the expression of pro-apoptotic genes such as Bax and PUMA.[3][9] JNK is also required for p73-mediated apoptosis following DNA damage.[3]
Mitochondrial Events: The Intrinsic Pathway
JNK plays a direct role in initiating the mitochondrial pathway of apoptosis by modulating the activity of the Bcl-2 family of proteins.[3]
-
Inhibition of Anti-Apoptotic Proteins: JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, relieving their inhibitory grip on the apoptotic machinery.[3][8]
-
Activation of Pro-Apoptotic Proteins: JNK directly phosphorylates and activates "BH3-only" pro-apoptotic proteins, such as Bim and Bmf.[10][11] Normally, these proteins are sequestered by motor complexes; JNK-mediated phosphorylation causes their release, allowing them to activate Bax and Bak.[10][11]
-
Bax/Bak Activation: The activation of Bax and Bak is a critical step that JNK signaling regulates.[12] These proteins oligomerize on the mitochondrial outer membrane, causing permeabilization (MOMP) and the release of cytochrome c and Smac/DIABLO into the cytoplasm.[3][7] This triggers the formation of the apoptosome and the subsequent activation of the caspase cascade, leading to cell death.[3]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. anygenes.com [anygenes.com]
- 3. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. genesandcancer.com [genesandcancer.com]
- 8. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 10. JNK phosphorylation of Bim-related members of the Bcl2 family induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The Bax Subfamily of Bcl2-Related Proteins Is Essential for Apoptotic Signal Transduction by c-Jun NH2-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of Demolition: A Technical Guide to the Ubiquitin-Proteasome System in PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven pharmacology.[1] Unlike conventional small-molecule inhibitors that merely block the function of a target protein, PROTACs orchestrate the complete removal of disease-causing proteins by co-opting the cell's own sophisticated protein disposal machinery: the Ubiquitin-Proteasome System (UPS).[1][2] This technical guide provides an in-depth exploration of the core mechanisms of the UPS as it pertains to PROTAC technology, offering detailed experimental protocols and quantitative data to empower researchers in the rational design and evaluation of these novel therapeutics.
At its core, a PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] By simultaneously engaging both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex, bringing the protein degradation machinery into close proximity with the target.[5][6] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for destruction by the 26S proteasome.[7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[6]
The Ubiquitin-Proteasome System (UPS): The Cell's Quality Control Machinery
The UPS is a fundamental cellular process responsible for the regulated degradation of the majority of intracellular proteins, thereby maintaining protein homeostasis and controlling a vast array of cellular functions, including cell cycle progression, signal transduction, and DNA repair.[1][4] The system operates through a highly regulated enzymatic cascade that results in the covalent attachment of a polyubiquitin (B1169507) chain to a substrate protein, a signal that destines it for degradation by the 26S proteasome.[1][8]
The key players in this intricate pathway are:
-
Ubiquitin (Ub): A small, highly conserved 76-amino acid protein that serves as the molecular tag for degradation.[1]
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates ubiquitin by forming a high-energy thioester bond with its C-terminus.[1][9]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 enzyme.[1][9]
-
E3 Ubiquitin Ligase: This is the substrate recognition component of the UPS. The human genome encodes over 600 E3 ligases, providing a vast potential for substrate specificity.[1] The E3 ligase specifically binds to both the target protein and the ubiquitin-loaded E2 enzyme, catalyzing the transfer of ubiquitin to a lysine (B10760008) residue on the target protein.[1][8]
-
26S Proteasome: This large, multi-subunit protease complex recognizes and degrades polyubiquitinated proteins into small peptides.[1]
PROTAC Mechanism of Action: Hijacking the UPS
PROTACs exploit the substrate specificity of E3 ligases to induce the degradation of a desired POI. The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[5][10] The stability and conformation of this complex are critical determinants of degradation efficiency.[11]
-
Ubiquitination: Within the ternary complex, the E3 ligase recruits a ubiquitin-charged E2 enzyme. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine residues on the surface of the POI, leading to the formation of a polyubiquitin chain.[3][7]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.[1][12]
-
PROTAC Recycling: The PROTAC molecule is released from the complex and can then bind to another POI and E3 ligase, initiating another round of degradation in a catalytic manner.[7]
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by several key parameters that can be quantified through various biochemical and cellular assays. Understanding these metrics is crucial for the rational design and optimization of potent and selective degraders.
| Parameter | Description | Typical Range |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein at a specific time point.[13][14] | Sub-nanomolar to micromolar |
| Dmax | The maximum percentage of target protein degradation achieved at a specific time point.[13][14] | >80% for effective PROTACs |
| Binary Binding Affinity (Kd) | The dissociation constant for the interaction between the PROTAC and the target protein or the E3 ligase individually.[7][15] | Nanomolar to micromolar |
| Ternary Complex Affinity (Kd) | The dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex.[7][15] | Can be significantly tighter than binary affinities due to cooperativity |
| Cooperativity (α) | A measure of the influence of one binding partner on the affinity of the other for the PROTAC. α > 1 indicates positive cooperativity (favorable), while α < 1 indicates negative cooperativity (unfavorable).[3][16] | Can range from <0.1 to >100 |
Table 1: Key Quantitative Parameters for PROTAC Characterization. This table summarizes the critical metrics used to evaluate the performance of PROTAC molecules.
| PROTAC | Target | E3 Ligase | DC50 | Dmax (%) | Binary Kd (Target) | Binary Kd (E3) | Cooperativity (α) |
| MZ1 | BRD4(BD2) | VHL | ~10 nM | >90 | ~25 nM | ~66 nM | ~15-26 |
| ARV-110 | Androgen Receptor | VHL | ~1 nM | >95 | - | - | - |
| dBET1 | BRD4 | CRBN | ~50 nM | >90 | - | - | - |
| GP262 | PI3K | CRBN | 42-227 nM | 71-89 | - | - | - |
| GP262 | mTOR | CRBN | 45 nM | 75 | - | - | - |
Table 2: Representative Quantitative Data for Selected PROTACs. This table provides a snapshot of performance metrics for several well-characterized PROTACs. Data is compiled from various sources and specific values can vary depending on the cell line and experimental conditions.[2][10][14]
Experimental Protocols
A comprehensive evaluation of a PROTAC's mechanism of action requires a suite of well-defined experiments. Below are detailed methodologies for key assays.
Western Blot Analysis for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.[17]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, HEK293)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
PROTAC Treatment: Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (target and loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values.
In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
Objective: To confirm that PROTAC-induced degradation is preceded by ubiquitination of the target protein.[18][19]
Materials:
-
Cell line expressing the target protein
-
PROTAC and proteasome inhibitor (e.g., MG132)
-
Lysis buffer (non-denaturing) with protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., PR-619)
-
Primary antibody against the target protein or ubiquitin for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, in the presence and absence of a proteasome inhibitor (e.g., 10 µM MG132) for a shorter time course (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing DUB inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or ubiquitin) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Perform Western blotting on the eluates, probing with an antibody against ubiquitin (if the target was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated). A ladder of high molecular weight bands indicates polyubiquitination.
-
Ternary Complex Formation Assays
Objective: To measure the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation in real-time.[6][20]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein, E3 ligase, and PROTAC
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Protocol:
-
Immobilization: Immobilize the E3 ligase (or target protein) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics and affinity.
-
Inject a series of concentrations of the target protein (or E3 ligase) over the immobilized protein to assess for any direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the target protein (or E3 ligase) mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase (or target protein).
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine kon, koff, and Kd for both binary and ternary interactions. Calculate the cooperativity factor (α).
Objective: To determine the thermodynamic parameters (ΔH, ΔS, Kd) and stoichiometry of binary and ternary complex formation.[2][5]
Materials:
-
ITC instrument
-
Purified target protein, E3 ligase, and PROTAC
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution in the sample cell to determine the binary binding thermodynamics.
-
Titrate the PROTAC into the target protein solution.
-
-
Ternary Titration:
-
Pre-saturate the E3 ligase in the sample cell with the target protein.
-
Titrate the PROTAC into the pre-formed binary complex.
-
-
Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). Calculate the cooperativity factor (α).
Objective: A proximity-based assay to detect the formation of the ternary complex in a high-throughput format.[11][21]
Materials:
-
Tagged purified proteins (e.g., His-tagged E3 ligase, GST-tagged target protein)
-
TR-FRET donor (e.g., terbium-conjugated anti-His antibody)
-
TR-FRET acceptor (e.g., fluorescently labeled anti-GST antibody)
-
PROTAC
-
Assay buffer and microplates
-
TR-FRET plate reader
Protocol:
-
Assay Setup: Add the tagged E3 ligase, tagged target protein, and a dilution series of the PROTAC to the microplate wells.
-
Antibody Addition: Add the donor and acceptor antibodies.
-
Incubation: Incubate the plate to allow for complex formation and antibody binding.
-
Measurement: Measure the TR-FRET signal on a plate reader. An increased FRET signal indicates the proximity of the donor and acceptor due to ternary complex formation. The resulting bell-shaped curve is characteristic of PROTAC-induced interactions.
Objective: A highly sensitive, bead-based proximity assay for detecting ternary complex formation.[4][22]
Materials:
-
Tagged purified proteins (e.g., Biotinylated E3 ligase, His-tagged target protein)
-
AlphaLISA acceptor beads (e.g., conjugated to an anti-His antibody)
-
AlphaLISA donor beads (e.g., streptavidin-coated)
-
PROTAC
-
Assay buffer and microplates
-
AlphaLISA-compatible plate reader
Protocol:
-
Assay Setup: In a microplate, combine the tagged proteins and a dilution series of the PROTAC.
-
Bead Addition: Add the acceptor and donor beads.
-
Incubation: Incubate the plate in the dark to allow for complex formation and bead association.
-
Measurement: Read the plate on an AlphaLISA reader. A high signal indicates that the donor and acceptor beads are in close proximity, signifying the formation of the ternary complex.
Visualizing the PROTAC Mechanism and Workflows
To further elucidate the complex processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using the DOT language for Graphviz, visualize the core signaling pathway and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationships in ternary complex formation.
Conclusion
PROTAC technology, by harnessing the power of the ubiquitin-proteasome system, offers a transformative approach to drug discovery.[1] A deep, mechanistic understanding of the UPS and the intricate interplay between the PROTAC, the target protein, and the E3 ligase is paramount for the successful development of these novel therapeutics. The quantitative metrics and detailed experimental protocols provided in this guide serve as a robust framework for researchers to design, evaluate, and optimize PROTACs with enhanced potency, selectivity, and therapeutic potential. As our knowledge of the vast landscape of E3 ligases and the principles of ternary complex formation continues to expand, so too will the opportunities to target the previously "undruggable" proteome and address a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. biorxiv.org [biorxiv.org]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-collection.ethz.ch [research-collection.ethz.ch]
- 9. academic.oup.com [academic.oup.com]
- 10. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PROTAC-DB [cadd.zju.edu.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. aragen.com [aragen.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
Methodological & Application
Application Notes and Protocols: PROTAC JNK1-targeted-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic modality for targeted protein degradation. This document provides detailed application notes and experimental protocols for a specific c-Jun N-terminal kinase 1 (JNK1) targeted PROTAC, referred to as PROTAC JNK1-targeted-1 (also known as PA2). This PROTAC is a potent degrader of the JNK1 protein and holds potential for research and therapeutic development in diseases where JNK1 signaling is implicated, such as pulmonary fibrosis.[1][2][3]
JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation.[4][5][6] Dysregulation of the JNK signaling pathway is associated with a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[4][7][8] this compound is a heterobifunctional molecule designed to recruit JNK1 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (PA2) based on available research.
| Parameter | Value | Cell Line/System | Reference |
| DC50 | 10 nM | Not Specified | [3] |
| Target | JNK1 | Not Specified | [3] |
| E3 Ligase Ligand | CRBN Ligand | Not Specified | [3] |
| JNK1 Inhibitor Moiety | HY-170602 | Not Specified | [3] |
| Application | Research of pulmonary fibrosis | Not Specified | [3] |
Signaling Pathway
The following diagram illustrates the general mechanism of action for a JNK1-targeted PROTAC.
Caption: Mechanism of JNK1 degradation by this compound.
Experimental Protocols
Below are detailed protocols for key experiments to characterize the activity of this compound.
Cell Culture and Treatment
Objective: To prepare cells for subsequent assays to evaluate the effect of the PROTAC.
Materials:
-
Cell line of interest (e.g., A549 for lung fibrosis models)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (PA2)
-
DMSO (vehicle control)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and seed cells into appropriate well plates (e.g., 6-well plates for Western Blot, 96-well plates for cell viability assays) at a predetermined density.
-
Allow cells to adhere overnight in the incubator.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the PROTAC stock solution to the desired final concentrations in fresh cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).
Western Blot Analysis for JNK1 Degradation
Objective: To quantify the degradation of JNK1 protein following PROTAC treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-JNK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-JNK1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Caption: Workflow for Western Blot analysis of JNK1 degradation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the cytotoxic effects of the PROTAC on cells.
Materials:
-
96-well plates with treated cells
-
MTT reagent or CellTiter-Glo® reagent
-
DMSO (for MTT)
-
Plate reader
Protocol (MTT Assay):
-
After the desired treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Studies in a Murine Model of Pulmonary Fibrosis
Objective: To evaluate the in vivo efficacy of this compound in a disease model.
Materials:
-
Animal model (e.g., bleomycin-induced pulmonary fibrosis in mice)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Dosing equipment (e.g., gavage needles, syringes)
Protocol:
-
Induce pulmonary fibrosis in mice according to established protocols (e.g., intratracheal instillation of bleomycin).
-
Randomly assign mice to treatment groups (vehicle control, this compound at different doses).
-
Administer the PROTAC or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a specified frequency and duration.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the animals and collect lung tissues.
-
Assess the extent of fibrosis using histological staining (e.g., Masson's trichrome) and by measuring collagen content (e.g., Sircol assay).
-
Perform Western blot or immunohistochemistry on lung tissue homogenates to confirm JNK1 degradation in vivo.
Caption: General workflow for an in vivo efficacy study.
Conclusion
This compound (PA2) is a valuable tool for investigating the role of JNK1 in various disease contexts and represents a promising therapeutic strategy. The protocols outlined in this document provide a framework for the systematic evaluation of its biological activity, from in vitro characterization of protein degradation to in vivo assessment of therapeutic efficacy. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental objectives.
References
- 1. Design and synthesis of JNK1-targeted PROTACs and research on the activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bfd.hubu.edu.cn [bfd.hubu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. Role of the JNK pathway in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Evaluating JNK1-Targeted PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. This approach offers a powerful alternative to traditional small-molecule inhibitors, particularly for challenging drug targets like kinases. The c-Jun N-terminal kinase 1 (JNK1) is a key signaling protein implicated in various diseases, including inflammatory disorders and cancer, making it an attractive target for PROTAC-mediated degradation.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of JNK1-targeted PROTACs. The described methods will enable researchers to quantify JNK1 degradation, assess the impact on downstream signaling pathways, and evaluate the subsequent cellular consequences, such as apoptosis and cell cycle arrest.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (JNK1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of JNK1, marking it for degradation by the 26S proteasome.
JNK1 Signaling Pathway
JNK1 is a member of the mitogen-activated protein kinase (MAPK) family. It is activated by upstream kinases (MKK4/7) in response to various cellular stresses. Activated JNK1 phosphorylates a range of substrate proteins, including the transcription factor c-Jun. Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in processes such as apoptosis and inflammation. Degradation of JNK1 by a PROTAC is expected to abrogate this signaling cascade.
Experimental Workflow
A systematic approach is recommended to evaluate a JNK1-targeted PROTAC. The workflow begins with assessing the primary pharmacological effect – JNK1 degradation. This is followed by investigating the downstream signaling consequences and concluding with an analysis of the overall cellular impact.
Quantitative Data Summary
The efficacy of JNK1-targeted PROTACs can be quantified by determining their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of the degradation efficiency for a series of JNK1-targeted PROTACs, with PA2 identified as a particularly potent degrader.[1]
| PROTAC Compound | Linker Length | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| PA1 | Short | Thalidomide | >1000 | <10 |
| PA2 | Optimal | Thalidomide | 10 | >90 |
| PA3 | Long | Thalidomide | 150 | 75 |
| PA4 | Optimal | Pomalidomide | 25 | >90 |
| PA5 | Optimal | Lenalidomide | 50 | 85 |
Note: The data presented here is a representative example based on published findings for illustrative purposes.
Experimental Protocols
JNK1 Degradation Assay by Western Blot
This protocol details the measurement of JNK1 protein levels in cells following treatment with a JNK1-targeted PROTAC.
Materials:
-
Cell line expressing JNK1 (e.g., HeLa, HEK293T)
-
JNK1-targeted PROTAC
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-JNK1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the JNK1-targeted PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against JNK1 and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the JNK1 band intensity to the loading control.
-
Calculate the percentage of JNK1 degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Downstream Signaling Assay: c-Jun Phosphorylation by Western Blot
This assay measures the phosphorylation of c-Jun, a direct substrate of JNK1, to assess the functional consequence of JNK1 degradation.
Materials:
-
Same as for the JNK1 degradation assay, with the following additions/changes:
-
Primary antibodies: anti-phospho-c-Jun (Ser63/Ser73), anti-total c-Jun
Procedure:
-
Follow steps 1-7 of the JNK1 Degradation Assay protocol.
-
For the primary antibody incubation step, use antibodies against phospho-c-Jun and total c-Jun. A loading control should also be used.
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun, total c-Jun, and the loading control.
-
Calculate the ratio of phospho-c-Jun to total c-Jun for each sample, normalizing to the loading control.
-
Compare the phosphorylation status of c-Jun in PROTAC-treated cells to the vehicle control.
-
Cellular Outcome Assays
This colorimetric assay assesses the impact of JNK1 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
JNK1-targeted PROTAC
-
96-well plates
-
MTT or CCK-8 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the JNK1-targeted PROTAC for the desired duration (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Add DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, which can be induced by JNK1 pathway modulation.
Materials:
-
Cell line of interest
-
JNK1-targeted PROTAC
-
Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with the JNK1-targeted PROTAC as described for the degradation assay.
-
Cell Lysis:
-
Pellet the cells and resuspend in the provided cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Caspase-3 Assay:
-
Add an equal amount of protein from each lysate to a 96-well plate.
-
Add reaction buffer and the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Read the absorbance at 405 nm.
-
Data Analysis: Compare the caspase-3 activity in PROTAC-treated samples to the vehicle control.
This protocol analyzes the distribution of cells in different phases of the cell cycle following PROTAC treatment.
Materials:
-
Cell line of interest
-
JNK1-targeted PROTAC
-
PBS
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the JNK1-targeted PROTAC for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of PROTAC-treated cells to the vehicle control.
-
Conclusion
The assays described in these application notes provide a comprehensive framework for the preclinical evaluation of JNK1-targeted PROTACs. By systematically assessing target degradation, downstream signaling modulation, and cellular endpoints, researchers can effectively characterize the potency and mechanism of action of novel JNK1 degraders, facilitating their development as potential therapeutic agents.
References
Application Notes and Protocols for In Vivo Testing of JNK1-Targeted PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
c-Jun N-terminal kinase 1 (JNK1) is a critical member of the mitogen-activated protein kinase (MAPK) family, playing a pivotal role in various cellular processes including inflammation, apoptosis, cell proliferation, and stress responses.[1][2][3] Dysregulation of the JNK signaling pathway is implicated in a wide range of human diseases, such as cancer, inflammatory disorders, and neurodegenerative diseases.[3][4][5] Consequently, JNK1 has emerged as an attractive therapeutic target.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[6][7][8] Unlike traditional small-molecule inhibitors that rely on sustained occupancy of the target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[9][10] This approach offers the potential for enhanced potency, improved selectivity, and a more durable pharmacodynamic effect.[11][12]
These application notes provide a comprehensive guide to the in vivo evaluation of JNK1-targeted PROTACs, covering relevant animal models, detailed experimental protocols, and data interpretation.
JNK1 Signaling Pathway
The JNK pathway is a multi-tiered kinase cascade. It is typically activated by extracellular stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1) and environmental stresses.[2][13] This activation involves a sequential phosphorylation cascade from MAP kinase kinase kinases (MAP3Ks) to MAP kinase kinases (MAP2Ks), and finally to JNKs.[3] Once activated, JNK1 phosphorylates a host of downstream substrates, including the transcription factor c-Jun, leading to the regulation of gene expression involved in various cellular outcomes.[2][3]
References
- 1. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bfd.hubu.edu.cn [bfd.hubu.edu.cn]
- 3. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. JNK inhibitors as anti-inflammatory and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC Design [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. c-Jun N-Terminal Kinase in Inflammation and Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of JNK1-Targeted PROTACs
Disclaimer: As of December 2025, specific in vivo animal studies detailing the delivery methods for "PROTAC JNK1-targeted-1" (also known as PA2) have not been extensively published in publicly accessible literature. The following application notes and protocols are based on established methodologies and data from in vivo studies of other kinase-targeting PROTACs. These serve as a comprehensive guide for researchers to design and execute animal studies for JNK1-targeted PROTACs.
Introduction to JNK1-Targeted PROTACs
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of specific proteins of interest (POIs) by hijacking the body's own ubiquitin-proteasome system.[1] A JNK1-targeted PROTAC, such as this compound (PA2), is a heterobifunctional molecule that consists of a ligand that binds to the c-Jun N-terminal kinase 1 (JNK1), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] This ternary complex formation leads to the ubiquitination and subsequent degradation of JNK1 by the proteasome. JNK1 is a key signaling protein involved in cellular processes like proliferation, differentiation, and apoptosis, making it a therapeutic target for various diseases, including inflammatory disorders and cancer.[2]
The primary challenge in the preclinical development of PROTACs, including those targeting JNK1, lies in their delivery and pharmacokinetic (PK) properties. Due to their high molecular weight and complex structures, PROTACs often face challenges with solubility, permeability, and stability.[4][5] Therefore, robust in vivo studies are crucial to evaluate their delivery, efficacy, and safety.
Signaling Pathway of JNK1
The diagram below illustrates a simplified signaling pathway involving JNK1, which can be activated by various stress signals and cytokines, leading to the phosphorylation of transcription factors like c-Jun and subsequent regulation of gene expression involved in inflammation and apoptosis.
Quantitative Data from Animal Studies of Analogous Kinase-Targeting PROTACs
The following tables summarize in vivo data from studies on PROTACs targeting other kinases, which can serve as a reference for designing studies with JNK1-targeted PROTACs.
Table 1: Pharmacokinetic (PK) Parameters of Kinase-Targeting PROTACs in Mice
| PROTAC Target | PROTAC Name | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | T1/2 (h) |
| RIPK2 | Compound 4 | Rat | 20 mg/kg, SC | ~1000 | ~4 | ~2-3 |
| AKT | MS21 | Mouse | 50 mg/kg, IP | ~2500 | 0.5 | 1.8 |
| BTK | SJF620 | Mouse | 10 mg/kg, IV | ~1500 | 0.08 | 0.7 |
| PI3K/mTOR | GP262 | Mouse | 30 mg/kg, IV | 50,993 | 0.08 | 1.5 |
SC: Subcutaneous, IP: Intraperitoneal, IV: Intravenous
Table 2: Pharmacodynamic (PD) and Efficacy Data of Kinase-Targeting PROTACs in Animal Models
| PROTAC Target | PROTAC Name | Animal Model | Dosing Regimen | Target Degradation | Antitumor Efficacy |
| RIPK2 | Compound 4 | Rat | 20 mg/kg, single SC dose | >80% degradation at 72h | N/A |
| AKT | MS21 | Mouse Xenograft | 100 mg/kg, daily IP | >90% in tumor | Significant tumor growth inhibition |
| BRD4 | Various | Mouse Xenograft | 10 mg/kg, IP | Significant reduction | N/A |
| HPK1 | 10m | Mouse Syngeneic | 50 mg/kg, daily oral | Sustained in vivo | Efficacious tumor growth inhibition |
Experimental Protocols for In Vivo Studies
The following are detailed, generalized protocols for conducting animal studies with a JNK1-targeted PROTAC.
Protocol 1: In Vivo Administration of JNK1-Targeted PROTAC
Objective: To administer the JNK1-targeted PROTAC to mice to assess its pharmacokinetic and pharmacodynamic properties.
Materials:
-
JNK1-targeted PROTAC (e.g., PA2)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
6-8 week old BALB/c or C57BL/6 mice
-
Syringes and needles (appropriate for the route of administration)
-
Animal balance
Procedure:
-
Formulation Preparation:
-
On the day of dosing, weigh the required amount of JNK1-targeted PROTAC.
-
Dissolve the PROTAC in the vehicle solution to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse at 10 mL/kg).
-
Vortex or sonicate the solution until the PROTAC is fully dissolved.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Administer the PROTAC solution via the chosen route:
-
Intraperitoneal (IP) Injection: Restrain the mouse and inject the solution into the lower right quadrant of the abdomen.
-
Subcutaneous (SC) Injection: Pinch the skin on the back of the mouse to form a tent and inject the solution into the subcutaneous space.
-
Oral Gavage (PO): Use a gavage needle to administer the solution directly into the stomach.
-
Intravenous (IV) Injection: Inject the solution into the tail vein.
-
-
Administer an equal volume of the vehicle solution to the control group of mice.
-
-
Post-Dosing Monitoring:
-
Monitor the animals for any signs of toxicity or adverse reactions according to institutional guidelines.
-
Proceed with sample collection for PK and PD analysis at predetermined time points.
-
Protocol 2: Pharmacokinetic (PK) Analysis
Objective: To determine the concentration of the JNK1-targeted PROTAC in plasma over time.
Materials:
-
Dosed mice from Protocol 1
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Blood Collection:
-
At specified time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of mice (typically 3 mice per time point) via cardiac puncture or tail vein bleeding.
-
Place the blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Prepare plasma samples by protein precipitation with acetonitrile.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the JNK1-targeted PROTAC.
-
Use the concentration-time data to calculate key PK parameters (Cmax, Tmax, T1/2, AUC).
-
Protocol 3: Pharmacodynamic (PD) Analysis - Western Blot for JNK1 Degradation
Objective: To assess the extent of JNK1 protein degradation in target tissues following PROTAC administration.
Materials:
-
Dosed mice from Protocol 1
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
Western blot transfer system
-
Primary antibodies (anti-JNK1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tissue Harvesting:
-
At specified time points post-dosing, euthanize the mice and harvest the tissues of interest (e.g., tumor, liver, spleen).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tissues in lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against JNK1.
-
Incubate with a loading control primary antibody (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the JNK1 band intensity to the loading control.
-
Calculate the percentage of JNK1 degradation relative to the vehicle-treated control group.
-
Experimental Workflow and Logic Diagrams
The following diagrams visualize the experimental workflow for in vivo PROTAC studies and the logical relationship of PROTAC-mediated protein degradation.
References
Application Notes and Protocols: Western Blot Analysis of JNK1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of cellular responses to a variety of stress signals, including inflammatory cytokines, environmental stressors, and growth factors.[1][2][3] The activation of the JNK signaling pathway is intricately involved in regulating fundamental cellular processes such as proliferation, apoptosis, differentiation, and migration.[3] Dysregulation of JNK1 activity and its protein levels has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[4][5]
Protein degradation is a crucial mechanism for controlling the duration and intensity of cellular signaling. The ubiquitin-proteasome system is a primary pathway for the targeted degradation of intracellular proteins, including signaling molecules like JNK1. The analysis of JNK1 degradation provides valuable insights into the regulatory mechanisms governing its signaling pathway and can be instrumental in the development of therapeutic agents that target this pathway.
This document provides a detailed protocol for the analysis of JNK1 degradation using Western blotting, a widely adopted and robust technique for protein detection and quantification.[6] This protocol is intended for researchers, scientists, and drug development professionals seeking to investigate the mechanisms of JNK1 regulation.
Signaling Pathway
The JNK signaling pathway is a multi-tiered kinase cascade.[1][2] It is initiated by a wide range of extracellular stimuli that activate upstream kinases. These kinases, in turn, phosphorylate and activate the JNKs. Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.[2] This leads to changes in gene expression that mediate the cellular response to the initial stimulus.
References
Application Notes and Protocols for Immunoprecipitation of the JNK1-PROTAC Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of proteins of interest (POIs). A PROTAC molecule is a heterobifunctional compound consisting of a ligand that binds to the POI, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This assembly facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the POI.
c-Jun N-terminal kinase 1 (JNK1) is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in various cellular processes, including inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK1 pathway is implicated in numerous diseases, making it an attractive target for therapeutic intervention. The development of JNK1-targeting PROTACs offers a promising strategy to specifically eliminate JNK1 protein, thereby modulating its downstream signaling.
These application notes provide a detailed protocol for the immunoprecipitation (IP) of the JNK1-PROTAC-E3 ligase ternary complex, a critical assay for confirming the PROTAC's mechanism of action. This is followed by western blot analysis to detect the components of the immunoprecipitated complex.
JNK1 Signaling Pathway Overview
The JNK signaling cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK), which in this case is JNK.[2] Various stress stimuli, such as inflammatory cytokines and environmental stress, activate a MAP3K (e.g., ASK1, MEKK1).[2] The activated MAP3K then phosphorylates and activates a MAP2K, specifically MKK4 and MKK7 for the JNK pathway.[2] MKK4 and MKK7, in turn, dually phosphorylate JNK1 on threonine and tyrosine residues within its activation loop, leading to its activation.[2] Activated JNK1 phosphorylates a range of downstream substrates, including transcription factors like c-Jun (a component of the AP-1 complex), which translocates to the nucleus to regulate the expression of genes involved in various cellular responses.
References
Application Notes and Protocols for Mass Spectrometry Analysis of JNK1 Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 1 (JNK1) is a critical member of the mitogen-activated protein kinase (MAPK) family, playing a pivotal role in a variety of cellular processes including stress response, inflammation, apoptosis, and cell proliferation.[1] The activity of JNK1 is tightly regulated by a series of post-translational modifications, among which ubiquitination has emerged as a key mechanism for controlling its stability, activity, and signaling functions. The ubiquitin-proteasome system (UPS) mediates the degradation of many cellular proteins, and dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[2]
Mass spectrometry-based proteomics has become an indispensable tool for the detailed investigation of protein ubiquitination.[3] These powerful techniques enable the identification of specific ubiquitination sites, the characterization of polyubiquitin (B1169507) chain linkages, and the quantification of changes in ubiquitination levels in response to various stimuli or in different disease states.[3][4] This application note provides detailed protocols and methodologies for the analysis of JNK1 ubiquitination using mass spectrometry, aimed at researchers, scientists, and drug development professionals.
JNK1 Ubiquitination Signaling Pathway
The ubiquitination of JNK1 is a dynamic process regulated by the interplay of E3 ubiquitin ligases and deubiquitinating enzymes (DUBs). E3 ligases catalyze the covalent attachment of ubiquitin to JNK1, while DUBs reverse this modification. The type of ubiquitin linkage (e.g., K48-linked for proteasomal degradation or K63-linked for signaling roles) determines the functional outcome for JNK1.
References
- 1. A Novel Peptide-Based SILAC Method to Identify the Posttranslational Modifications Provides Evidence for Unconventional Ubiquitination in the ER-Associated Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics to decipher ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Degradation Efficiency of PROTAC JNK1-targeted-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. This approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, thereby potentially overcoming resistance mechanisms and addressing previously "undruggable" targets. This document provides detailed application notes and protocols for measuring the degradation efficiency of PROTAC JNK1-targeted-1 (also known as PA2), a novel PROTAC designed to induce the degradation of c-Jun N-terminal kinase 1 (JNK1). JNK1 is a key signaling protein implicated in various diseases, including pulmonary fibrosis.[1]
This compound (PA2) is a heterobifunctional molecule composed of a ligand that binds to JNK1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By inducing the proximity of JNK1 and CRBN, PA2 facilitates the ubiquitination and subsequent proteasomal degradation of JNK1.
These application notes provide a framework for researchers to assess the potency and efficacy of this compound in a laboratory setting. The following sections detail the necessary protocols for quantifying JNK1 degradation and assessing the downstream cellular effects.
Data Presentation
The degradation efficiency of a PROTAC is primarily characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the quantitative data for this compound (PA2).
Table 1: Degradation Efficiency of this compound (PA2)
| Parameter | Value | Cell Line | Treatment Duration (hours) | Reference |
| DC50 | 10 nM | Not Specified | Not Specified | [1] |
Table 2: Summary of JNK1 Degradation Data by this compound (PA2)
| Concentration (nM) | % JNK1 Remaining (Hypothetical) | Standard Deviation (Hypothetical) |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 85 | 4.8 |
| 10 | 52 | 6.1 |
| 100 | 15 | 3.9 |
| 1000 | 12 | 3.5 |
Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate how results would be presented. Researchers should generate their own data following the provided protocols.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blot for JNK1 Degradation
This protocol provides a method to qualitatively and semi-quantitatively measure the degradation of JNK1 protein levels following treatment with this compound (PA2).
Materials:
-
Cell line of interest (e.g., A549, HCT116)
-
This compound (PA2)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-JNK1 and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound (PA2) in cell culture medium at the desired concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at a final concentration equivalent to the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle.
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-JNK1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the JNK1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of JNK1 remaining relative to the vehicle-treated control.
-
Plot the percentage of JNK1 remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Quantitative Mass Spectrometry (LC-MS/MS) for JNK1 Degradation
This protocol offers a highly sensitive and quantitative method for measuring JNK1 protein levels.
Materials:
-
Cell lysates prepared as described in the Western Blot protocol.
-
Trypsin (mass spectrometry grade)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
LC-MS/MS system (e.g., Q-Exactive or similar)
-
C18 reverse-phase column
-
Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)
-
JNK1-specific synthetic peptide standards (optional, for absolute quantification)
Procedure:
-
Protein Digestion:
-
Take a defined amount of protein lysate (e.g., 50 µg) from each sample.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Quench the digestion with formic acid.
-
Clean up the peptide samples using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the digested peptide samples into the LC-MS/MS system.
-
Separate the peptides using a gradient of increasing acetonitrile concentration on a C18 column.
-
Analyze the eluted peptides by mass spectrometry in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Select specific precursor ions for JNK1 peptides for fragmentation and MS2 analysis.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify JNK1-specific peptides.
-
Normalize the JNK1 peptide intensities to the total ion chromatogram or a panel of housekeeping proteins.
-
Calculate the relative abundance of JNK1 in PROTAC-treated samples compared to the vehicle control.
-
Determine DC50 and Dmax values as described for the Western Blot analysis.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol assesses the effect of JNK1 degradation on cell viability.
Materials:
-
Cell line of interest
-
This compound (PA2)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
PROTAC Treatment:
-
After 24 hours, treat the cells with serial dilutions of this compound (PA2) in fresh medium.
-
Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT/MTS Assay:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the PROTAC concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the characterization of this compound (PA2). By employing these methods, researchers can effectively quantify the degradation efficiency of this PROTAC, understand its mechanism of action, and evaluate its impact on cellular function. Accurate and reproducible data generated from these experiments are crucial for the continued development and optimization of PROTAC-based therapeutics targeting JNK1.
References
Application Note & Protocol: Generation of a Dose-Response Curve for JNK1 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
c-Jun N-terminal kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family that plays a critical role in various cellular processes, including cell growth, apoptosis, differentiation, and stress responses.[1][2] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Consequently, JNK1 has emerged as a significant therapeutic target.
Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic modality that induces the degradation of a target protein rather than merely inhibiting its activity.[3][4] A PROTAC is a heterobifunctional molecule that recruits a specific E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
Characterizing the potency of a degrader molecule requires the generation of a dose-response curve, from which the half-maximal degradation concentration (DC50) can be determined. This application note provides a detailed protocol for generating a dose-response curve for JNK1 degradation, primarily using a high-throughput In-Cell Western (ICW) assay and confirmatory traditional Western blotting.[6][7]
Signaling Pathway and Degradation Mechanism
The JNK pathway is a key component of the MAPK signaling cascade, typically activated by stress stimuli.[1] This activation involves a tiered kinase phosphorylation system. Once active, JNK1 phosphorylates various downstream substrates, including the transcription factor c-Jun, to regulate gene expression and other cellular functions.[2]
Targeted degradation of JNK1 can be achieved by hijacking the ubiquitin-proteasome system.[5] A JNK1-targeting PROTAC, for example, would simultaneously bind to JNK1 and an E3 ligase, inducing the formation of a ternary complex that facilitates the ubiquitination of JNK1 and its subsequent destruction by the 26S proteasome.[4][8]
Experimental Workflow
The overall workflow involves treating cultured cells with a serial dilution of the JNK1 degrader, quantifying the remaining JNK1 protein levels, and analyzing the data to generate a dose-response curve and calculate the DC50.
References
- 1. anygenes.com [anygenes.com]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Ubiquitination-Mediated Protein Degradation by Survival Kinases in Cancer [frontiersin.org]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PROTAC JNK1-targeted-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PROTAC JNK1-targeted-1 (also known as PA2) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of c-Jun N-terminal kinase 1 (JNK1).[1] As a member of the mitogen-activated protein kinase (MAPK) family, JNK1 is a key regulator of cellular processes such as proliferation, apoptosis, and inflammatory responses.[1] Dysregulation of the JNK signaling pathway is implicated in various diseases, including cancer and fibrotic disorders. This compound offers a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to eliminate the JNK1 protein, rather than merely inhibiting its activity.[1] These application notes provide detailed protocols for determining the optimal treatment duration and assessing the efficacy of this compound in a cell-based context.
Mechanism of Action
This compound functions by forming a ternary complex with JNK1 and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of JNK1, marking it for degradation by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple JNK1 proteins.
Caption: Mechanism of Action of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound (PA2).
| Parameter | Value | Cell Line | Reference |
| DC₅₀ | 10 nM | Not Specified | [1] |
Note on Optimal Treatment Duration: The optimal treatment duration for this compound has not been publicly disclosed in the available literature. To determine the ideal incubation time for maximal JNK1 degradation, a time-course experiment is required. The following sections provide a detailed protocol for conducting such an experiment.
Illustrative Time-Course Degradation Data
The table below presents a hypothetical time-course of JNK1 degradation by a generic JNK1-targeted PROTAC to illustrate how experimental data can be presented.
| Treatment Time (hours) | JNK1 Protein Level (% of Control) |
| 0 | 100% |
| 2 | 85% |
| 4 | 50% |
| 8 | 20% |
| 12 | 15% |
| 24 | 10% |
| 48 | 12% |
Experimental Protocols
Protocol for Determining Optimal Treatment Duration via Western Blot
This protocol describes how to perform a time-course experiment to identify the optimal treatment duration for JNK1 degradation by this compound.
a. Materials
-
This compound (PA2)
-
Cell line expressing JNK1 (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against JNK1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
b. Procedure
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 nM, 100 nM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Cell Treatment: Treat the cells with the this compound solution. Include a vehicle control (DMSO only).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-JNK1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the JNK1 band intensity to the loading control. Plot the percentage of remaining JNK1 protein against time to determine the optimal duration for maximal degradation.
Caption: Workflow for Determining Optimal Treatment Duration.
Protocol for Cell Viability Assay
This protocol is to assess the cytotoxic effects of this compound over time.
a. Materials
-
This compound (PA2)
-
Cell line of interest
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
b. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the PROTAC concentration to determine the IC₅₀ at different time points.
JNK1 Signaling Pathway
JNK1 is a critical component of the JNK signaling cascade, which is activated by various stress stimuli and cytokines. The pathway involves a series of phosphorylation events culminating in the activation of transcription factors, such as c-Jun, that regulate gene expression involved in cellular responses.
Caption: Simplified JNK1 Signaling Pathway.
References
Application Notes and Protocols: In Vitro Kinase Assay for JNK1 Inhibition by a PROTAC Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction
The c-Jun N-terminal kinase 1 (JNK1) is a critical member of the mitogen-activated protein kinase (MAPK) family, playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and cell differentiation.[1][2][3] Dysregulation of the JNK signaling pathway is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK1 a compelling therapeutic target.[3][4]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their activity.[5] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), in this case, JNK1, and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[5] This proximity induces the ubiquitination of JNK1, marking it for degradation by the proteasome.[5][]
This document provides detailed protocols for an in vitro kinase assay to evaluate the inhibitory potential of a JNK1-targeting PROTAC. While the primary function of a PROTAC is to induce degradation, assessing its ability to inhibit the kinase activity of JNK1 is a crucial first step in its characterization. This is because the PROTAC must first bind to JNK1 to facilitate the subsequent degradation process.
Signaling Pathway and Mechanism of Action
JNK1 Signaling Pathway
The JNK signaling cascade is a tiered pathway activated by various stress stimuli.[1][4] Upstream kinases (MAPKKKs) phosphorylate and activate MAPKKs (MKK4 and MKK7), which in turn dually phosphorylate JNK1 on threonine and tyrosine residues within its activation loop, leading to its activation.[4] Activated JNK1 then phosphorylates a range of downstream substrates, including the transcription factor c-Jun, which modulates gene expression related to cellular processes like apoptosis and inflammation.[2][3]
PROTAC Mechanism of Action
A JNK1-targeting PROTAC operates by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to JNK1 and an E3 ubiquitin ligase, forming a ternary complex.[] This proximity facilitates the transfer of ubiquitin from the E3 ligase to JNK1. The polyubiquitinated JNK1 is then recognized and degraded by the 26S proteasome.
Experimental Protocols
In Vitro JNK1 Kinase Assay (Luminescence-Based)
This protocol is adapted for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][8] The luminescent signal is directly proportional to kinase activity.
Materials:
-
Recombinant full-length human JNK1 (e.g., from SignalChem, Promega)[7]
-
JNK1 substrate: ATF2 or a specific peptide substrate (e.g., p38 substrate)[7][9][10]
-
JNK1 PROTAC degrader and corresponding JNK1 inhibitor warhead (as a control)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the JNK1 PROTAC and the corresponding JNK1 inhibitor warhead in 100% DMSO.
-
Create a serial dilution of the PROTAC and inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the JNK1 enzyme and substrate (e.g., ATF2) in kinase assay buffer at the desired concentrations.
-
Prepare the ATP solution in kinase assay buffer at a concentration close to its Km for JNK1.
-
-
Assay Plate Setup:
-
Add the serially diluted PROTAC or inhibitor to the wells of a white, opaque plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (background).
-
Add the JNK1 enzyme and substrate solution to all wells except the "no enzyme" control.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the PROTAC or inhibitor to bind to the JNK1 enzyme.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the subsequent light output.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each PROTAC concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
The quantitative data from the in vitro kinase assay should be summarized in a clear and structured format to allow for easy comparison between the PROTAC and its corresponding inhibitor warhead.
Table 1: In Vitro JNK1 Kinase Inhibition
| Compound | Target | Assay Format | Substrate | ATP Concentration (µM) | IC₅₀ (nM) |
| JNK1 PROTAC-1 | JNK1 | ADP-Glo™ | ATF2 | 10 | 150 |
| JNK1 Inhibitor | JNK1 | ADP-Glo™ | ATF2 | 10 | 50 |
| Staurosporine | JNK1 | ADP-Glo™ | ATF2 | 10 | 2,400[10] |
Note: The IC₅₀ values are examples and will vary depending on the specific compounds and assay conditions.
For a comprehensive evaluation of the PROTAC, it is essential to also assess its degradation efficiency in a cellular context.
Table 2: Cellular JNK1 Degradation Profile
| Compound | Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| JNK1 PROTAC-1 | HEK293 | 24 | 10[11] | >90 |
| JNK1 Inhibitor | HEK293 | 24 | No Degradation | 0 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.[12]
Conclusion
This application note provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of a JNK1-targeting PROTAC. While direct inhibition of the kinase is not the primary mechanism of action for a PROTAC, this assay is a fundamental step in characterizing the binding of the PROTAC to its target. The results of this assay, in conjunction with cellular degradation and ternary complex formation assays, will provide a comprehensive understanding of the PROTAC's efficacy and mechanism, guiding further drug development efforts. It is important to remember that for a PROTAC, potent degradation (low DC₅₀ and high Dₘₐₓ) is the ultimate goal, which may not always correlate directly with potent enzymatic inhibition (low IC₅₀).[13]
References
- 1. anygenes.com [anygenes.com]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 7. JNK1 Kinase Enzyme System [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: CRISPR-Cas9 Methods for Validating JNK1 Dependency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that regulate crucial cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][2] Deregulation of the JNK signaling pathway is implicated in numerous diseases, such as neurodegenerative disorders, cancer, diabetes, and autoimmune diseases.[2] JNK1, a ubiquitously expressed isoform, has been identified as a key player in tumor progression in various cancers, making it an attractive therapeutic target.[3][4] Validating the dependency of cancer cells on JNK1 is a critical step in the development of targeted therapies. CRISPR-Cas9 genome editing technology offers a powerful and precise tool for elucidating gene function and validating therapeutic targets.[5] These application notes provide detailed protocols for utilizing CRISPR-Cas9 to knock out the JNK1 gene (MAPK8) and to perform CRISPR-based screens to identify synthetic lethal interactions with JNK1, thereby robustly validating its dependency in a given cellular context.
JNK1 Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAPK (JNK).[6] Various extracellular stimuli, including stress signals and inflammatory cytokines, activate this pathway, leading to the phosphorylation and activation of transcription factors like c-Jun, which in turn regulate the expression of genes involved in diverse cellular responses.[6][7]
Protocol 1: CRISPR-Cas9 Mediated Knockout of JNK1 (MAPK8)
This protocol describes the generation of a stable JNK1 knockout cell line using the CRISPR-Cas9 system. The methodology involves designing and validating a specific single guide RNA (sgRNA), transfecting the CRISPR components into the target cells, and isolating clonal cell lines with the desired gene knockout.[5][8]
Experimental Workflow
Detailed Methodology
1. sgRNA Design and Synthesis
-
Objective: Design sgRNAs that specifically target an early exon of the MAPK8 gene to induce a frameshift mutation leading to a functional knockout.
-
Procedure:
-
Obtain the cDNA or genomic sequence of the human MAPK8 gene from databases like NCBI or Ensembl.
-
Use online design tools (e.g., Benchling, IDT CRISPR-Cas9 guide RNA design tool) to identify potential sgRNA target sites.[9][10]
-
Select 2-3 sgRNAs with high on-target scores and low off-target scores. A typical target sequence is 20 nucleotides long and is adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[9] An example sgRNA sequence for human MAPK8 is TAGTGGATTTATGGTCTGTG.[11]
-
Synthesize the selected sgRNA sequences as DNA oligonucleotides for cloning.
-
2. Vector Selection and Cloning
-
Objective: Clone the designed sgRNA oligonucleotides into a CRISPR-Cas9 expression vector.
-
Procedure:
-
Select an appropriate all-in-one vector system that co-expresses Cas9 and the sgRNA (e.g., pX458, lentiCRISPR v2). These vectors often contain a selection marker like puromycin (B1679871) resistance or a fluorescent reporter (e.g., GFP).
-
Linearize the vector using a restriction enzyme (e.g., BbsI).[8]
-
Anneal the complementary sgRNA oligonucleotides to form a duplex.
-
Ligate the annealed sgRNA duplex into the linearized vector.
-
Transform the ligated product into competent E. coli, select for positive colonies, and verify the correct insertion by Sanger sequencing.
-
3. Cell Line Transfection
-
Objective: Introduce the CRISPR-Cas9 plasmid into the target cell line.
-
Procedure:
-
One day before transfection, seed the cells to achieve 70-90% confluency on the day of transfection.
-
Transfect the cells with the JNK1-targeting CRISPR plasmid using a suitable method (e.g., lipid-based transfection reagents like Lipofectamine, or electroporation), following the manufacturer's protocol.[12]
-
Include a negative control (e.g., a non-targeting sgRNA) and a positive control (e.g., sgRNA targeting a housekeeping gene) to assess transfection efficiency and editing efficacy.
-
4. Selection and Clonal Isolation
-
Objective: Isolate single cells that have been successfully edited.
-
Procedure:
-
24-48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium or by using fluorescence-activated cell sorting (FACS) for cells expressing a fluorescent reporter.
-
After selection, perform single-cell cloning by serial dilution in 96-well plates or by FACS sorting single cells into individual wells.[12]
-
Allow single cells to grow into colonies.
-
5. Validation of JNK1 Knockout
-
Objective: Confirm the absence of JNK1 protein and the presence of indel mutations at the genomic level.
-
Procedure:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the target region of the MAPK8 gene. Analyze the PCR products by Sanger sequencing or a mismatch cleavage assay (e.g., T7 Endonuclease I assay) to detect insertions or deletions (indels).
-
Western Blot: Prepare protein lysates from the clonal cell lines. Perform a western blot using a validated antibody against JNK1 to confirm the absence of the protein.
-
qPCR: Extract RNA and perform quantitative PCR to measure MAPK8 mRNA levels, which may be reduced through nonsense-mediated decay.
-
Expected Data and Interpretation
The results of the validation experiments will confirm the successful generation of a JNK1 knockout cell line. This data can be summarized for clear comparison.
Table 1: Validation of JNK1 Knockout Clones
| Clone ID | Sanger Sequencing Result | JNK1 Protein Level (vs. WT) | MAPK8 mRNA Level (vs. WT) | Phenotype (e.g., Viability) |
| WT Control | Wild-Type Sequence | 100% | 100% | Normal |
| JNK1-KO-C1 | Frameshift Indel (+1 bp) | <1% | 25% | Reduced |
| JNK1-KO-C2 | Frameshift Indel (-2 bp) | <1% | 30% | Reduced |
| NTC | Wild-Type Sequence | 98% | 102% | Normal |
WT: Wild-Type; NTC: Non-Targeting Control.
Protocol 2: CRISPR Screen for Synthetic Lethal Partners of JNK1
A CRISPR screen can identify genes that become essential for cell survival only when JNK1 is inhibited or knocked out.[13][14] This "synthetic lethality" provides strong evidence for JNK1 dependency and can uncover novel combination therapy strategies.[15][16]
Screening Workflow
Detailed Methodology
1. Cell Line and Library Preparation
-
Objective: Prepare a cell line stably expressing Cas9 and a pooled sgRNA library for transduction.
-
Procedure:
-
Generate a stable Cas9-expressing cell line by lentiviral transduction and selection. Validate Cas9 activity.
-
Amplify a genome-wide or targeted pooled sgRNA library (e.g., GeCKO, Brunello).
-
Package the sgRNA library into lentiviral particles.
-
2. Library Transduction and Selection
-
Objective: Introduce the sgRNA library into the Cas9-expressing cell line at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.
-
Procedure:
-
Titer the lentiviral library to determine the correct volume for an MOI of 0.3-0.5.
-
Transduce the Cas9-expressing cells with the sgRNA library.
-
Select transduced cells with an appropriate antibiotic (e.g., puromycin). Ensure the cell number is maintained to preserve library representation.
-
3. Screening
-
Objective: Identify sgRNAs that are depleted in cells treated with a JNK1 inhibitor compared to a vehicle control.
-
Procedure:
-
After selection, split the cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with a selective JNK1 inhibitor at a concentration of IC20-IC30).
-
Culture the cells for 14-21 days (approximately 10-15 population doublings) to allow for the dropout of cells with synthetic lethal gene knockouts. Maintain library representation by passaging a sufficient number of cells.
-
Harvest cell pellets from both arms at the end of the experiment.
-
4. Data Analysis
-
Objective: Identify sgRNAs that are significantly depleted in the JNK1 inhibitor-treated population.
-
Procedure:
-
Extract genomic DNA from the harvested cells.
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) on the amplicons to determine the read counts for each sgRNA.
-
Analyze the data using software like MAGeCK to identify genes whose corresponding sgRNAs are significantly depleted in the treated arm compared to the control arm. These are the candidate synthetic lethal hits.
-
Data Presentation and Hit Validation
The primary output of the screen is a list of candidate genes. This data should be presented clearly to facilitate interpretation and follow-up studies.
Table 2: Top Synthetic Lethal Hits with JNK1 Inhibition
| Gene Symbol | Description | Depletion Score (Log2 Fold Change) | p-value | Validation Status |
| GENE_A | Kinase B | -3.5 | 1.2e-8 | Validated |
| GENE_B | DNA Repair Protein | -3.1 | 5.6e-7 | Validated |
| GENE_C | Transcription Factor | -2.8 | 9.1e-6 | In Progress |
| GENE_D | Metabolic Enzyme | -2.5 | 2.4e-5 | In Progress |
-
Hit Validation: The top candidate genes must be validated through individual knockout experiments. Create single-gene knockouts for each hit in the parental cell line and assess their sensitivity to JNK1 inhibition compared to control cells. The validation can be quantified by measuring cell viability or apoptosis.
Conclusion
CRISPR-Cas9 technology provides a robust framework for validating JNK1 dependency in various cellular models. The protocols outlined here for generating JNK1 knockout cell lines and performing synthetic lethal screens offer a comprehensive approach to understanding the functional role of JNK1 and identifying potential combination therapies. Rigorous execution of these methods, coupled with thorough validation, will yield high-confidence data crucial for advancing drug discovery and development programs targeting the JNK pathway.
References
- 1. paulogentil.com [paulogentil.com]
- 2. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In - Silico approach and validation of JNK1 Inhibitors for Colon Rectal Cancer Target -Journal of Integrative Natural Science | Korea Science [koreascience.kr]
- 4. JNK1, a potential therapeutic target for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. m.youtube.com [m.youtube.com]
- 11. addgene.org [addgene.org]
- 12. genecopoeia.com [genecopoeia.com]
- 13. Genome-wide CRISPR screen reveals the synthetic lethality between BCL2L1 inhibition and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idekerlab.ucsd.edu [idekerlab.ucsd.edu]
- 16. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel JNK1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family, is a critical regulator of various cellular processes, including inflammation, apoptosis, and cell proliferation.[1][2] Dysregulation of the JNK signaling pathway is implicated in a multitude of diseases, ranging from neurodegenerative disorders and cancer to metabolic and inflammatory conditions.[1][2][3][4] Consequently, JNK1 has emerged as a promising therapeutic target. Traditional therapeutic approaches have focused on the development of small molecule inhibitors that block the kinase activity of JNK1. However, these inhibitors often face challenges related to off-target effects, incomplete pathway inhibition, and the development of resistance.[5]
An innovative and promising alternative to kinase inhibition is targeted protein degradation (TPD).[6][7] This approach utilizes heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate the target protein.[8][9][10] A PROTAC consists of a ligand that binds to the protein of interest (in this case, JNK1), a linker, and a ligand that recruits an E3 ubiquitin ligase.[9] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[9][10] This event-driven mechanism offers several advantages, including the potential for improved selectivity, the ability to target non-enzymatic functions of the protein, and a catalytic mode of action that can lead to a more profound and sustained pharmacological effect.[5][11]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) and validation of novel JNK1 degraders.
Signaling Pathway and Degrader Mechanism
The JNK signaling cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK), which is JNK itself.[3] Upon activation by various stress stimuli, such as cytokines and environmental stress, the cascade is initiated, leading to the phosphorylation and activation of JNK.[3] Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in a variety of cellular responses.[12]
Experimental Workflow for High-Throughput Screening
The discovery of novel JNK1 degraders commences with a high-throughput primary screen of a diverse chemical library to identify compounds that reduce the intracellular levels of JNK1 protein. Positive hits from the primary screen are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and efficacy, and elucidate their mechanism of action.
Data Presentation: Quantitative Summary of JNK1 Degrader Activity
The following table provides a representative summary of data for hypothetical JNK1 degraders identified through a screening campaign. The key parameters for evaluating degrader performance are:
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.[5]
-
Dmax: The maximum percentage of target protein degradation achieved.[5]
-
IC50 (Binding): The concentration of the compound that inhibits 50% of the binding of a probe to JNK1, indicating target engagement.
-
Cell Viability (CC50): The concentration of the compound that reduces cell viability by 50%, used to assess cytotoxicity.
| Compound ID | Primary Screen (% JNK1 Degradation @ 1µM) | DC50 (nM) | Dmax (%) | JNK1 Binding IC50 (nM) | Cell Viability CC50 (µM) | E3 Ligase Ligand |
| Control (DMSO) | 0 | >10,000 | 0 | >10,000 | >100 | N/A |
| JNK1D-001 | 85 | 15 | 92 | 25 | >50 | CRBN |
| JNK1D-002 | 92 | 8 | 98 | 12 | 25 | VHL |
| JNK1D-003 | 45 | 250 | 60 | 150 | >100 | CRBN |
| JNK1D-004 | 88 | 22 | 95 | 30 | 75 | VHL |
| JNK1D-005 | 12 | >5,000 | 15 | 800 | >100 | CRBN |
Note: The data presented in this table is for illustrative purposes only and does not represent real experimental results.
Experimental Protocols
Primary High-Throughput Screening: JNK1 Degradation Assay
This protocol describes a homogeneous, no-wash immunoassay for the quantitative detection of total JNK1 protein levels in cell lysates using AlphaLISA SureFire Ultra technology, suitable for screening large compound libraries in a 384-well format.[1][2]
Materials:
-
AlphaLISA SureFire Ultra Human and Mouse Total JNK1/2 Detection Kit (Revvity, Cat. No. ALSU-TJNK-A)
-
Cells expressing endogenous JNK1 (e.g., HeLa, HEK293)
-
Compound library dissolved in DMSO
-
Assay plates (384-well, white, opaque)
-
Lysis buffer (provided in the kit)
-
Plate sealer
-
Alpha-enabled microplate reader
Protocol:
-
Cell Plating:
-
Seed cells in 384-well assay plates at a density of 10,000 cells/well in 20 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of library compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 5 µL of the compound dilutions to the cells. Include DMSO-only wells as a negative control.
-
Incubate for the desired degradation time (e.g., 18 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of 1X Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Immunoassay:
-
Transfer 4 µL of the cell lysate to a 384-well white opaque assay plate.
-
Prepare the Acceptor Mix as per the kit instructions and add 5 µL to each well containing the lysate.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Prepare the Donor Mix as per the kit instructions and add 2 µL to each well.
-
Seal the plate, protect from light, and incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of JNK1 degradation for each compound relative to the DMSO control.
-
Identify hits based on a predefined degradation threshold (e.g., >50% degradation).
-
Secondary Assay: Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
This protocol is designed to confirm that the hit compounds induce the formation of a ternary complex between JNK1, the degrader, and the recruited E3 ligase.[11][13]
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged JNK1 and HA-tagged E3 ligase (e.g., CRBN or VHL)
-
Lipofectamine 3000 (Thermo Fisher Scientific)
-
Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)
-
Anti-FLAG M2 magnetic beads (Sigma-Aldrich)
-
Anti-HA antibody
-
JNK1 antibody
-
Western blot reagents
Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with FLAG-JNK1 and HA-E3 ligase expression vectors.
-
After 24 hours, treat the cells with the degrader compound (e.g., at its DC50 concentration) or DMSO for 4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
First Immunoprecipitation (FLAG-JNK1):
-
Incubate the cleared lysates with anti-FLAG M2 magnetic beads for 4 hours at 4°C with rotation.
-
Wash the beads three times with Co-IP Lysis Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by competing with 3X FLAG peptide.
-
-
Second Immunoprecipitation (HA-E3 Ligase):
-
Incubate the eluted complexes with an anti-HA antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 2 hours.
-
Wash the beads three times with Co-IP Lysis Buffer.
-
-
Western Blot Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against FLAG (to detect JNK1), HA (to detect the E3 ligase), and JNK1.
-
Expected Outcome: In the presence of an effective degrader, the HA-tagged E3 ligase will be co-immunoprecipitated with FLAG-tagged JNK1, confirming the formation of the ternary complex.
Tertiary Assay: In-Cell JNK1 Ubiquitination Assay
This assay confirms that the degrader-induced ternary complex formation leads to the ubiquitination of JNK1.[14]
Materials:
-
HEK293T cells
-
Expression vectors for His-tagged Ubiquitin and FLAG-tagged JNK1
-
Degrader compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer (8 M urea, 100 mM Na2HPO4/NaH2PO4, 10 mM Tris-HCl pH 8.0, 1% Triton X-100, 10 mM imidazole)
-
Ni-NTA agarose (B213101) beads (Qiagen)
-
Wash Buffer (same as Denaturing Lysis Buffer but with pH 6.3)
-
Elution Buffer (same as Wash Buffer but with 250 mM imidazole)
-
Anti-FLAG antibody
Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with His-Ubiquitin and FLAG-JNK1 expression vectors.
-
After 24 hours, pre-treat cells with MG132 (10 µM) for 2 hours to prevent the degradation of ubiquitinated proteins.
-
Treat the cells with the degrader compound or DMSO for 4 hours.
-
-
Cell Lysis under Denaturing Conditions:
-
Lyse the cells with Denaturing Lysis Buffer to disrupt protein-protein interactions.
-
Sonicate the lysates to shear genomic DNA.
-
Clarify the lysates by centrifugation.
-
-
Purification of Ubiquitinated Proteins:
-
Incubate the cleared lysates with Ni-NTA agarose beads overnight at 4°C.
-
Wash the beads extensively with Wash Buffer.
-
-
Elution and Western Blot:
-
Elute the His-tagged ubiquitinated proteins with Elution Buffer.
-
Analyze the eluates by Western blot using an anti-FLAG antibody to detect ubiquitinated JNK1.
-
Expected Outcome: A smear of higher molecular weight bands corresponding to poly-ubiquitinated FLAG-JNK1 will be observed in the lanes from cells treated with the degrader compound, indicating successful ubiquitination of JNK1.
Conclusion
The methodologies and protocols outlined in this application note provide a robust framework for the discovery and characterization of novel JNK1 degraders. The use of a high-throughput primary screen to identify compounds that reduce JNK1 protein levels, followed by a systematic series of secondary and tertiary assays to confirm the mechanism of action, will enable the identification of potent and selective JNK1 degraders with therapeutic potential. The continued development of targeted protein degradation technology holds great promise for addressing diseases driven by the dysregulation of the JNK1 signaling pathway.
References
- 1. AlphaLISA Surefire Ultra Human and Mouse Total JNK1/2 Detection Kit [revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JNK targets p53 ubiquitination and degradation in nonstressed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Lanthanide-based time-resolved luminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative, combinatorial and high-throughput approaches to degrader synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blossombio.com [blossombio.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of JNK1-Targeted PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of Proteolysis Targeting Chimeras (PROTACs) specifically designed to target c-Jun N-terminal kinase 1 (JNK1). JNK1 is a critical mediator in various cellular processes, and its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. PROTAC technology offers a novel approach by inducing the selective degradation of JNK1 through the ubiquitin-proteasome system.
Introduction to JNK1-Targeted PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (in this case, JNK1), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing JNK1 into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of JNK1, marking it for degradation by the proteasome. This event-driven, catalytic mechanism can offer advantages over traditional small-molecule inhibitors.
A notable example of a JNK1-targeted PROTAC is the molecule designated as PA2 . This PROTAC has demonstrated potent JNK1 degradation with a half-maximal degradation concentration (DC50) of 10 nM[1][2]. PA2 is constructed from a JNK1 inhibitor (warhead), a linker, and a ligand for the Cereblon (CRBN) E3 ligase[1].
JNK1 Signaling Pathway
The JNK signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and plays a crucial role in responding to cellular stress, inflammation, and apoptosis. Understanding this pathway is essential for contextualizing the therapeutic potential of JNK1 degradation.
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by their DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The following table summarizes available data for the JNK1-targeted PROTAC PA2. Data for a broader range of JNK1 PROTACs is currently limited in publicly accessible literature.
| PROTAC Name | JNK1 Ligand (Warhead) | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | JNK1 Binding Affinity (IC50/Kd) | CRBN Binding Affinity (IC50/Kd) |
| PA2 | JNK1 Inhibitor (HY-170602 derivative) | CRBN Ligand (HY-41547 derivative) | Linker (HY-40178 derivative) | 10[1][2] | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of a JNK1-Targeted PROTAC (Representative Example: PA2)
This protocol describes a representative synthetic route for a JNK1-targeted PROTAC, such as PA2, via a convergent synthesis involving the coupling of the JNK1 warhead, a linker with a reactive group, and the E3 ligase ligand. The final step typically involves an amide bond formation.
Materials:
-
JNK1 inhibitor with a carboxylic acid handle (e.g., a derivative of HY-170602)
-
Linker with a terminal amine group (e.g., a derivative of HY-40178)
-
CRBN ligand with a suitable attachment point (e.g., a derivative of HY-41547)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for HPLC purification (e.g., acetonitrile (B52724), water, trifluoroacetic acid)
Procedure:
-
Preparation of Activated JNK1 Warhead:
-
Dissolve the JNK1 inhibitor carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amine-terminated linker (1.0 eq) and the CRBN ligand (1.0 eq) in anhydrous DMF. Note: Depending on the synthetic strategy, the linker may be pre-attached to either the warhead or the E3 ligase ligand.
-
Add the activated JNK1 warhead solution dropwise to the linker and CRBN ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., DCM/MeOH).
-
Further purify the product by reversed-phase HPLC to obtain the final JNK1-targeted PROTAC with high purity. A typical gradient would be 10-90% acetonitrile in water with 0.1% trifluoroacetic acid over 30 minutes.
-
-
Characterization:
-
Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot Analysis of JNK1 Degradation
This protocol details the procedure to assess the degradation of JNK1 in cultured cells following treatment with a JNK1-targeted PROTAC.
Materials:
-
Cell line expressing JNK1 (e.g., HeLa, HEK293T)
-
JNK1-targeted PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-JNK1, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the JNK1 PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-JNK1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Strip the membrane and re-probe with an anti-loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the JNK1 band intensity to the loading control.
-
Plot the normalized JNK1 levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 3: Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the JNK1-targeted PROTAC on cells.
Materials:
-
Cell line of interest
-
JNK1-targeted PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the JNK1 PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration to determine the IC50 value.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the synthesis and evaluation of JNK1-targeted PROTACs.
References
Lentiviral Approaches for Expressing Tagged JNK1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the expression of tagged c-Jun N-terminal kinase 1 (JNK1) in mammalian cells using a lentiviral-based approach. JNK1, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, is involved in a multitude of cellular processes, including proliferation, apoptosis, and stress responses.[1][2] The ability to express a tagged version of JNK1 is invaluable for studying its function, interactions, and localization. Lentiviral vectors are a powerful tool for this purpose, as they can efficiently transduce a wide variety of dividing and non-dividing cells, leading to stable, long-term transgene expression.[3][4][5] This guide details the design of a lentiviral expression vector for tagged JNK1, protocols for high-titer lentivirus production, and methods for the successful transduction of target cells.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a key cascade in cellular regulation, responding to a diverse array of stimuli such as environmental stress, inflammatory cytokines, and growth factors.[1][6] JNKs, also known as stress-activated protein kinases (SAPKs), are encoded by three genes: JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10).[1][2] These kinases phosphorylate a range of downstream targets, most notably the transcription factor c-Jun, thereby modulating gene expression and cellular fate.[2]
To investigate the intricate roles of JNK1, researchers often employ tagged versions of the protein. These tags, which can be small epitopes (e.g., FLAG, HA) or larger fluorescent proteins (e.g., GFP, RFP), facilitate the detection, purification, and visualization of JNK1 within the cellular environment. Lentiviral-mediated gene delivery has emerged as a preferred method for introducing such tagged proteins into cells due to its high efficiency and the ability to create stable cell lines.[7][8]
This document outlines the necessary steps to generate cell lines stably expressing tagged JNK1 using a third-generation lentiviral system.
JNK1 Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module.[6] It is initiated by a variety of upstream signals that activate MAP kinase kinase kinases (MAPKKKs or MKKKs). These MKKKs then phosphorylate and activate MAP kinase kinases (MAPKKs or MKKs), specifically MKK4 and MKK7.[1][6] Activated MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[6] Once active, JNK can phosphorylate a host of downstream substrates, including transcription factors like c-Jun (a component of the AP-1 complex), which then regulate the expression of genes involved in various cellular processes.[2][9]
Figure 1: Simplified JNK1 Signaling Pathway.
Experimental Workflow for Generating Tagged JNK1-Expressing Cells
The overall workflow involves several key stages: 1) construction of a lentiviral transfer plasmid encoding the tagged JNK1, 2) co-transfection of this plasmid with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles, 3) harvesting and titrating the viral supernatant, and 4) transducing the target cells with the lentivirus, followed by selection of successfully transduced cells.
Figure 2: Experimental Workflow Overview.
Protocols
Part 1: Lentiviral Vector for Tagged JNK1
A third-generation lentiviral system is recommended for enhanced safety. This system typically utilizes a transfer plasmid containing the gene of interest and two separate packaging plasmids encoding Gag/Pol and Rev, and an envelope plasmid, commonly expressing VSV-G for broad tropism.[3][4]
Vector Design Considerations:
-
Transfer Plasmid Backbone: A vector such as pLVX-Puro is suitable. It contains the necessary elements for packaging, reverse transcription, and integration, along with a puromycin (B1679871) resistance gene for selection.
-
Promoter: A strong constitutive promoter like CMV or EF1α is generally used for high-level expression in a wide range of cell types. For cell types where CMV may be silenced (e.g., hematopoietic or stem cells), EF1α is a better choice.[7]
-
JNK1 cDNA: The full-length coding sequence of human MAPK8 (JNK1).
-
Tag: A C-terminal tag (e.g., FLAG, HA, or EGFP) is often preferred to minimize interference with the N-terminal kinase domain.
-
WPRE: The Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element can be included to enhance transgene expression.[7]
Part 2: Lentivirus Production in HEK293T Cells
This protocol is for a 10 cm dish format. Reagents and cell numbers can be scaled accordingly.
Materials:
-
HEK293T cells (low passage, <15)[10]
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine (DMEM Complete)[10]
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer plasmid (e.g., pLVX-JNK1-FLAG)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
0.45 µm polyethersulfone (PES) filter
Protocol:
Day 0: Seed HEK293T Cells
-
Seed 3.8 x 10^6 HEK293T cells in a 10 cm dish with 10 mL of DMEM Complete.[10]
-
Incubate at 37°C with 5% CO₂ for approximately 20-24 hours. Cells should be around 70-80% confluent at the time of transfection.
Day 1: Transfection
-
In a sterile tube (Tube A), dilute the plasmids in 500 µL of Opti-MEM. For a 10 cm dish, a common ratio is:
-
Transfer plasmid (pLVX-JNK1-FLAG): 10 µg
-
Packaging plasmid (psPAX2): 7.5 µg
-
Envelope plasmid (pMD2.G): 2.5 µg
-
-
In a separate sterile tube (Tube B), dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 10-20 minutes.
-
Gently add the DNA-lipid complex mixture dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO₂.
Day 2: Media Change
-
Approximately 16-18 hours post-transfection, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed DMEM Complete.[10]
Day 3 & 4: Virus Harvest
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile 15 mL conical tube.[3]
-
Add 10 mL of fresh DMEM Complete to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the harvest from Day 3.[3]
-
Centrifuge the pooled supernatant at 2,100 x g for 5 minutes to pellet any detached cells.[10]
-
Filter the supernatant through a 0.45 µm PES filter to remove remaining cellular debris.[3][11]
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[12]
| Parameter | Typical Value/Range | Reference |
| HEK293T Seeding Density (10 cm dish) | 3.8 x 10^6 cells | [10] |
| Total Plasmid DNA (10 cm dish) | 20 µg | N/A |
| Transfection Reagent | PEI or Lipofectamine-based | [10][11] |
| Harvest Timepoints | 48 and 72 hours post-transfection | [3] |
| Expected Viral Titer (unconcentrated) | 10^6 - 10^7 TU/mL | [12] |
Part 3: Lentiviral Transduction of Target Cells
Materials:
-
Target cells
-
Complete growth medium for target cells
-
Lentiviral supernatant
-
Polybrene (Hexadimethrine bromide)
-
Puromycin (or other appropriate selection antibiotic)
Protocol:
Day 1: Plate Target Cells
-
Plate your target cells in their complete growth medium. The number of cells should be adjusted so they are approximately 50-70% confluent on the day of transduction.
Day 2: Transduction
-
Aspirate the medium from the target cells.
-
Prepare fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency but can be toxic to some cell types, so it's advisable to test for toxicity beforehand.[13]
-
Add the Polybrene-containing medium to the cells.
-
Add the lentiviral supernatant to the cells at the desired Multiplicity of Infection (MOI). If the viral titer is unknown, it is recommended to test a range of supernatant volumes.
-
Incubate at 37°C with 5% CO₂.
Day 3: Media Change
-
24 hours post-transduction, remove the virus-containing medium and replace it with fresh, complete growth medium (without Polybrene or virus).[13]
Day 5 onwards: Antibiotic Selection
-
At least 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration must be determined empirically for each cell line by performing a kill curve.[13]
-
Replace the selection medium every 2-3 days.
-
Continue selection for 7-14 days until all non-transduced control cells have died.
-
The remaining resistant cells can be pooled and expanded to generate a stable cell line expressing tagged JNK1.
| Parameter | Recommended Concentration/Range | Reference |
| Target Cell Confluency | 50-70% | |
| Polybrene Concentration | 4-8 µg/mL | [13] |
| Multiplicity of Infection (MOI) | Varies by cell type; start with a range (e.g., 1, 5, 10) | [13] |
| Puromycin Concentration | 1-10 µg/mL (must be determined by kill curve) | [13] |
Conclusion
Lentiviral-mediated expression of tagged JNK1 is a robust and efficient method for studying the function and regulation of this key signaling protein. The protocols outlined in this document provide a framework for the successful generation of stable cell lines. Careful optimization of transfection, transduction, and selection conditions for specific cell types will ensure reliable and reproducible results, paving the way for deeper insights into the complex roles of JNK1 in health and disease.
References
- 1. anygenes.com [anygenes.com]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 6. mdpi.com [mdpi.com]
- 7. Lentivirus vector selection guide [takarabio.com]
- 8. Lentiviral expression system for the purification of secreted proteins from human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK / AP1 Pathway - Report Lentivirus [gentarget.com]
- 10. addgene.org [addgene.org]
- 11. protocols.io [protocols.io]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Troubleshooting & Optimization
Technical Support Center: PROTAC JNK1-targeted-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PROTAC JNK1-targeted-1.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: this compound is designed to selectively degrade c-Jun N-terminal kinase 1 (JNK1). However, like other PROTACs, it can exhibit off-target effects through several mechanisms. Potential off-target effects may include the degradation of other kinases with structural similarity to JNK1 or unintended degradation of proteins that interact with the recruited E3 ligase, often Cereblon (CRBN) or Von Hippel-Lindau (VHL). For instance, pomalidomide-based CRBN recruiters can sometimes lead to the degradation of zinc-finger (ZF) proteins.[1][2]
Q2: How can I identify potential off-target proteins of this compound in my experiments?
A2: Unbiased proteomic approaches are the gold standard for identifying off-target effects. Techniques like global proteomic analysis using mass spectrometry (e.g., TMT-based quantification) can compare protein abundance in cells treated with the PROTAC versus a control.[3] Additionally, kinome profiling can assess the PROTAC's specificity across a wide range of kinases.[3][4]
Q3: What is the mechanism of action for a PROTAC like JNK1-targeted-1?
A3: A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule with three main components: a ligand that binds to the target protein (JNK1), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5][6] This design brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[5][7][8]
Q4: Can the E3 ligase recruiter component of the PROTAC cause off-target effects?
A4: Yes. The E3 ligase ligand, especially if based on molecules like pomalidomide, can have its own biological activity. Pomalidomide itself can induce the degradation of certain zinc-finger proteins, which is a known off-target effect of some CRBN-recruiting PROTACs.[1][2] It is crucial to select or design E3 ligase ligands with minimal independent activity to reduce such off-targets.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed After Treatment with this compound
-
Possible Cause 1: Off-target protein degradation.
-
Troubleshooting Step: Perform a global proteomics study (e.g., using Tandem Mass Tags - TMT) to identify proteins that are downregulated upon PROTAC treatment besides JNK1. Compare these results with a negative control (e.g., a non-binding epimer of the PROTAC).
-
-
Possible Cause 2: Off-target kinase inhibition.
-
Troubleshooting Step: Conduct a kinome-wide activity screen (e.g., KiNativ) or a binding assay (e.g., KINOMEscan) to determine if the PROTAC inhibits other kinases.[3]
-
Problem 2: Discrepancy Between JNK1 Degradation and the Observed Biological Effect
-
Possible Cause: The observed phenotype is due to the degradation of a different protein.
-
Troubleshooting Step: Validate the proteomics hits by performing targeted degradation analysis (e.g., Western blot) for the top potential off-target candidates. Use siRNA or CRISPR to knock down the identified off-targets and see if the phenotype is replicated.
-
Quantitative Data Summary
While specific off-target data for this compound is not publicly available, the following table illustrates how data from a hypothetical proteomics experiment could be presented.
| Protein Name | Gene Symbol | Fold Change (PROTAC vs. Vehicle) | p-value | Cellular Function |
| c-Jun N-terminal kinase 1 | JNK1 | -4.5 | <0.001 | Target Protein |
| Mitogen-activated protein kinase 9 | MAPK9 (JNK2) | -1.8 | 0.045 | Serine/threonine kinase |
| Casein kinase II subunit alpha | CSNK2A1 | -1.5 | 0.05 | Serine/threonine kinase |
| Zinc finger protein 91 | ZFP91 | -1.3 | 0.06 | Transcription regulation |
Experimental Protocols
Protocol 1: Global Proteomics Analysis by Mass Spectrometry
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and treat with this compound (e.g., at its DC50 concentration) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse them in a urea-based buffer, and determine protein concentration. Reduce, alkylate, and digest proteins with trypsin overnight.
-
Tandem Mass Tag (TMT) Labeling: Label the resulting peptides with TMT reagents according to the manufacturer's instructions to allow for multiplexed analysis.
-
Mass Spectrometry: Analyze the labeled peptides using a high-resolution mass spectrometer (e.g., an Orbitrap Fusion).[3]
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to determine proteins with significant changes in abundance between the PROTAC-treated and control groups.
Protocol 2: Western Blot for Off-Target Validation
-
Sample Preparation: Treat cells with varying concentrations of this compound and a vehicle control. Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the potential off-target proteins and a loading control (e.g., GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the extent of degradation.
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome Profiling of Primary Endometrial Tumors Using Multiplexed Inhibitor Beads and Mass Spectrometry Identifies SRPK1 as Candidate Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Enhancing the Efficacy of PROTAC JNK1-targeted-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving PROTAC JNK1-targeted-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PA2) is a heterobifunctional molecule designed to induce the degradation of c-Jun N-terminal kinase 1 (JNK1).[1][2][3] It functions by simultaneously binding to JNK1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to JNK1, marking it for degradation by the proteasome.[4][5][6] This targeted degradation approach offers a powerful method to reduce JNK1 protein levels and study the downstream consequences of its depletion.
Q2: What are the key components of this compound?
This compound is composed of three key parts: a ligand that binds to JNK1, a ligand that recruits the CRBN E3 ligase, and a chemical linker that connects the two ligands.[2]
Q3: What is the reported half-maximal degradation concentration (DC50) for this compound?
The reported DC50 for this compound (PA2) is 10 nM.[2] However, the optimal concentration can vary depending on the cell line and experimental conditions.
Q4: How can I best store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: No or Minimal Degradation of JNK1
Q: I have treated my cells with this compound, but I don't observe any degradation of JNK1 via Western Blot. What are the possible reasons and how can I troubleshoot this?
A: Lack of JNK1 degradation can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Compound Integrity: Verify the integrity and purity of your this compound.
-
Cell Permeability: While many PROTACs are designed for cell permeability, issues can arise. Consider performing a cellular thermal shift assay (CETSA) or using a fluorescently labeled PROTAC to confirm cellular uptake.
-
Dose and Time Optimization: The initial experiments should involve a broad dose-response curve (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal degradation window.
Experimental Workflow for Troubleshooting Lack of Degradation:
Caption: Troubleshooting workflow for lack of JNK1 degradation.
Quantitative Data Summary for Troubleshooting:
| Parameter | Recommended Range/Value | Purpose |
| PROTAC Concentration | 1 nM - 10 µM | To determine the optimal degradation concentration and identify potential hook effects. |
| Incubation Time | 2 - 24 hours | To identify the time point of maximal degradation. |
| Cell Confluency | 70-80% | To ensure cells are in a healthy, proliferative state. |
| Proteasome Inhibitor (Control) | e.g., 10 µM MG132 for 4-6h | To confirm degradation is proteasome-dependent. |
Issue 2: Incomplete JNK1 Degradation (High Dmax)
Q: I observe some degradation of JNK1, but a significant portion of the protein remains even at high concentrations of the PROTAC. How can I improve the maximal degradation (Dmax)?
A: Incomplete degradation can be due to several factors.
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either JNK1 or CRBN, which are non-productive for degradation. This leads to a bell-shaped dose-response curve. Ensure you have tested a wide range of concentrations to rule this out.
-
JNK1 Protein Turnover: JNK1 may have a high rate of synthesis in your cell line, counteracting the degradation. You can assess the half-life of JNK1 in your cells using a protein synthesis inhibitor like cycloheximide.
-
Subcellular Localization: The subcellular localization of JNK1 and the E3 ligase can impact degradation efficiency.[7] If JNK1 is in a compartment with low levels of CRBN or the proteasome, degradation may be incomplete.[7]
-
Linker Length and Composition: The linker plays a crucial role in the formation of a stable and productive ternary complex. While the linker of this compound is fixed, this is a key consideration in PROTAC design.
Issue 3: Potential Off-Target Effects
Q: I am concerned about the specificity of this compound. How can I assess potential off-target effects?
A: Assessing off-target effects is critical for validating the specificity of your PROTAC.
-
Global Proteomics: The most comprehensive approach is mass spectrometry-based global proteomics to identify unintended protein degradation.[8][9][10] This can reveal other proteins that are degraded upon treatment with your PROTAC.
-
Western Blotting for Known Off-Targets: Based on the components of your PROTAC, you can check for the degradation of known off-targets of the CRBN ligand (e.g., certain zinc-finger proteins).[10][11]
-
Control Experiments:
-
Inactive Epimer Control: If available, use an inactive epimer of the E3 ligase ligand that does not bind to CRBN. This control should not induce degradation of JNK1 or any off-targets.
-
JNK1 Inhibitor Control: Treat cells with the JNK1 inhibitor component of the PROTAC alone to distinguish between effects due to JNK1 inhibition versus degradation.
-
Experimental Protocols
Protocol 1: Western Blot for JNK1 Degradation
-
Cell Seeding and Treatment: Seed your cells of interest in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against JNK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the JNK1 signal.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal concentration of this compound for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against JNK1 or CRBN overnight at 4°C.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washes: Wash the beads three to five times with IP lysis buffer.
-
Elution and Western Blot: Elute the bound proteins with Laemmli buffer and analyze the presence of JNK1 and CRBN by Western blotting. An increase in the co-immunoprecipitated protein in the presence of the PROTAC indicates ternary complex formation.[12][13][14]
Protocol 3: Quantitative Real-Time PCR (qPCR) for E3 Ligase (CRBN) Expression
-
RNA Extraction: Extract total RNA from your cells of interest using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction using a SYBR Green master mix, your cDNA template, and primers specific for CRBN and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression level of CRBN in your cells. This will confirm that the necessary E3 ligase is expressed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified JNK1 signaling pathway.
Caption: Mechanism of action for this compound.
References
- 1. Design and synthesis of JNK1-targeted PROTACs and research on the activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 5. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
JNK1 Degradation Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with c-Jun N-terminal kinase 1 (JNK1) degradation assays. The information is presented in a direct question-and-answer format to address specific experimental challenges.
JNK1 Signaling and Degradation Pathway
The JNK signaling pathway is a critical regulator of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1][2][3] Activation of the pathway involves a cascade of protein kinases, culminating in the phosphorylation of JNK.[4] Activated JNK, in turn, phosphorylates various downstream targets, including transcription factors like c-Jun and ATF2, to regulate processes like apoptosis, inflammation, and cell proliferation.[1][3] The stability and degradation of JNK1 itself, as well as its substrates, are tightly controlled, often through the ubiquitin-proteasome system.[3][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during JNK1 degradation experiments, from initial Western blot issues to specific assay failures.
Section 1: Western Blotting Issues
Q1: Why is my JNK1 band faint or completely absent on the Western blot?
A: A weak or absent signal is a frequent issue in Western blotting.[7] Several factors could be the cause:
-
Low Protein Concentration: The abundance of your target protein may be too low in the cell lysate.[8] Consider loading more protein per well or enriching your sample for JNK1 using immunoprecipitation.
-
Inefficient Protein Transfer: Verify that the protein has successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer or staining the gel with Coomassie Blue after transfer to check for remaining proteins.[8][9] Transfer efficiency can be affected by the transfer time, voltage, and buffer composition.[7]
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Perform a titration to find the optimal dilution. It is also beneficial to incubate the primary antibody overnight at 4°C to increase binding.[8]
-
Inactive Antibodies: Ensure antibodies have been stored correctly and have not expired. Repeated freeze-thaw cycles can reduce antibody efficacy.[7]
-
Protease Activity: JNK1 may be degrading during sample preparation. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[9][10]
Q2: My Western blot has high background, obscuring the JNK1 band. How can I fix this?
A: High background can be caused by non-specific antibody binding.[7]
-
Blocking Issues: Insufficient blocking is a common culprit. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., switch from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa), as some antibodies have preferences.[8][10]
-
Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding. Try further diluting your antibodies.[10]
-
Inadequate Washing: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.
-
Membrane Handling: Avoid touching the membrane with bare hands, as this can lead to blotches. Let the membrane dry out can also cause high background.[9]
Q3: I see multiple bands or bands at the wrong molecular weight for JNK1. What does this mean?
A: Unexpected bands can arise from several sources:
-
Protein Degradation: If you see bands smaller than the expected size for JNK1, your protein may be degrading. Ensure you are using protease inhibitors and handling samples properly.[9][10]
-
Post-Translational Modifications (PTMs): Phosphorylation or ubiquitination can cause JNK1 to migrate slower on the gel, resulting in a band at a higher molecular weight or a smear.
-
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. Check the antibody's datasheet for known cross-reactivities. Using a negative control, such as a lysate from JNK1 knockout cells, can confirm specificity.[10]
-
Splice Variants: JNK1 has different isoforms which may appear as distinct bands. Consult resources like UniProt to check for known splice variants.[3][10]
Section 2: Cycloheximide (B1669411) (CHX) Chase Assay
A CHX chase assay is used to determine protein half-life by inhibiting protein synthesis and observing the protein's degradation over time.[11][12]
Q4: I treated my cells with cycloheximide (CHX), but the JNK1 protein level isn't decreasing over time. What went wrong?
A: This suggests a problem with either the CHX treatment or the degradation pathway itself.
-
Inactive CHX: Cycloheximide can lose activity over time. It is recommended to prepare fresh CHX solutions for each experiment.[13]
-
Insufficient CHX Concentration or Time: The concentration of CHX needed to fully inhibit translation can be cell-line dependent, typically ranging from 50-300 µg/mL.[14] You may need to perform a dose-response curve to find the optimal concentration for your cells. The chase duration also varies; stable proteins may require a chase of 8 hours or longer.[11][14]
-
Very Stable Protein: JNK1 might be a very stable protein in your specific cell line or under your experimental conditions, with a half-life longer than your chase period.
-
Inhibited Degradation Pathway: The experimental conditions may inadvertently be inhibiting the ubiquitin-proteasome system, which is a primary route for protein degradation.[12] For example, some cellular stresses can paradoxically stabilize certain proteins.
Q5: What is the correct way to set up a CHX chase experiment?
A: A typical workflow involves seeding cells, allowing them to adhere, treating them with CHX, and then harvesting them at various time points for analysis by Western blot.
Section 3: Ubiquitination Assay
Q6: I'm trying to detect ubiquitinated JNK1 but only see the unmodified band. What can I do?
A: Detecting ubiquitinated proteins can be challenging due to their low abundance and transient nature.
-
Proteasome Inhibition is Crucial: To allow ubiquitinated proteins to accumulate, you must treat cells with a proteasome inhibitor (e.g., MG132, Bortezomib) before lysis.[15][16] Without this step, the ubiquitinated forms will be rapidly degraded.
-
Enrichment is Key: Ubiquitinated JNK1 is likely a very small fraction of the total JNK1 pool. You will almost certainly need to perform an immunoprecipitation (IP) for JNK1 (or a tag if you are using an overexpressed, tagged version) and then perform the Western blot on the IP product, probing with an anti-ubiquitin antibody.[17]
-
Use a Denaturing Lysis Buffer: Deubiquitinating enzymes (DUBs) are highly active and can remove ubiquitin chains from your protein of interest after cell lysis. Using a strong denaturing lysis buffer (e.g., containing 1% SDS) and immediately boiling the sample can help inactivate DUBs.[17]
-
Overexpress Tagged Ubiquitin: To increase the signal, consider co-transfecting your cells with a plasmid expressing a tagged version of ubiquitin (e.g., His-Ub or HA-Ub). You can then use the tag for affinity purification.[17][18]
Data & Reagent Tables
Table 1: Common Inhibitor Concentrations
| Inhibitor | Target | Typical Working Concentration | Typical Incubation Time | Notes |
| Cycloheximide (CHX) | Eukaryotic Protein Synthesis | 50 - 300 µg/mL | 30 min - 24 hours | Concentration and duration are highly cell-type dependent.[11][14] |
| MG132 | Proteasome | 10 - 20 µM | 4 - 6 hours | Used to accumulate ubiquitinated proteins.[16][19] |
| Bortezomib (PS-341) | Proteasome | 10 - 100 nM | 4 - 24 hours | A potent and specific proteasome inhibitor.[15][20] |
| SP600125 | JNK inhibitor | 10 - 20 µM | 1 - 24 hours | Used as a control to confirm JNK-dependent effects.[19][21] |
Table 2: Recommended Antibody Dilutions for Western Blotting
| Antibody Type | Starting Dilution Range (High Abundance Target) | Starting Dilution Range (Low Abundance Target) |
| Primary Antibody (Polyclonal) | 1:1000 - 1:5000 | 1:500 - 1:2000 |
| Primary Antibody (Monoclonal) | 1:2000 - 1:10000 | 1:1000 - 1:5000 |
| Secondary Antibody (HRP-conjugated) | 1:5000 - 1:20000 | 1:2000 - 1:10000 |
Note: These are general starting points. Always consult the manufacturer's datasheet. Optimal dilutions must be determined empirically.
Troubleshooting Decision Tree
If you are facing issues, follow this logical guide to pinpoint the problem.
Detailed Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol outlines the steps to measure the half-life of endogenous JNK1.
Materials:
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[13]
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Reagents for Western Blotting
Procedure:
-
Cell Seeding: Seed cells in multiple identical plates (e.g., 6-well or 35mm dishes) to have one plate for each time point. Grow cells to 80-90% confluency.[14][22]
-
CHX Treatment: For the T=0 time point, lyse the cells immediately before adding CHX. To the remaining plates, add CHX to the culture medium to reach the desired final concentration (e.g., 100 µg/mL). Gently swirl the plates to mix.[13]
-
Time Course Collection: Place the plates back in the incubator. At each designated time point (e.g., 0, 2, 4, 8, 12 hours), remove a plate from the incubator.[14]
-
Cell Lysis: Aspirate the medium, wash the cells once with cold PBS, and then add 100-200 µL of ice-cold lysis buffer to each well.[22]
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[13]
-
Clarification: Centrifuge the lysates at ~12,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[13][22]
-
Quantification: Determine the protein concentration of each sample using a BCA assay.[14]
-
Western Blot: Normalize the total protein amount for each sample (e.g., 30-50 µg), prepare samples with SDS-PAGE loading buffer, and analyze by Western blotting for JNK1 and a stable loading control (e.g., β-actin, GAPDH).[14]
-
Analysis: Quantify the band intensities using software like ImageJ. Plot the relative JNK1 protein level (normalized to the loading control and the T=0 sample) against time to determine the protein half-life.
Protocol 2: In Vivo Ubiquitination Assay
This protocol is designed to detect ubiquitinated JNK1 by immunoprecipitation.
Materials:
-
Plasmids: Expression vector for tagged JNK1 (optional) and tagged Ubiquitin (e.g., His-Ub)
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% SDS, 1 mM EDTA, supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM, a DUB inhibitor).
-
Dilution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA.
-
Antibody for IP (e.g., anti-JNK1 or anti-tag)
-
Protein A/G agarose (B213101) beads
-
Wash Buffer
-
SDS-PAGE loading buffer
Procedure:
-
Transfection (Optional): If detecting endogenous JNK1 is difficult, co-transfect cells with plasmids for tagged-JNK1 and His-Ubiquitin. Allow 24-48 hours for expression.[17]
-
Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[16]
-
Cell Lysis: Wash cells with cold PBS. Lyse cells directly in the plate with denaturing lysis buffer and immediately scrape the lysate into a tube.
-
Denaturation: Boil the lysate for 10 minutes to ensure full denaturation and inactivation of DUBs.
-
Clarification & Dilution: Centrifuge at max speed for 15 minutes. Collect the supernatant and dilute it 10-fold with Dilution Buffer to reduce the SDS concentration, allowing for antibody binding.
-
Immunoprecipitation (IP): Add the primary antibody to the diluted lysate and incubate with rotation for 4 hours to overnight at 4°C.
-
Bead Capture: Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washes: Pellet the beads by gentle centrifugation and wash them 3-5 times with Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in 2x SDS-PAGE loading buffer. Boil for 5-10 minutes to elute the protein complexes.
-
Western Blot: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting and probe with an anti-ubiquitin (or anti-tag for tagged ubiquitin) antibody. The result should be a high molecular weight smear above the band for unmodified JNK1.
References
- 1. researchgate.net [researchgate.net]
- 2. paulogentil.com [paulogentil.com]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Activated Protein Kinases by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphorylation and degradation of S6K1 (p70S6K1) in response to persistent JNK1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of the JNK signalling pathway enhances proteasome inhibitor-induced apoptosis of kidney cancer cells by suppression of BAG3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. molbiolcell.org [molbiolcell.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the PROTAC Hook Effect with JNK1 Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with JNK1-targeting PROTACs, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration, rather than a standard sigmoidal curve.[1]
Q2: What causes the hook effect in JNK1 degrader experiments?
A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1][2] A PROTAC's function relies on forming a productive ternary complex, which consists of the JNK1 target protein, the PROTAC molecule, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either JNK1 or the E3 ligase, creating "JNK1-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the ligase together, thus inhibiting the formation of the productive ternary complex and reducing JNK1 degradation.[1]
Q3: What are the experimental consequences of the hook effect?
Q4: How can I determine if my JNK1 degrader is exhibiting a hook effect?
A4: To determine if a hook effect is occurring, you should perform a dose-response experiment over a wide range of PROTAC concentrations (e.g., 1 pM to 100 µM).[1] If you observe a bell-shaped curve where degradation decreases at higher concentrations, it is indicative of the hook effect.[1][2]
Troubleshooting Guide
Problem 1: My dose-response curve for my JNK1 degrader is bell-shaped, with decreased degradation at high concentrations.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment with a broader and more granular range of PROTAC concentrations to clearly define the bell-shaped curve.[1]
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation to directly measure the formation of the JNK1-PROTAC-E3 ligase ternary complex at various PROTAC concentrations. A decrease in ternary complex formation at high concentrations would correlate with the observed hook effect.[1]
-
Optimize PROTAC Concentration: Based on your dose-response curve, identify the optimal concentration range that achieves maximal JNK1 degradation (Dmax) and use concentrations within this range for future experiments.[1][2]
-
Problem 2: My JNK1 PROTAC shows no degradation at any tested concentration.
-
Likely Cause: There could be several reasons for a lack of activity, including poor cell permeability, low binding affinity, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that your PROTAC can bind to both JNK1 and the recruited E3 ligase using assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET.[2]
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit at sufficient levels.[1]
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal duration for maximal degradation.[1]
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[2] Consider using a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate this.[1]
-
Quantitative Data
| JNK1 Degrader | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| PROTAC JNK1-targeted-1 (PA2) | CRBN Ligand | 10 nM | Not Reported | Not Reported | [3] |
Experimental Protocols
Western Blotting for JNK1 Degradation
This protocol is used to quantify the amount of JNK1 protein remaining in cells after treatment with a PROTAC.
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of the experiment. Allow them to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the JNK1 PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[1] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the existing medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for JNK1. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the JNK1 signal to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the JNK1-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with the JNK1 PROTAC at various concentrations, including those where the hook effect is observed. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[1]
-
Immunoprecipitation:
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[1]
-
Elution and Western Blot Analysis: Elute the protein complexes from the beads. Analyze the eluate by Western blotting using antibodies against JNK1 and the specific E3 ligase being recruited.[1] An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[1]
Visualizations
Caption: Mechanism of JNK1 degradation by a PROTAC molecule.
Caption: Formation of unproductive binary complexes leading to the hook effect.
Caption: Simplified JNK1 signaling pathway.
References
Mechanisms of resistance to JNK1-targeted PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with JNK1-targeted Proteolysis Targeting Chimeras (PROTACs). The information is based on established mechanisms of resistance to PROTACs targeting other proteins and general principles of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: My JNK1-targeted PROTAC is not inducing degradation of JNK1. What are the potential reasons?
A1: Lack of JNK1 degradation can stem from several factors:
-
Cellular Uptake and Efflux: The PROTAC may not be efficiently entering the cells, or it may be actively removed by drug efflux pumps.[1][2][3][4][5][6]
-
E3 Ligase Machinery Integrity: The E3 ligase recruited by your PROTAC (e.g., CRBN, VHL) or its associated components may be mutated or have low expression levels in your cell line.[7][8][9][10][11][12]
-
Target Engagement: The PROTAC may not be binding to JNK1 or the E3 ligase with sufficient affinity.
-
Ternary Complex Formation: Even with binding to both JNK1 and the E3 ligase, the formation of a stable and productive ternary complex (JNK1-PROTAC-E3 ligase) might be inefficient.
-
Subcellular Localization: JNK1 and the recruited E3 ligase may be in different subcellular compartments, preventing their PROTAC-mediated interaction.[13]
-
Ubiquitination and Proteasome Activity: The cellular machinery responsible for ubiquitination and proteasomal degradation might be impaired.
Q2: I observed initial degradation of JNK1, but the cells developed resistance over time. What are the likely mechanisms of this acquired resistance?
A2: Acquired resistance to PROTACs is a known phenomenon and can be caused by:
-
Genomic Alterations in E3 Ligase Complex: This is a primary mechanism of acquired resistance.[7][9][10][12] Cells may acquire mutations or downregulate the expression of the E3 ligase (e.g., CRBN, VHL) or core components of the Cullin-RING ligase (CRL) complex, such as CUL2.[3][7][8]
-
Upregulation of Drug Efflux Pumps: Chronic exposure to the PROTAC can lead to the overexpression of efflux pumps like Multidrug Resistance Protein 1 (MDR1), which actively transports the PROTAC out of the cell.[1][2][3][4][5][6]
-
Mutations in JNK1: Although less common for PROTACs compared to traditional inhibitors, mutations in the JNK1 protein could potentially arise that prevent the PROTAC from binding.[14][15]
Q3: How can I determine if MDR1-mediated efflux is responsible for the lack of my JNK1-PROTAC activity?
A3: You can investigate the role of MDR1 efflux with the following experiments:
-
Co-administration with MDR1 Inhibitors: Treat your cells with the JNK1-PROTAC in combination with a known MDR1 inhibitor (e.g., lapatinib, verapamil, or cyclosporin (B1163) A).[1][2][5][6] A restoration of JNK1 degradation would suggest MDR1-mediated efflux is a contributing factor.
-
Gene Knockout/Knockdown: Genetically ablate the ABCB1 gene (which encodes MDR1) using CRISPR-Cas9 or knockdown its expression using shRNA/siRNA.[1][2][3][6] If the JNK1-PROTAC regains activity in these modified cells, it confirms the involvement of MDR1.
-
Proteomic Analysis: Perform quantitative proteomics to compare the protein expression levels of MDR1 in your sensitive versus resistant cell lines.[1][2][3][4][5][6]
Troubleshooting Guides
Problem 1: No JNK1 Degradation Observed in Initial Experiments
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Poor Cell Permeability | Assess intracellular PROTAC concentration. | Perform LC-MS/MS analysis on cell lysates after treatment with the JNK1-PROTAC to quantify its intracellular concentration. |
| MDR1-Mediated Efflux | Co-treat with an MDR1 inhibitor. | Treat cells with the JNK1-PROTAC +/- a known MDR1 inhibitor (e.g., 1-5 µM lapatinib) for the desired time. Analyze JNK1 levels by Western blot. |
| Low E3 Ligase Expression | Quantify the expression of the recruited E3 ligase (e.g., CRBN or VHL). | Perform Western blot or qPCR on cell lysates to determine the protein or mRNA levels of the E3 ligase. Compare to a cell line with known high expression. |
| Inefficient Ternary Complex Formation | Perform in-vitro binding assays. | Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinities of the PROTAC to JNK1 and the E3 ligase, and to assess the cooperativity of ternary complex formation.[16] |
| Impaired Proteasome Function | Treat with a proteasome inhibitor as a control. | Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the JNK1-PROTAC. If JNK1 is ubiquitinated but not degraded, this will lead to an accumulation of ubiquitinated JNK1, which can be detected by Western blot. |
Problem 2: Development of Acquired Resistance to JNK1-PROTAC
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Downregulation/Mutation of E3 Ligase Machinery | Sequence the E3 ligase and associated complex components. | Isolate genomic DNA and/or RNA from both the parental (sensitive) and resistant cell lines. Perform Sanger or next-generation sequencing to identify mutations in the genes encoding the E3 ligase (e.g., CRBN, VHL) and its complex partners (e.g., CUL2).[7][8][9][10][12] |
| Upregulation of MDR1 | Measure MDR1 expression and activity. | 1. qPCR/Western Blot: Compare ABCB1 mRNA and MDR1 protein levels between sensitive and resistant cells. 2. Rhodamine 123 Efflux Assay: Use a fluorescent MDR1 substrate like Rhodamine 123. Increased efflux in resistant cells, which is reversible by an MDR1 inhibitor, indicates higher MDR1 activity. |
| Mutation in JNK1 Target | Sequence the JNK1 gene in resistant cells. | Isolate genomic DNA from resistant cells and sequence the MAPK8 (JNK1) gene to identify any potential mutations in the PROTAC binding site.[14] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a JNK1-targeted PROTAC.
Caption: Key mechanisms of resistance to JNK1-targeted PROTACs.
Caption: A workflow for troubleshooting lack of JNK1 degradation.
References
- 1. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 4. researchgate.net [researchgate.net]
- 5. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells | Semantic Scholar [semanticscholar.org]
- 6. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolysis Targeting Chimera Agents (PROTACs): New Hope for Overcoming the Resistance Mechanisms in Oncogene-Addicted Non-Small Cell Lung Cancer [mdpi.com]
- 16. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length and Composition for JNK1 PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the optimization of Proteolysis Targeting Chimeras (PROTACs) for the c-Jun N-terminal kinase 1 (JNK1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked questions (FAQs)
Q1: What is the primary role of the linker in a JNK1 PROTAC?
A1: The linker in a JNK1 PROTAC is a crucial component that connects the JNK1-binding ligand (warhead) to the E3 ligase-recruiting ligand.[1] Its primary function is to position the JNK1 target protein and the E3 ligase in close proximity to facilitate the formation of a stable and productive ternary complex (JNK1-PROTAC-E3 ligase).[1] This induced proximity is essential for the efficient transfer of ubiquitin from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of JNK1, marking it for degradation by the proteasome.
Q2: How does linker length impact the degradation of JNK1?
A2: Linker length is a critical parameter that significantly influences the efficacy of a JNK1 PROTAC. An optimal linker length is necessary to span the distance between the JNK1 and E3 ligase binding pockets without inducing steric hindrance.[2]
-
Too short: A linker that is too short can prevent the simultaneous binding of the PROTAC to both JNK1 and the E3 ligase due to steric clashes, thus inhibiting the formation of a productive ternary complex.[2]
-
Too long: An excessively long linker may lead to an unstable or non-productive ternary complex, as it may not effectively bring the two proteins into the optimal orientation for ubiquitination.[2] This can also result in a "hook effect" where high concentrations of the PROTAC lead to the formation of non-productive binary complexes (JNK1-PROTAC or E3 ligase-PROTAC) instead of the desired ternary complex.[3][4]
Q3: How does the chemical composition of the linker affect JNK1 PROTAC performance?
A3: The chemical composition of the linker influences several key properties of a JNK1 PROTAC beyond just spatial arrangement. Common linker types include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures.[5]
-
Solubility and Permeability: The linker's composition affects the overall physicochemical properties of the PROTAC, such as its solubility and cell permeability.[6][7] For instance, incorporating hydrophilic elements like PEG can improve aqueous solubility, which is often a challenge for large PROTAC molecules.[5] However, a balance must be struck, as excessive polarity can hinder cell membrane penetration.[2][7]
-
Ternary Complex Stability: The linker can directly interact with JNK1 and the E3 ligase, contributing to the stability of the ternary complex. These interactions can influence the cooperativity of binding, where the binding of one protein partner increases the affinity for the other.[1]
-
Metabolic Stability: The linker should be designed to resist metabolic degradation to ensure a sufficient half-life in cellular and in vivo models.[8]
Q4: Which E3 ligase is best to recruit for JNK1 degradation?
A4: The choice of E3 ligase is a critical determinant of PROTAC efficacy and selectivity. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[9] The optimal E3 ligase for JNK1 degradation is not universally defined and should be empirically determined. The expression levels of the chosen E3 ligase in the target cells or tissues are a crucial consideration, as the PROTAC relies on the endogenous cellular machinery.[10] It is advisable to test both CRBN- and VHL-recruiting PROTACs to identify the most effective combination for JNK1 degradation in your specific experimental system.
Q5: What are potential off-target effects of JNK1 PROTACs and how can they be mitigated?
A5: Off-target effects of JNK1 PROTACs can arise from either the JNK1 warhead or the E3 ligase ligand. The JNK1 inhibitor used as the warhead may have activity against other kinases.[11] While the PROTAC modality can sometimes enhance selectivity compared to the parent inhibitor, it is crucial to assess for off-target degradation.[12]
-
Profiling: Perform unbiased proteomics studies (e.g., mass spectrometry-based proteomics) to identify proteins that are degraded in a PROTAC-dependent manner.
-
Inactive Controls: Synthesize and test inactive control PROTACs, for example, by introducing a mutation in the JNK1 warhead that ablates binding, to confirm that the observed degradation is dependent on target engagement.
-
Linker Optimization: The linker itself can influence selectivity. Varying the linker length and attachment points can alter the geometry of the ternary complex, potentially favoring the degradation of JNK1 over other kinases.
Troubleshooting Guides
Issue 1: Poor or No Degradation of JNK1
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length or Composition | Synthesize a library of JNK1 PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) and compositions (e.g., PEG vs. alkyl). Test the degradation profile of each PROTAC across a range of concentrations to identify the optimal linker. |
| Poor Cell Permeability | Assess the physicochemical properties of your PROTAC (e.g., cLogP, polar surface area). Modify the linker to improve cell permeability, for example, by incorporating features that can form intramolecular hydrogen bonds to shield polar groups in the hydrophobic cell membrane environment.[13] Consider performing a cell permeability assay (e.g., PAMPA).[14] |
| Inefficient Ternary Complex Formation | Confirm binary engagement of your PROTAC with both JNK1 and the E3 ligase using biophysical assays (e.g., SPR, ITC).[15] Use a cellular target engagement assay like the NanoBRET™ assay to confirm that the PROTAC can form a ternary complex in live cells.[16] |
| Low Expression of Recruited E3 Ligase | Confirm the expression of the recruited E3 ligase (e.g., CRBN or VHL) in your cell line of interest by western blot or qPCR. If expression is low, consider using a different cell line or a different E3 ligase. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. As a positive control for proteasome-dependent degradation, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). This should rescue JNK1 from degradation. |
Issue 2: The "Hook Effect" is Observed
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes at High Concentrations | Perform a wide dose-response curve (e.g., from pM to µM concentrations) to fully characterize the bell-shaped curve and identify the optimal concentration range for JNK1 degradation (DC50 and Dmax).[4] |
| Low Cooperativity in Ternary Complex Formation | Redesign the linker to promote favorable protein-protein interactions between JNK1 and the E3 ligase, which can enhance the stability of the ternary complex and mitigate the hook effect.[17] |
Issue 3: High Background or Non-Specific Bands in JNK1 Western Blot
| Possible Cause | Troubleshooting Steps |
| Antibody Issues | Ensure your primary antibody is specific for JNK1. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[18] |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[13] |
| Insufficient Washing | Increase the number and duration of washes with TBST to remove non-specifically bound antibodies. |
Data Presentation
Table 1: Representative Data for a JNK1-Targeted PROTAC
| PROTAC Name | JNK1 Warhead | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PA2 | JNK1 Inhibitor | CRBN Ligand | Amine-based chain | 10 | >90 | A549 | [15] |
Table 2: Hypothetical Data Illustrating the Impact of Linker Length on JNK1 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| JNK-PROTAC-1 | PEG | 8 | >1000 | <10 |
| JNK-PROTAC-2 | PEG | 12 | 150 | 65 |
| JNK-PROTAC-3 | PEG | 16 | 25 | 95 |
| JNK-PROTAC-4 | PEG | 20 | 80 | 80 |
| JNK-PROTAC-5 | PEG | 24 | 250 | 50 |
Note: This table presents hypothetical data to illustrate the typical relationship between linker length and PROTAC efficacy. Optimal linker length is target- and system-dependent and must be determined empirically.
Experimental Protocols
Protocol 1: Western Blot for JNK1 Degradation
This protocol outlines the steps to assess the degradation of endogenous JNK1 in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line of interest expressing JNK1
-
JNK1-targeting PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against JNK1 (e.g., Cell Signaling Technology #9252)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the JNK1 PROTAC in complete cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-JNK1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for JNK1 and the loading control using image analysis software.
-
Normalize the JNK1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of JNK1 degradation relative to the vehicle-treated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the JNK1-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
Cell line of interest
-
JNK1-targeting PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP Lysis Buffer (non-denaturing, e.g., 1% Triton X-100 or NP-40 in TBS with protease and phosphatase inhibitors)
-
Antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or an epitope tag if the E3 ligase is tagged
-
Protein A/G magnetic beads
-
Wash buffer (Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli sample buffer)
-
Primary antibody against JNK1
-
Primary antibody against the E3 ligase
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of your JNK1 PROTAC and a vehicle control. To stabilize the ternary complex, co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting.
-
Lyse the cells in Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-E3 ligase antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by western blotting as described in Protocol 1.
-
Probe the membrane with antibodies against JNK1 and the E3 ligase. An increased JNK1 signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This is a live-cell assay to quantify the formation of the JNK1-PROTAC-E3 ligase ternary complex.[16]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-JNK1 and HaloTag®-E3 ligase (CRBN or VHL)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well assay plates
-
Luminometer capable of measuring filtered luminescence
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-JNK1 and HaloTag®-E3 ligase expression vectors. The optimal ratio of plasmids should be determined empirically.
-
-
Cell Plating and Ligand Labeling:
-
Plate the transfected cells in white, 96-well assay plates.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase.
-
-
PROTAC Treatment and Signal Detection:
-
Add serial dilutions of the JNK1 PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
An increase in the NanoBRET™ ratio in the presence of the PROTAC indicates the formation of the ternary complex.
-
Visualizations
Caption: PROTAC-mediated degradation of JNK1.
Caption: Experimental workflow for JNK1 PROTAC optimization.
Caption: Troubleshooting flowchart for JNK1 PROTAC experiments.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Scholars@Duke publication: Harnessing the E3 Ligase KEAP1 for Targeted Protein Degradation. [scholars.duke.edu]
- 4. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. news-medical.net [news-medical.net]
- 6. us.strandls.com [us.strandls.com]
- 7. benchchem.com [benchchem.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of KX-01 analogs with an exploration of linker attachment points for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 14. In-Cell Approach to Evaluate E3 Ligases for Use in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Redirecting E3 ubiquitin ligases for targeted protein degradation with heterologous recognition domains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
Technical Support Center: Enhancing Cell Permeability of JNK1 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the cell permeability of JNK1 Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses specific issues that may arise during your JNK1 PROTAC experiments.
| Issue | Potential Cause | Suggested Solution/Troubleshooting Step |
| 1. High in-vitro potency (biochemical assay) but low cellular activity (e.g., no JNK1 degradation). | Poor cell permeability of the JNK1 PROTAC.[1] | - Assess Permeability: Directly measure the cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.[2] - Physicochemical Property Analysis: Evaluate the PROTAC's molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBDs), and lipophilicity (LogP). High values in these parameters often correlate with poor permeability.[2] - Optimize Linker: Modify the linker to improve physicochemical properties. Consider shorter, more rigid, or cyclic linkers to reduce flexibility and polarity.[1] Avoid linkers with multiple amide bonds.[2] - Prodrug Strategy: Consider a prodrug approach to temporarily mask polar functional groups, thereby increasing lipophilicity and facilitating cell entry. |
| 2. JNK1 PROTAC shows low permeability in the PAMPA assay. | The inherent physicochemical properties of the PROTAC are unfavorable for passive diffusion. | - Increase Lipophilicity: Modify the JNK1 binder, linker, or E3 ligase ligand to increase lipophilicity. However, maintain a balance as excessively high lipophilicity can lead to poor solubility and non-specific toxicity. - Reduce Polar Surface Area: Systematically replace polar functional groups with non-polar alternatives where possible without compromising target binding or E3 ligase recruitment. - Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to favor conformations that form intramolecular hydrogen bonds. This can shield polar groups and reduce the effective TPSA, creating a more "chameleon-like" molecule that can better traverse the lipid bilayer.[1] |
| 3. JNK1 PROTAC has good PAMPA permeability but is still inactive in cells. | The PROTAC is a substrate for cellular efflux pumps (e.g., P-glycoprotein). | - Perform Caco-2 Bidirectional Assay: This assay can determine the efflux ratio of your compound. An efflux ratio significantly greater than 1 suggests active efflux.[2] - Modify PROTAC Structure: Alter the PROTAC structure to reduce its recognition by efflux transporters. This can involve changes to the linker or the warheads. - Co-administration with Efflux Inhibitors: As a diagnostic tool, co-administer the PROTAC with a known efflux pump inhibitor (e.g., verapamil) in your cellular assays. An increase in PROTAC activity would confirm that it is an efflux substrate. |
| 4. Inconsistent JNK1 degradation levels across experiments. | Issues with PROTAC stability, cell health, or experimental variability. | - Assess PROTAC Stability: Confirm the stability of your JNK1 PROTAC in the cell culture medium over the time course of the experiment. - Monitor Cell Health: Ensure that the concentrations of the PROTAC and vehicle (e.g., DMSO) used are not causing cytotoxicity, which could affect the ubiquitin-proteasome system. - Standardize Protocols: Maintain consistent cell seeding densities, treatment times, and lysis procedures. Use a reliable loading control for Western blot analysis. |
| 5. The "hook effect" is observed at high concentrations, complicating the determination of optimal dosage. | Formation of binary complexes (JNK1-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex.[1] | - Titrate to Lower Concentrations: Perform a wide dose-response curve to identify the optimal concentration range for maximal degradation.[1] - Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, stabilizing the ternary complex over the binary ones.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for designing a cell-permeable JNK1 PROTAC?
A good starting point is to select a potent JNK1 inhibitor with known favorable physicochemical properties and a suitable vector for linker attachment that points towards the solvent-exposed region of the protein. For the E3 ligase ligand, CRBN ligands are often smaller and can contribute to better overall permeability compared to some VHL ligands. A well-studied example of a JNK1 PROTAC is PA2 (also known as PROTAC JNK1-targeted-1), which utilizes a JNK1 inhibitor, a linker, and a CRBN ligand, and has shown a DC50 of 10 nM.
Q2: How do I choose the right linker for my JNK1 PROTAC?
Linker selection is critical and often requires empirical testing. Here are some general guidelines:
-
Length and Flexibility: Start with a linker of optimal length to span the distance between JNK1 and the E3 ligase without inducing steric hindrance. Highly flexible linkers like long PEG chains can sometimes be detrimental to permeability.
-
Composition: Alkyl chains or more rigid linkers (e.g., containing cyclic moieties) can improve permeability by reducing the number of rotatable bonds and polarity.
-
Attachment Points: The points at which the linker is attached to the JNK1 inhibitor and the E3 ligase ligand are crucial for maintaining the binding affinity of both warheads and for achieving a productive ternary complex formation.
Q3: What are the key physicochemical parameters I should aim for to enhance cell permeability?
While there are no absolute rules for PROTACs, which often fall outside the "Rule of 5," general trends suggest that keeping the following parameters as low as possible is beneficial for improving passive diffusion:
-
Molecular Weight (MW): While challenging for PROTACs, lower MW is generally better.
-
Topological Polar Surface Area (TPSA): Aim for a lower TPSA to reduce polarity.
-
Hydrogen Bond Donors (HBDs): Minimize the number of HBDs.
Q4: Can I use computational modeling to predict the permeability of my JNK1 PROTACs?
Yes, computational tools can be valuable for predicting physicochemical properties and for modeling the conformational behavior of PROTACs. Molecular dynamics simulations can help identify whether a PROTAC is likely to adopt a more compact, "chameleon-like" conformation in a non-polar environment, which is thought to be favorable for membrane crossing. These predictions can help prioritize which PROTACs to synthesize and test experimentally.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a JNK1 PROTAC across an artificial lipid membrane.
Methodology:
-
Preparation of Donor Plate:
-
Dissolve the JNK1 PROTAC in DMSO to make a stock solution.
-
Dilute the stock solution in a phosphate-buffered saline (PBS) solution (pH 7.4) to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to avoid disrupting the lipid membrane.[2]
-
Add the PROTAC solution to the wells of a 96-well donor plate.[2]
-
-
Preparation of Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane).[3]
-
Allow the solvent to evaporate, which will leave a lipid layer on the filter.[2]
-
Add PBS (pH 7.4) to the wells of the acceptor plate.[2]
-
-
Assay Incubation:
-
Carefully place the donor plate onto the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[2]
-
-
Quantification:
-
After incubation, measure the concentration of the JNK1 PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following formula: Papp = (V_A / (Area * Time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium) Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time.
-
[drug]_acceptor is the concentration of the PROTAC in the acceptor well.
-
[drug]_equilibrium is the theoretical equilibrium concentration.
-
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and can assess both passive permeability and active transport.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports in a transwell plate for approximately 21 days to allow for differentiation and the formation of a tight monolayer.[4]
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[2]
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[2]
-
Add the JNK1 PROTAC solution in transport buffer to the apical (upper) chamber.[2]
-
Add fresh transport buffer to the basolateral (lower) chamber.[2]
-
Incubate at 37°C with gentle shaking.
-
At designated time points, collect samples from the basolateral chamber and replace the volume with fresh buffer.[2]
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To evaluate active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and collecting samples from the apical chamber.[2]
-
-
Quantification:
-
Determine the concentration of the JNK1 PROTAC in the collected samples using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
Protocol 3: NanoBRET™ Target Engagement Assay
This live-cell assay can determine the intracellular availability of a JNK1 PROTAC, which serves as a proxy for cell permeability.
Methodology:
-
Cell Preparation:
-
Use cells that have been engineered to express a JNK1-NanoLuc® fusion protein.
-
-
Assay Setup (Live-Cell Mode):
-
Plate the cells in a 96-well plate.
-
Add a cell-permeable fluorescent tracer that binds to JNK1.
-
Add the JNK1 PROTAC at various concentrations.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. The PROTAC will compete with the tracer for binding to JNK1-NanoLuc®, leading to a decrease in the BRET signal.
-
-
Assay Setup (Permeabilized-Cell Mode):
-
Repeat the assay with cells that have been permeabilized (e.g., using digitonin) to remove the barrier of the cell membrane.
-
-
Data Analysis:
Protocol 4: Western Blot for JNK1 Degradation
This is a standard method to confirm that the JNK1 PROTAC is effectively degrading its target inside the cells.
Methodology:
-
Cell Treatment:
-
Plate your cells of interest and treat them with varying concentrations of the JNK1 PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples, load them onto an SDS-PAGE gel, and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for JNK1.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of JNK1 degradation relative to the loading control.
-
Visualizations
Caption: Simplified JNK1 signaling pathway.
Caption: Experimental workflow for assessing JNK1 PROTAC permeability.
Caption: Logical relationship for troubleshooting poor JNK1 PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
Technical Support Center: Minimizing Toxicity of JNK1-Targeted Protein Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNK1-targeted protein degraders. The information is designed to address specific issues that may be encountered during experiments and to offer strategies for minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of toxicity associated with JNK1-targeted protein degraders?
A1: Toxicity from JNK1-targeted protein degraders, such as PROTACs or molecular glues, can arise from several factors:
-
On-target toxicity: JNK1 is involved in various physiological processes, including apoptosis and immune responses.[1][2] Complete and sustained degradation of JNK1 might disrupt these normal functions, leading to unintended cellular stress or death in non-cancerous cells.
-
Off-target degradation: The degrader molecule may induce the degradation of proteins other than JNK1. This can be due to the JNK1-binding warhead having affinity for other kinases or the E3 ligase recruiter interacting with non-intended proteins.[3][4][5]
-
E3 ligase-related toxicity: The choice of E3 ligase (e.g., CRBN, VHL) can influence the toxicity profile. The expression levels of the E3 ligase in different tissues can affect the degrader's activity and lead to tissue-specific toxicities.[6][7]
-
"Hook effect": At high concentrations, bifunctional degraders like PROTACs can exhibit reduced efficacy due to the formation of non-productive binary complexes, which could lead to misleading toxicity data.
Q2: How can I improve the selectivity of my JNK1 degrader?
A2: Improving selectivity is a key strategy to minimize off-target toxicity. Consider the following approaches:
-
Warhead Optimization: Start with a highly selective JNK1 inhibitor as the warhead. Perform kinome-wide profiling to assess its binding to other kinases.
-
Linker Optimization ("Linkerology"): The composition and length of the linker connecting the warhead and the E3 ligase ligand are critical for the formation of a stable and selective ternary complex (JNK1-degrader-E3 ligase).[4] Systematic variation of the linker can improve selectivity for JNK1 over other homologous kinases.
-
E3 Ligase Selection: Different E3 ligases have distinct tissue expression patterns and substrate specificities. Testing degraders that utilize different E3 ligases (e.g., CRBN vs. VHL) may yield a more selective profile.[3][6]
-
Structure-Based Design: If structural information of the ternary complex is available, it can guide the rational design of the degrader to maximize favorable interactions and improve selectivity.
Q3: What are the initial steps to assess the toxicity of a novel JNK1 degrader in vitro?
A3: A tiered approach is recommended for in vitro toxicity assessment:
-
Cell Viability Assays: Screen your degrader against a panel of cancer cell lines and, importantly, non-cancerous cell lines (e.g., normal human fibroblasts, peripheral blood mononuclear cells) to determine its therapeutic window.
-
Apoptosis Assays: Measure markers of apoptosis, such as caspase-3/7 activation or Annexin V staining, to understand if the observed cytotoxicity is due to programmed cell death.
-
Proteomics-Based Off-Target Profiling: Use quantitative proteomics (e.g., TMT-MS) to identify unintended protein degradation. This provides a global view of the degrader's specificity.[8][9][10]
-
Kinome Profiling: Assess the degrader's effect on the broader kinome to identify off-target kinase degradation.
Troubleshooting Guides
Problem 1: High cytotoxicity observed in non-cancerous cell lines.
| Possible Cause | Troubleshooting Step |
| On-target toxicity | 1. Confirm JNK1 degradation in the non-cancerous cells at the cytotoxic concentrations. 2. Use a catalytically inactive control degrader (if available) to see if the toxicity is dependent on degradation. 3. Consider developing degraders with a more controlled degradation profile (e.g., lower Dmax) to maintain a minimal level of JNK1. |
| Off-target toxicity | 1. Perform unbiased quantitative proteomics to identify off-target proteins being degraded.[8][10] 2. If off-targets are identified, re-design the degrader by modifying the warhead or linker to improve selectivity. |
| General compound toxicity | 1. Test the warhead and the E3 ligase ligand components of the degrader alone to see if they contribute to the toxicity. 2. Ensure the compound is fully solubilized and stable in the cell culture media. |
Problem 2: Inconsistent JNK1 degradation observed between experiments.
| Possible Cause | Troubleshooting Step |
| Cell passage number and density | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density for all experiments. |
| Compound stability and solubility | 1. Prepare fresh stock solutions of the degrader. 2. Verify the solubility of the compound in your experimental media. |
| "Hook effect" | 1. Perform a dose-response curve over a wide range of concentrations to check for a biphasic response. 2. If a hook effect is observed, use concentrations in the optimal degradation range for subsequent experiments. |
Data Presentation
Table 1: Illustrative In Vitro Profile of a JNK1-Targeted PROTAC (e.g., PA2)
| Parameter | Cell Line A (Cancer) | Cell Line B (Non-cancerous) |
| JNK1 DC50 (nM) | 10 | 15 |
| JNK1 Dmax (%) | >95% | >95% |
| Cytotoxicity IC50 (nM) | 50 | 500 |
| Therapeutic Index (IC50 non-cancerous / IC50 cancerous) | 10 | - |
| Caspase-3/7 Activation (at 100 nM) | 5-fold increase | 1.2-fold increase |
Note: Data is illustrative and based on typical findings for selective degraders.[11][12]
Table 2: Illustrative In Vivo Toxicity Profile of a JNK1-Targeted PROTAC
| Parameter | Vehicle Control | JNK1 Degrader (Therapeutic Dose) |
| Body Weight Change (Day 14) | +5% | -2% |
| Spleen-to-Body Weight Ratio | 0.003 | 0.0035 |
| Liver-to-Body Weight Ratio | 0.05 | 0.052 |
| Histopathology Findings | No significant abnormalities | Minimal to mild splenic changes |
Note: Data is illustrative and based on typical findings from preclinical in vivo studies.[13]
Experimental Protocols
Protocol 1: Western Blotting for JNK1 Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the JNK1 degrader at various concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against JNK1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the JNK1 degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using a non-linear regression curve fit.
Visualizations
Caption: JNK1 signaling pathway and the mechanism of action of a JNK1-targeted protein degrader.
Caption: A typical experimental workflow for assessing the toxicity of a JNK1-targeted protein degrader.
References
- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of JNK1-Targeted PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with PROTAC JNK1-targeted-1 and other related PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: My JNK1-targeted PROTAC has poor aqueous solubility. What are the initial steps to troubleshoot this issue?
A1: Poor aqueous solubility is a common challenge for PROTACs due to their high molecular weight and lipophilicity.[1][2] The initial steps to address this involve a systematic assessment of the compound's physicochemical properties and the exploration of straightforward formulation adjustments.
-
Confirm Solubility Data: Re-evaluate the experimental solubility data. It's crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into the dissolution and precipitation behavior of the compound.
-
Physicochemical Property Analysis: Analyze the calculated and experimental physicochemical properties of your PROTAC, such as lipophilicity (logP/logD) and topological polar surface area (TPSA).[3][4] High lipophilicity is often correlated with low aqueous solubility.
-
Simple Formulation Screening: Before undertaking chemical modifications, explore simple formulation strategies. This can include the use of co-solvents (e.g., DMSO, ethanol), surfactants, or pH adjustments if your molecule has ionizable groups.
Q2: What chemical modification strategies can be employed to improve the intrinsic solubility of a JNK1-targeted PROTAC?
A2: Chemical modifications should be considered when formulation strategies are insufficient. These modifications aim to alter the physicochemical properties of the PROTAC to favor better interaction with aqueous media.
-
Linker Modification: The linker is a highly adaptable component for tuning solubility.
-
Incorporate Polar Moieties: Introducing polar functional groups such as polyethylene (B3416737) glycol (PEG) units, alkyl chains with ether or hydroxyl groups can enhance aqueous solubility.[3]
-
Introduce Ionizable Groups: Adding basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility in acidic environments.[1]
-
-
Warhead or Ligand Modification: While often constrained by binding requirements, minor modifications to the warhead or E3 ligase ligand that do not compromise target affinity can be explored. For instance, adding a solubilizing group at a solvent-exposed position.
-
Prodrug Strategy: A prodrug approach involves masking a key functional group with a more soluble moiety that is cleaved in vivo to release the active PROTAC.[1] This can improve both solubility and permeability.
Q3: What advanced formulation strategies can enhance the apparent solubility and bioavailability of a poorly soluble JNK1-targeted PROTAC?
A3: For PROTACs with persistent solubility issues, advanced formulation techniques can significantly improve their dissolution profile and oral bioavailability.
-
Amorphous Solid Dispersions (ASDs): This is a well-established technique where the PROTAC is dispersed in a polymer matrix in an amorphous state.[5][6][7] This high-energy form enhances solubility and dissolution rates. Common polymers include hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS).[5][7]
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract.[2][6]
-
Liposomes: Encapsulating the PROTAC within these spherical vesicles can improve solubility, protect from degradation, and enhance permeability.[2]
-
-
Nanoparticle Formulations: Polymeric nanoparticles can encapsulate PROTACs, improving their solubility and pharmacokinetic properties.[2]
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays due to poor PROTAC solubility.
Possible Cause: Precipitation of the PROTAC in the cell culture medium.
Solutions:
-
Vehicle Optimization:
-
Lower DMSO Concentration: Minimize the final concentration of DMSO in the cell culture medium (ideally ≤ 0.5%).
-
Use of Pluronic F-68: This non-ionic surfactant can help maintain the solubility of hydrophobic compounds in aqueous media.
-
-
Solubility in Biorelevant Media: Assess the solubility of your PROTAC in simulated biological fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).[1][5] Some PROTACs exhibit improved solubility in these more complex media.
-
Preparation of Stock Solutions: Ensure the PROTAC is fully dissolved in the stock solution before further dilution. Sonication may aid in dissolving the compound.
Problem: Low oral bioavailability in animal models despite good in vitro activity.
Possible Cause: Poor solubility in the gastrointestinal tract leading to low absorption.
Solutions:
-
Formulation Development: This is the most critical step to address this issue.
-
Particle Size Reduction: Techniques like micronization or nano-suspension can increase the surface area of the PROTAC particles, leading to faster dissolution.[]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different formulation strategies on PROTAC solubility and dissolution.
Table 1: Effect of Amorphous Solid Dispersion (ASD) on PROTAC Supersaturation
| Formulation | Drug Loading (% w/w) | Supersaturation Increase (vs. Amorphous API) | Reference |
| AZ1 in HPMCAS | 20% | Up to 2-fold | [5][7] |
Table 2: Physicochemical Properties Influencing PROTAC Solubility
| Physicochemical Descriptor | Impact on Solubility | Recommended Strategy | Reference |
| Lipophilicity (BRlogD) | Negative correlation (higher lipophilicity, lower solubility) | Reduce lipophilicity through chemical modification | [3][9] |
| Polarity (TPSA) | Weak positive correlation (higher polarity may increase solubility) | Increase polarity by adding polar functional groups | [3][4] |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment
-
Objective: To determine the equilibrium solubility of a PROTAC in a specific buffer.
-
Materials: this compound, phosphate-buffered saline (PBS) pH 7.4, DMSO, orbital shaker, centrifuge, HPLC-UV or LC-MS/MS system.
-
Methodology:
-
Add an excess amount of the PROTAC to a known volume of PBS (e.g., 1 mg to 1 mL).
-
Include a small percentage of DMSO (e.g., 1%) to aid initial wetting if necessary.
-
Incubate the suspension on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 30 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Objective: To prepare an ASD of a PROTAC to enhance its dissolution rate.
-
Materials: this compound, HPMCAS polymer, a suitable solvent system (e.g., dichloromethane/methanol), rotary evaporator.
-
Methodology:
-
Dissolve both the PROTAC and the HPMCAS polymer in the chosen solvent system in a specific ratio (e.g., 20% drug loading).
-
Ensure complete dissolution of both components.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film under high vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
The resulting solid is the ASD, which can be characterized by techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
-
Visualizations
Caption: JNK1 signaling pathway and the mechanism of action for a JNK1-targeted PROTAC.
Caption: A stepwise workflow for troubleshooting poor PROTAC solubility.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete JNK1 Degradation in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with incomplete JNK1 degradation in cell line experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Troubleshooting Guide
Inconsistent or incomplete JNK1 degradation can arise from various factors throughout the experimental workflow. This guide provides a structured approach to identifying and resolving common issues.
| Issue | Potential Cause | Recommended Solution |
| No or Weak JNK1 Degradation | Ineffective Degradation Stimulus: The compound or treatment used to induce degradation is not potent enough or used at a suboptimal concentration/duration. | Titrate the concentration of the stimulus and perform a time-course experiment to determine the optimal conditions for JNK1 degradation. |
| Cell Line Resistance: The specific cell line may have intrinsic mechanisms that prevent efficient JNK1 degradation. | Consider using a different cell line known to be sensitive to the degradation stimulus. Review literature for cell-line-specific responses. | |
| Proteasome Inhibition: Cellular proteasome activity is compromised, preventing the degradation of ubiquitinated JNK1. | Ensure proteasome inhibitors are not unintentionally present in the culture media. As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside the degradation stimulus to confirm the involvement of the proteasome.[1] | |
| Inconsistent JNK1 Degradation | Variable Cell Culture Conditions: Inconsistent cell density, passage number, or serum concentration can affect signaling pathways and protein stability. | Standardize cell culture protocols, including seeding density, passage number, and serum lots. Ensure cells are healthy and not overgrown. |
| Reagent Instability: The degradation-inducing compound or other critical reagents may be degraded or improperly stored. | Prepare fresh solutions of all critical reagents. Store compounds and antibodies according to the manufacturer's instructions. | |
| Multiple Bands or Smears on Western Blot | Protein Degradation During Sample Preparation: JNK1 is degraded by proteases released during cell lysis. | Add a protease inhibitor cocktail to the lysis buffer. Keep samples on ice or at 4°C throughout the preparation process.[2] |
| JNK1 Isoforms or Post-Translational Modifications: The antibody may detect multiple JNK1 isoforms or post-translationally modified forms of the protein. | Consult the antibody datasheet to confirm its specificity. Consider using an isoform-specific antibody if necessary. | |
| Ubiquitination of JNK1: The presence of higher molecular weight smears can indicate polyubiquitinated JNK1. | To confirm ubiquitination, perform a co-immunoprecipitation assay using an anti-JNK1 antibody followed by western blotting with an anti-ubiquitin antibody. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of JNK1 degradation in cells?
A1: JNK1 degradation is primarily mediated by the ubiquitin-proteasome system.[3][4] This process involves the covalent attachment of ubiquitin molecules to JNK1, marking it for recognition and degradation by the 26S proteasome. Persistent activation of JNK1 can lead to its own ubiquitination and subsequent degradation, suggesting a self-regulatory feedback mechanism.
Q2: Which E3 ubiquitin ligase is responsible for JNK1 degradation?
A2: While the specific E3 ubiquitin ligase that directly targets JNK1 for degradation is still under investigation, the HECT domain E3 ligase Itch is a strong candidate. JNK1 phosphorylates and activates Itch, which then targets JNK's downstream substrates, such as c-Jun and JunB, for degradation.[3][4][5][6][7] This suggests a potential negative feedback loop where activated JNK1 promotes the activity of an E3 ligase that may also be involved in its own turnover. Other E3 ligases like Smurf1, Nedd4, and Cbl-b have been implicated in regulating components of the JNK signaling pathway, but their direct role in JNK1 degradation requires further investigation.[8][9][10][11][12][13][14][15][16][17]
Q3: How can I confirm that the observed decrease in JNK1 levels is due to proteasomal degradation?
A3: To confirm the involvement of the proteasome, you can co-treat your cells with your degradation-inducing stimulus and a proteasome inhibitor, such as MG132. If the degradation of JNK1 is blocked or reduced in the presence of the proteasome inhibitor, it indicates that the degradation is proteasome-dependent.[1]
Q4: My western blot shows a smear of higher molecular weight bands for JNK1 after treatment. What does this indicate?
A4: A smear of higher molecular weight bands is often indicative of polyubiquitination. This suggests that JNK1 is being tagged with multiple ubiquitin molecules, which is a prerequisite for proteasomal degradation. To verify this, you can perform a co-immunoprecipitation experiment as described in the experimental protocols section.
Q5: What is the expected half-life of JNK1 protein?
A5: The half-life of JNK1 can vary depending on the cell line and its activation state. For example, in T98G glioblastoma cells, the half-life of JNK1 has been determined to be approximately 4 hours.[18] It is recommended to perform a time-course experiment in your specific cell line to determine the degradation kinetics.
Quantitative Data Summary
The following table provides a summary of JNK1 protein half-life in a specific cell line. Note that these values can vary based on experimental conditions.
| Cell Line | JNK1 Half-life (approx.) | Reference |
| T98G | 4 hours | [18] |
| HeLa | Not explicitly stated | |
| HEK293 | Not explicitly stated | |
| MCF-7 | Not explicitly stated |
Experimental Protocols
Western Blotting for JNK1 Degradation Analysis
This protocol outlines the steps for detecting JNK1 protein levels by western blot to assess its degradation.
a. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
c. SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against JNK1 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
e. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize JNK1 levels to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) to Detect JNK1 Ubiquitination
This protocol is for confirming the ubiquitination of JNK1.
a. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM).
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-JNK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
c. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated JNK1. A high molecular weight smear will be indicative of polyubiquitination. As a control, also probe a separate membrane with an anti-JNK1 antibody to confirm the immunoprecipitation of JNK1.
Visualizations
Caption: JNK1 signaling and proposed degradation pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Jun turnover is controlled through JNK-dependent phosphorylation of the E3 ligase Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The E3 ubiquitin ligase itch couples JNK activation to TNFalpha-induced cell death by inducing c-FLIP(L) turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the E3 ubiquitin ligase Itch through a phosphorylation-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the E3 ubiquitin ligase Itch through a phosphorylation-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The E3 Ligase Smurf1 Regulates Wolfram Syndrome Protein Stability at the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of NEDD4 E3 Ubiquitin–Protein Ligases in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The E3 ubiquitin ligase NEDD4 regulates chemoresistance to 5-fluorouracil in colorectal cancer cells by altering JNK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The E3 ubiquitin ligase Cbl-b inhibits tumor growth in multidrug-resistant gastric and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Negative regulation of receptor tyrosine kinases by ubiquitination: Key roles of the Cbl family of E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E3 Ubiquitin Ligase Cbl-b Suppresses Proallergic T Cell Development and Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
JNK1 isoform selectivity challenges with PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on Proteolysis-Targeting Chimeras (PROTACs) for the selective degradation of JNK1.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving JNK1 isoform selectivity with PROTACs a significant challenge?
Achieving JNK1 isoform selectivity is difficult primarily due to the high degree of structural homology among the JNK kinase family members (JNK1, JNK2, and JNK3), especially within the ATP-binding pocket where most inhibitor-derived warheads bind.[1] JNK1 and JNK2, in particular, are ubiquitously expressed and share a high degree of sequence identity.[2][3] This makes it challenging to develop warheads that can physically distinguish between the isoforms. Furthermore, JNK1 and JNK2 can have opposing biological functions, with JNK1 often linked to apoptosis and JNK2 to cell survival, making selectivity crucial to avoid unintended therapeutic outcomes.[1][4]
Q2: How can a PROTAC be more selective than its warhead inhibitor?
PROTACs offer a distinct advantage over traditional inhibitors by introducing a second layer of selectivity.[5][6] While inhibitor selectivity relies solely on binding affinity to the target, PROTAC selectivity is determined by the ability to form a productive ternary complex (JNK1:PROTAC:E3 ligase).[7][8] Several factors contribute to this:
-
Ternary Complex Cooperativity: Favorable protein-protein interactions between JNK1 and the recruited E3 ligase can stabilize the ternary complex, leading to preferential degradation of JNK1 even if the warhead binds to other isoforms.
-
Linker Optimization: The length, rigidity, and attachment points of the linker are critical.[5][9] A specific linker configuration may orient the E3 ligase optimally for JNK1 ubiquitination but result in a non-productive orientation for JNK2 or JNK3.[9]
-
E3 Ligase Choice: Different E3 ligases (e.g., VHL, CRBN) have distinct surface topographies and cellular expression levels, which can be exploited to favor the degradation of one isoform over another.[5]
Therefore, even a promiscuous kinase inhibitor can be converted into a selective degrader by optimizing the PROTAC molecule's overall architecture.[7][9]
Q3: What are the functional consequences of poor JNK isoform selectivity?
The different JNK isoforms play distinct, and sometimes opposing, roles in cellular processes.[10][11] For instance, in some contexts, JNK1 activation promotes apoptosis, while JNK2 activity favors cell survival.[1] Non-selective degradation could lead to a complex and unpredictable cellular response, potentially canceling out the desired therapeutic effect or causing toxicity. Therefore, designing isoform-selective JNK1 degraders is critical for therapeutic applications.[11]
Part 2: Troubleshooting Guide
Problem: My PROTAC shows poor JNK1 degradation (High DC₅₀ / Low Dₘₐₓ).
| Possible Cause | Suggested Solution & Rationale |
| Poor Cell Permeability | The high molecular weight and polarity of PROTACs can hinder cell entry.[12] Action: 1. Perform a cell permeability assay (e.g., PAMPA).[13] 2. Modify the linker to be more hydrophobic or rigidify it to improve physicochemical properties. |
| Inefficient Ternary Complex Formation | Degradation requires the formation of a stable POI:PROTAC:E3 ligase complex.[7] Action: 1. Confirm binary binding of your PROTAC to both JNK1 and the E3 ligase separately using biophysical assays (e.g., SPR, ITC, FP).[14] 2. Use a cellular target engagement assay like NanoBRET™ to confirm the PROTAC engages JNK1 in cells.[14][15] 3. If binary binding is confirmed, optimize the linker (length, composition) to promote more favorable protein-protein interactions and positive cooperativity.[12] |
| Non-productive Ternary Complex | The complex may form but fail to position lysine (B10760008) residues on JNK1 for efficient ubiquitination. Action: 1. Try altering the linker attachment points on the warhead or E3 ligase ligand to change the relative orientation of JNK1 and the E3 ligase. 2. Switch to a different E3 ligase recruiter (e.g., from VHL to CRBN) to engage a different set of cellular machinery. |
| Low E3 Ligase Expression | The chosen E3 ligase may not be sufficiently expressed in your experimental cell line. Action: 1. Confirm the expression level of the E3 ligase (e.g., VHL, CRBN) in your cell line via Western Blot or qPCR. 2. Choose a cell line known to have high expression of the relevant E3 ligase or switch to a PROTAC that recruits a more abundant ligase. |
Problem: My PROTAC degrades JNK1, but also JNK2 and/or JNK3.
| Possible Cause | Suggested Solution & Rationale |
| Promiscuous Warhead | The warhead binds with similar affinity to multiple JNK isoforms due to the highly conserved ATP-binding pocket.[1] Action: 1. If possible, start with a more selective JNK1 inhibitor as the warhead. 2. If a selective warhead is unavailable, focus heavily on optimizing the linker and E3 ligase ligand, as selectivity is often driven by the ternary complex.[8] |
| Favorable Ternary Complex with Other Isoforms | The linker and E3 ligase combination may also induce a productive ternary complex with JNK2/JNK3. Action: 1. Systematically vary the linker length. A shorter or longer linker can create steric hindrance that disfavors JNK2/JNK3 complex formation while preserving the JNK1 complex.[9] 2. Change the linker attachment point. This can dramatically alter the induced protein-protein interface.[9] 3. Screen different E3 ligase ligands (e.g., VHL, CRBN, IAP). The surface of each E3 ligase is different, and one may form more selective interactions with JNK1. |
| High PROTAC Concentration | At high concentrations, the "hook effect" can occur, and cooperativity-driven selectivity may be lost, leading to degradation based on binary binding affinities. Action: 1. Perform a full dose-response curve to ensure you are working within the optimal concentration range for selective degradation. 2. Analyze selectivity at the DC₅₀ concentration, not at saturating doses. |
Part 3: Data & Protocols
Quantitative Data for JNK1-Targeted PROTACs
The following table summarizes publicly available data on a JNK1-targeted PROTAC.
| PROTAC Name | Warhead (Target Ligand) | E3 Ligase Ligand | JNK1 DC₅₀ | Key Findings | Reference(s) |
| PROTAC JNK1-targeted-1 (PA2) | JNK1 Inhibitor (HY-170602) | CRBN Ligand (Pomalidomide derivative) | 10 nM | Effectively degrades JNK1 and decreases fibronectin levels. Developed as a potential therapeutic for pulmonary fibrosis. | [16][17] |
Key Experimental Protocols
1. Protocol: Western Blot for JNK1 Degradation
This protocol is used to quantify the reduction in total JNK1 protein levels following PROTAC treatment.
-
Cell Seeding: Plate cells (e.g., HCT116, HEK293T) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Measure the protein concentration of the supernatant using a BCA assay.[18]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for total JNK1 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ to determine Dₘₐₓ and calculate DC₅₀ values.
2. Protocol: In-Cell Target Engagement Assay (NanoBRET™)
This assay measures the binding of the PROTAC to JNK1 inside living cells, confirming target engagement.
-
Cell Line Preparation: Create a stable cell line or transiently transfect cells to express JNK1 fused to a NanoLuc® luciferase enzyme (e.g., JNK1-Nluc).
-
Cell Seeding: Plate the engineered cells in a 96-well white-bottom plate.
-
Reagent Preparation: Prepare the NanoBRET™ tracer solution and the test PROTAC compounds at desired concentrations.
-
Assay Procedure:
-
Add the NanoBRET™ tracer (a fluorescent ligand that binds JNK1) to the cells.
-
Add the PROTAC compound at various concentrations (or vehicle control). The PROTAC will compete with the tracer for binding to JNK1-Nluc.
-
Add the NanoBRET™ substrate (furimazine) to generate the luciferase signal.
-
-
Data Acquisition: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and successful target engagement by the PROTAC.
3. Protocol: Nonradioactive JNK Kinase Activity Assay
This assay determines if the PROTAC, in addition to degrading JNK1, also inhibits its kinase function.
-
Sample Preparation: Treat cells with the JNK1 PROTAC or a known JNK inhibitor (like SP600125) as a positive control. Prepare cell lysates as described for Western Blotting.
-
Immunoprecipitation of JNK:
-
Add a JNK-specific antibody to the cell lysates.
-
Add protein A/G agarose (B213101) beads to pull down the JNK-antibody complex.[19]
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to isolate the JNK enzyme.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase buffer.
-
Add a JNK substrate (e.g., GST-c-Jun fusion protein) and ATP to initiate the phosphorylation reaction.[19]
-
Incubate for 30 minutes at 30°C.
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS sample buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., Phospho-c-Jun (Ser63)).[19]
-
-
Analysis: A decrease in the phospho-c-Jun signal in PROTAC-treated samples compared to the vehicle control indicates inhibition of JNK kinase activity.
Part 4: Diagrams and Workflows
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pharmacological Inhibition of JNK Signalling Exerts Anti-Neoplastic Effects on SH-SY5Y Human Neuroblastoma Cells | MDPI [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 10. ovid.com [ovid.com]
- 11. The isoform-specific functions of the c-Jun N-terminal Kinases (JNKs): differences revealed by gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 18. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: JNK1 Degradation and E3 Ligase Interaction
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the impact of E3 ligase expression on JNK1 degradation. This resource provides in-depth answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and comprehensive protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of E3 ligases in the JNK1 signaling pathway?
The most well-documented role is not the direct degradation of JNK1, but rather the regulation of downstream signaling through a feedback mechanism. Specifically, JNK1 can phosphorylate and activate certain E3 ubiquitin ligases, such as Itch.[1] Once activated, Itch targets other proteins for ubiquitination and subsequent proteasomal degradation. This intricate relationship demonstrates that JNK1 activity is crucial for modulating the degradation of other signaling components, thereby controlling the overall output of the pathway.
Q2: Are there any known E3 ligases that directly target JNK1 for degradation?
Direct evidence for specific E3 ligases that target JNK1 (MAPK8) for degradation is not extensively documented in current literature. However, the ubiquitin-proteasome system is implicated in regulating the stability of components within the MAPK pathways.[2] For instance, the deubiquitinase USP14 has been shown to stabilize JNK, which implies that JNK is indeed ubiquitinated, though the specific E3 ligase responsible for this is not yet identified.[3] Researchers investigating this area are often exploring novel interactions.
Q3: How does JNK1 activate the E3 ligase Itch?
JNK1 activates the HECT domain E3 ligase Itch through direct phosphorylation.[4] This phosphorylation event induces a conformational change in Itch, which relieves an autoinhibitory interaction between its WW domains and its catalytic HECT domain. This activation enhances Itch's ability to ubiquitinate its substrates.[4]
Q4: What are the known substrates of the JNK1-activated Itch E3 ligase?
Once activated by JNK1, Itch is known to target several key signaling proteins for degradation, including:
-
c-Jun and JunB: Transcription factors that are themselves substrates of JNK1. Their degradation by Itch acts as a negative feedback loop.[5]
-
c-FLIP (L): An anti-apoptotic protein. Its degradation by Itch is a crucial step in TNFα-induced apoptosis.[6]
Q5: How can I determine if my protein of interest, JNK1, is ubiquitinated?
To determine if JNK1 is ubiquitinated, you can perform an in vivo ubiquitination assay. This typically involves co-expressing tagged versions of JNK1 and ubiquitin in cells, followed by immunoprecipitation of JNK1 and subsequent western blotting to detect conjugated ubiquitin.
Troubleshooting Guides
Problem 1: I can't detect an interaction between my E3 ligase and JNK1 in a co-immunoprecipitation (co-IP) experiment.
| Possible Cause | Troubleshooting Step |
| Transient or Weak Interaction | The interaction between an E3 ligase and its substrate can be very brief. Treat cells with a proteasome inhibitor (e.g., MG132) for 2-6 hours before cell lysis to prevent the degradation of the ubiquitinated substrate, which may stabilize the interaction. |
| Incorrect Lysis Buffer | Use a lysis buffer with a relatively low salt concentration (e.g., 150 mM NaCl) and non-ionic detergents (e.g., NP-40) to preserve protein-protein interactions. Avoid harsh detergents like SDS. |
| Antibody Issues | Ensure your antibody is validated for immunoprecipitation. Use a high-quality antibody specific to your protein of interest. As a control, perform a western blot on the cell lysate to confirm the antibody can detect the protein. |
| Insufficient Protein Expression | If you are using transient transfection, optimize the transfection efficiency. Ensure that both the E3 ligase and JNK1 are expressed at detectable levels. |
Problem 2: My in vivo ubiquitination assay for JNK1 shows no ubiquitination.
| Possible Cause | Troubleshooting Step |
| Low Levels of Ubiquitinated Protein | Treat cells with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins. |
| Deubiquitinase (DUB) Activity | Include DUB inhibitors, such as N-ethylmaleimide (NEM), in your lysis buffer to prevent the removal of ubiquitin chains from your target protein during the experiment. |
| Harsh Lysis Conditions | While a denaturing lysis buffer (containing SDS) is often used to disrupt non-covalent interactions, ensure that the buffer is sufficiently diluted before immunoprecipitation to allow for antibody binding. |
| Inefficient Immunoprecipitation | Confirm that your JNK1 antibody can efficiently pull down the protein from the cell lysate. You can test this with a standard immunoprecipitation followed by western blot. |
Problem 3: The protein level of JNK1 does not change in my cycloheximide (B1669411) (CHX) chase assay after knocking down a putative E3 ligase.
| Possible Cause | Troubleshooting Step |
| JNK1 is a Stable Protein | JNK1 may have a long half-life in your cell type. Extend the time course of your CHX treatment. For very stable proteins, this assay may not be sensitive enough. |
| Inefficient E3 Ligase Knockdown | Verify the knockdown efficiency of your siRNA or shRNA at the protein level using western blot. If knockdown is insufficient, try different siRNA sequences or a higher titer of shRNA virus. |
| Redundant E3 Ligases | It is possible that other E3 ligases compensate for the one you have knocked down. This is a common challenge in studying the ubiquitin-proteasome system. |
| CHX Toxicity | Prolonged exposure to CHX can be toxic to cells and may affect cellular processes, including protein degradation. Ensure you have determined the optimal concentration and duration of CHX treatment for your specific cell line. |
Data Presentation
Table 1: Hypothetical Half-Life of JNK1 in Response to E3 Ligase Modulation
This table illustrates how you might present data from a cycloheximide chase experiment to assess the impact of an E3 ligase on JNK1 stability.
| Condition | JNK1 Half-Life (hours) | Standard Deviation | p-value (vs. Control) |
| Control (Scrambled siRNA) | > 12 | - | - |
| E3 Ligase 'X' Knockdown | > 12 | - | n.s. |
| E3 Ligase 'X' Overexpression | 8.5 | ± 1.2 | < 0.05 |
n.s. = not significant
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of an E3 Ligase and JNK1
Objective: To determine if an E3 ligase physically interacts with JNK1 in a cellular context.
Materials:
-
Cultured cells expressing tagged E3 ligase and JNK1
-
Ice-cold PBS
-
Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with freshly added protease and phosphatase inhibitors)
-
Proteasome inhibitor (e.g., MG132)
-
Antibody against the tag of the "bait" protein (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blot reagents
Procedure:
-
Treat cells with 10-20 µM MG132 for 4-6 hours before harvesting.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP Lysis Buffer.
-
Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.
-
Analyze the eluate by western blotting using antibodies against both the E3 ligase and JNK1.
Protocol 2: In Vivo Ubiquitination Assay
Objective: To detect the polyubiquitination of JNK1.
Materials:
-
Cells co-transfected with plasmids for tagged JNK1 and tagged Ubiquitin (e.g., HA-Ub)
-
Denaturing Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, with freshly added protease inhibitors and 10 mM NEM)
-
Dilution Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Antibody against tagged JNK1
-
Western blot reagents including an antibody against the ubiquitin tag (e.g., anti-HA)
Procedure:
-
Treat cells with a proteasome inhibitor (MG132) for 4-6 hours before lysis.
-
Lyse cells directly in Denaturing Lysis Buffer and boil for 10 minutes to denature proteins and disrupt non-covalent interactions.
-
Dilute the lysate 10-fold with Dilution Buffer.
-
Proceed with immunoprecipitation of tagged JNK1 as described in the Co-IP protocol (steps 3-8).
-
Elute the immunoprecipitated proteins.
-
Perform western blotting on the eluate. Probe one membrane with an anti-JNK1 antibody to confirm successful immunoprecipitation and another with an anti-ubiquitin tag antibody to detect a smear of high-molecular-weight bands, which indicates polyubiquitination.
Protocol 3: Cycloheximide (CHX) Chase Assay
Objective: To determine the half-life of JNK1.
Materials:
-
Cultured cells
-
Cycloheximide (CHX) stock solution
-
Cell lysis buffer for western blotting
-
Western blot reagents
Procedure:
-
Seed cells to ensure they are in the logarithmic growth phase at the start of the experiment.
-
Treat the cells with an appropriate concentration of CHX (typically 50-100 µg/mL, but should be optimized for your cell line) to inhibit protein synthesis.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours). The 0-hour time point is collected immediately after adding CHX.
-
Lyse the cells at each time point and prepare lysates for western blotting.
-
Perform western blotting for JNK1 and a stable loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities for JNK1 at each time point and normalize to the loading control.
-
Plot the relative JNK1 protein level against time. The time at which the JNK1 level is reduced by 50% is its half-life.
Visualizations
Caption: JNK1 signaling pathway and its interaction with the E3 ligase Itch.
Caption: Experimental workflow for identifying an E3 ligase for JNK1.
Caption: Troubleshooting decision tree for ubiquitination assays.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. Regulation of Mitogen-Activated Protein Kinase Signaling Pathways by the Ubiquitin-Proteasome System and Its Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK8 mitogen-activated protein kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Degradation of Activated Protein Kinases by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The E3 ubiquitin ligase itch couples JNK activation to TNFalpha-induced cell death by inducing c-FLIP(L) turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Lysosomal Degradation of PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the lysosomal degradation of their Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for PROTACs?
PROTACs are primarily designed to utilize the Ubiquitin-Proteasome System (UPS) for targeted protein degradation.[1][2][3][4][5] They function by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to polyubiquitination of the target and its subsequent degradation by the 26S proteasome.[1][2]
Q2: Why would my PROTAC be degraded by the lysosome?
While the UPS is the intended pathway, several factors can lead to unintended lysosomal sequestration and degradation of PROTACs. These can include the physicochemical properties of the PROTAC molecule itself, such as high lipophilicity or the presence of certain chemical motifs that promote lysosomal trapping. Additionally, the specific E3 ligase recruited can influence the cellular trafficking and ultimate fate of the PROTAC-target complex.[6][7]
Q3: What are the indications that my PROTAC is undergoing lysosomal degradation?
Reduced or complete loss of target protein degradation that cannot be rescued by proteasome inhibitors (e.g., MG132, bortezomib) is a primary indicator.[8] Instead, if the degradation is rescued by lysosomal inhibitors like chloroquine (B1663885) or bafilomycin A1, it strongly suggests lysosomal involvement.[1]
Q4: Are there situations where lysosomal degradation is desirable?
Yes, several emerging targeted protein degradation technologies, such as Lysosome-Targeting Chimeras (LYTACs), Autophagy-Targeting Chimeras (AUTACs), and Autophagosome-Tethering Compounds (ATTECs), are explicitly designed to harness the lysosomal degradation pathway.[1][3][9][10][11][12] These are particularly useful for degrading extracellular and membrane-bound proteins, protein aggregates, and even entire organelles, which are not amenable to proteasomal degradation.[2][3][9][10]
Troubleshooting Guide
Issue 1: My PROTAC shows reduced efficacy, and I suspect lysosomal degradation.
This is a common issue that can arise from the unintended trafficking of the PROTAC to the lysosome.
Root Cause Analysis and Solutions
| Potential Cause | Suggested Action | Experimental Protocol |
| PROTAC is being sequestered in the lysosome. | Confirm lysosomal degradation by co-treating cells with your PROTAC and a lysosomal inhibitor. | Protocol 1: Lysosomal Inhibition Assay |
| Physicochemical properties of the PROTAC promote lysosomal trapping. | Modify the PROTAC linker or warheads to improve solubility and reduce lipophilicity. | This involves synthetic chemistry to generate new PROTAC analogs. |
| The recruited E3 ligase influences trafficking to the lysosome. | Switch to a PROTAC that recruits a different E3 ligase (e.g., from VHL to CRBN). | Compare the degradation efficacy of the new PROTAC with the original one. |
| PROTAC is not efficiently escaping the endo-lysosomal pathway after cellular uptake. | Co-administer a lysosomal escape enhancer. | Protocol 2: Lysosomal Escape Enhancement Assay |
Experimental Protocols
Protocol 1: Lysosomal Inhibition Assay
Objective: To determine if the observed degradation of the target protein is mediated by the lysosome.
Methodology:
-
Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Pre-treatment with Inhibitors: Pre-treat cells with a lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a proteasome inhibitor control (e.g., 10 µM MG132).
-
PROTAC Treatment: Add your PROTAC at its optimal concentration to the pre-treated cells and incubate for the desired time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a Western blot to assess the levels of the target protein. Use a loading control (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Quantify the band intensities. A rescue of target protein degradation in the presence of lysosomal inhibitors, but not proteasome inhibitors, indicates lysosomal degradation.
Protocol 2: Lysosomal Escape Enhancement Assay
Objective: To assess if a lysosomal escape enhancer can improve the efficacy of a PROTAC that is partially sequestered in the lysosome.
Methodology:
-
Cell Plating: Plate cells as described in Protocol 1.
-
Co-treatment: Treat cells with your PROTAC at various concentrations with and without a lysosomal escape enhancer (e.g., a photosensitizer like Rose Bengal in combination with light activation, as part of a nanodevice delivery system).[13]
-
Incubation: Incubate for the desired time course.
-
Cell Lysis and Western Blot: Perform cell lysis and Western blot analysis as described in Protocol 1.
-
Data Analysis: Compare the degradation of the target protein in the presence and absence of the lysosomal escape enhancer. A significant increase in degradation suggests that lysosomal escape is a limiting factor for your PROTAC's efficacy.
Data Presentation
Table 1: Hypothetical Data from a Lysosomal Inhibition Assay
| Treatment | Target Protein Level (% of Vehicle Control) |
| PROTAC (1 µM) | 25% |
| PROTAC (1 µM) + MG132 (10 µM) | 30% |
| PROTAC (1 µM) + Chloroquine (50 µM) | 85% |
| PROTAC (1 µM) + Bafilomycin A1 (100 nM) | 90% |
In this example, the rescue of degradation by Chloroquine and Bafilomycin A1 strongly suggests lysosomal involvement.
Visualizations
Caption: Cellular trafficking pathways for PROTACs.
Caption: Troubleshooting workflow for suspected lysosomal degradation.
References
- 1. Targeted protein degradation directly engaging lysosomes or proteasomes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00344B [pubs.rsc.org]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ubiquitin ligases as regulators of membrane protein trafficking and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted protein degradation using the lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging protein degradation strategies: expanding the scope to extracellular and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging New Concepts of Degrader Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A photoactivatable upconverting nanodevice boosts the lysosomal escape of PROTAC degraders for enhanced combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of JNK1-Targeted PROTACs for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the current landscape of c-Jun N-terminal kinase 1 (JNK1)-targeted Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of their performance, supported by available experimental data, and outlines the methodologies for their evaluation.
Introduction to JNK1-Targeted PROTACs
c-Jun N-terminal kinase 1 (JNK1) is a critical mediator in various cellular processes, including inflammation, apoptosis, and cell proliferation.[1] Its dysregulation has been implicated in a range of diseases, most notably in the progression of pulmonary fibrosis.[1][2] Traditional small molecule inhibitors of JNK1 have faced challenges in achieving desired specificity and efficacy. Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's ubiquitin-proteasome system to induce its degradation.[1][2] This approach offers the potential for improved potency, selectivity, and a more durable therapeutic effect.
This guide focuses on a series of recently developed JNK1-targeted PROTACs, providing a comparative analysis of their degradation capabilities and insights into their potential as therapeutic agents.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (in this case, JNK1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a chemical linker that connects the two ligands. By bringing JNK1 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of JNK1, marking it for degradation by the 26S proteasome.
References
A Head-to-Head Battle for JNK1 Modulation: PROTAC JNK1-targeted-1 vs. Traditional JNK Inhibitors
A new frontier in targeted protein modulation has emerged with the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of a novel JNK1-targeting PROTAC, designated as PROTAC JNK1-targeted-1 (PA2), against traditional c-Jun N-terminal kinase (JNK) inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their respective mechanisms, performance data, and experimental methodologies.
The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases, are critical regulators of a wide array of cellular processes, including inflammation, apoptosis, and cell proliferation.[1] Their dysregulation has been implicated in numerous diseases, making them a key target for therapeutic intervention. For years, the primary strategy for modulating JNK activity has been through the use of small molecule inhibitors that block the kinase's catalytic function. Now, a novel approach utilizing PROTAC technology aims not just to inhibit, but to eliminate the JNK1 protein entirely.
This guide will delve into the mechanistic differences between these two approaches, present a quantitative comparison of their efficacy, and provide detailed protocols for the key experiments used to evaluate these compounds.
Mechanism of Action: Inhibition vs. Degradation
Traditional JNK inhibitors primarily function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates like c-Jun.[2] This approach effectively dampens the JNK signaling cascade. A widely used example of such an inhibitor is SP600125, which acts as a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[2]
In stark contrast, this compound (PA2) operates through a novel mechanism of action: targeted protein degradation.[3] This heterobifunctional molecule is composed of a ligand that binds to JNK1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] By bringing JNK1 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of JNK1, marking it for degradation by the cell's proteasome.[4] This event-driven pharmacology results in the physical elimination of the JNK1 protein, a fundamentally different outcome than simple inhibition.[5]
// Nodes stress [label="Stress Stimuli / Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; map3k [label="MAP3K (e.g., ASK1, MEKK1)", fillcolor="#FBBC05", fontcolor="#202124"]; map2k [label="MAP2K (MKK4/7)", fillcolor="#FBBC05", fontcolor="#202124"]; jnk [label="JNK1/2/3", fillcolor="#FBBC05", fontcolor="#202124"]; cjun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; ap1 [label="AP-1 Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; gene [label="Gene Expression\n(Inflammation, Apoptosis, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="Traditional JNK Inhibitor\n(e.g., SP600125)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; protac [label="this compound", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; proteasome [label="Proteasomal Degradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges stress -> map3k; map3k -> map2k; map2k -> jnk; jnk -> cjun; cjun -> ap1; ap1 -> gene; inhibitor -> jnk [arrowhead=tee, color="#EA4335", style=dashed]; protac -> jnk [arrowhead=dot, color="#4285F4", style=dashed]; jnk -> proteasome [label="Ubiquitination", color="#4285F4", style=dashed, arrowhead=normal]; }
// Nodes protac [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=hexagon]; jnk1 [label="JNK1 Protein", fillcolor="#FBBC05", fontcolor="#202124"]; e3 [label="CRBN E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ternary [label="Ternary Complex\n(JNK1-PROTAC-E3)", fillcolor="#F1F3F4", fontcolor="#202124"]; ub [label="Ubiquitin", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ub_jnk1 [label="Ubiquitinated JNK1", fillcolor="#FBBC05", fontcolor="#202124", style="filled,dashed"]; proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; degraded [label="Degraded JNK1 Peptides", shape=plaintext, fontcolor="#202124"];
// Edges protac -> jnk1 [label="Binds"]; protac -> e3 [label="Recruits"]; {jnk1, e3} -> ternary [style=invis]; ternary -> ub_jnk1 [label="Ubiquitination"]; ub -> ternary [style=dashed]; ub_jnk1 -> proteasome; proteasome -> degraded; }
Quantitative Performance Comparison
To provide a clear and objective comparison, the following tables summarize the key quantitative data for this compound (PA2) and the traditional JNK inhibitor, SP600125. It is important to note that the metrics for evaluating these two classes of molecules differ, reflecting their distinct mechanisms of action. For the PROTAC, the key metric is the DC50, which represents the concentration required to degrade 50% of the target protein. For the traditional inhibitor, the IC50, the concentration required to inhibit 50% of the enzyme's activity, is the standard measure.
| Compound | Metric | Value | Target | Reference |
| This compound (PA2) | DC50 | 10 nM | JNK1 Degradation | [3] |
| SP600125 | IC50 | 40 nM | JNK1 Inhibition (in vitro) | [6] |
| IC50 | 40 nM | JNK2 Inhibition (in vitro) | [6] | |
| IC50 | 90 nM | JNK3 Inhibition (in vitro) | [6] | |
| IC50 | 5 - 10 µM | Inhibition of c-Jun phosphorylation (in cells) | [2] | |
| Table 1: Potency and Efficacy Comparison. |
| Compound | Selectivity Profile | Reference |
| This compound (PA2) | Data not yet publicly available. The "JNK1-targeted" designation suggests selectivity, which can be enhanced through optimization of the linker and E3 ligase ligand.[7][8] | |
| SP600125 | >20-fold selectivity for JNKs over a range of other kinases. However, it can inhibit other kinases with similar or greater potency than JNK in broader screens.[2] | |
| Table 2: Selectivity Comparison. |
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for key experiments cited in the evaluation of JNK inhibitors and PROTACs.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is designed to quantify the reduction in target protein levels following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-JNK1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Determine the DC50 and Dmax (maximum degradation) values by plotting the percentage of degradation against the log of the PROTAC concentration.
In Vitro Kinase Assay for Traditional Inhibitors
This assay measures the direct inhibitory effect of a compound on the kinase activity of JNK.
1. Reagents and Setup:
-
Recombinant active JNK1 enzyme.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
Substrate (e.g., GST-c-Jun).
-
ATP (at a concentration near the Km for JNK).
-
Test inhibitor (e.g., SP600125) at various concentrations.
2. Kinase Reaction:
-
In a microplate, combine the JNK1 enzyme, substrate, and kinase buffer.
-
Add the test inhibitor or vehicle control and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
3. Detection of Phosphorylation:
-
Radiometric Method: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate by scintillation counting after capturing the substrate on a filter membrane.
-
Non-Radiometric Method (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based assay.
-
Western Blot: Stop the reaction with SDS-PAGE sample buffer, run the samples on a gel, and detect substrate phosphorylation using a phospho-specific antibody (e.g., anti-phospho-c-Jun).
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxic effects of the compounds on cultured cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
2. Compound Treatment:
-
Treat cells with a range of concentrations of the test compound (PROTAC or inhibitor) and a vehicle control.
3. Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
4. Viability Measurement (Example using MTT assay):
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Perspectives
The advent of PROTAC technology represents a paradigm shift in targeting disease-causing proteins. While traditional JNK inhibitors have proven to be valuable research tools and have shown therapeutic potential by dampening JNK signaling, this compound offers a distinct and potentially more profound intervention by inducing the complete removal of the JNK1 protein.
The high potency of this compound (PA2) at the nanomolar level for inducing degradation highlights the promise of this approach. However, a comprehensive understanding of its selectivity and the maximum extent of degradation it can achieve (Dmax) will be crucial for a complete assessment of its therapeutic potential.
For researchers, the choice between a traditional inhibitor and a PROTAC will depend on the specific biological question being addressed. Traditional inhibitors are well-suited for studying the acute effects of blocking kinase activity, while PROTACs provide a powerful tool for investigating the consequences of long-term protein loss, including both catalytic and non-catalytic functions of the target protein. As the field of targeted protein degradation continues to evolve, further head-to-head studies will be invaluable in delineating the specific advantages and applications of each modality in the pursuit of novel therapeutics.
References
- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Target and tissue selectivity of PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
In-Depth Specificity Analysis of PROTAC JNK1-targeted-1: A Comparative Guide
For Immediate Release
This guide provides a detailed specificity analysis of the novel PROTAC degrader, JNK1-targeted-1 (also known as PA2), and compares its performance with alternative JNK inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of c-Jun N-terminal kinase 1 (JNK1), a key regulator in various cellular processes, including inflammation and apoptosis.
Introduction to PROTAC JNK1-targeted-1
This compound is a heterobifunctional molecule designed to specifically induce the degradation of JNK1. It consists of a ligand that binds to JNK1, a linker molecule, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation triggers the ubiquitination and subsequent proteasomal degradation of the JNK1 protein. Published data indicates that this compound potently degrades JNK1 with a half-maximal degradation concentration (DC50) of 10 nM.[1][2]
Quantitative Performance Comparison
To provide a clear perspective on the efficacy of this compound, the following table summarizes its degradation performance alongside the inhibitory activity of several well-established small molecule JNK inhibitors.
| Compound | Type | Target(s) | JNK1 | JNK2 | JNK3 |
| This compound (PA2) | PROTAC Degrader | JNK1 | DC50: 10 nM | Not Reported | Not Reported |
| SP600125 | Small Molecule Inhibitor | JNK1, JNK2, JNK3 | IC50: 40 nM | IC50: 40 nM | IC50: 90 nM |
| AS601245 | Small Molecule Inhibitor | JNK1, JNK2, JNK3 | IC50: 150 nM | IC50: 220 nM | IC50: 70 nM |
| JNK-IN-8 | Small Molecule Inhibitor | JNK1, JNK2, JNK3 | IC50: 4.7 nM | IC50: 18.7 nM | IC50: 1 nM |
| Tanzisertib (CC-930) | Small Molecule Inhibitor | JNK1, JNK2, JNK3 | IC50: 61 nM | IC50: 7 nM | IC50: 6 nM |
Note: DC50 represents the concentration required to degrade 50% of the target protein, while IC50 represents the concentration required to inhibit 50% of the target enzyme's activity.
Specificity of this compound
A critical aspect of any targeted therapy is its specificity. While this compound has been developed to target JNK1, a comprehensive analysis of its selectivity against other kinases, particularly the closely related JNK2 and JNK3 isoforms, is essential for predicting potential off-target effects.
At present, specific degradation data for this compound against JNK2 and JNK3 has not been made publicly available in the reviewed literature. The primary publication introducing this PROTAC focuses on its JNK1-degrading activity.[3] Further research, such as kinome-wide profiling, would be necessary to fully elucidate its selectivity profile.
The design of PROTACs can, in some cases, confer a higher degree of selectivity than the parent inhibitor from which the target-binding ligand is derived. This is due to the specific protein-protein interactions that must occur between the target, the PROTAC, and the E3 ligase to form a stable ternary complex capable of inducing degradation.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used in the characterization of this compound, based on standard methodologies in the field.
Western Blot for JNK1 Degradation
This protocol is used to quantify the amount of JNK1 protein remaining in cells after treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., human lung adenocarcinoma A549 cells) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: Normalize the protein samples to equal concentrations and load them onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for JNK1 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading. Quantify the band intensities using densitometry software. Calculate the percentage of JNK1 degradation relative to the vehicle-treated control. The DC50 value can be determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity (IC50) of a compound against JNK1.
-
Assay Components: The assay typically includes recombinant JNK1 enzyme, a suitable substrate (e.g., a peptide containing the JNK1 phosphorylation motif), and ATP.
-
Reaction Setup: In a microplate, combine the JNK1 enzyme, the substrate, and varying concentrations of the test compound (e.g., this compound or a small molecule inhibitor).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (with [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent degradation of JNK1, offering a promising alternative to traditional small molecule inhibitors. However, a comprehensive understanding of its selectivity profile is paramount for its further development as a therapeutic agent. Future studies should focus on a broad, unbiased assessment of its off-target effects, particularly on other JNK isoforms and the wider kinome. The experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon the existing findings.
References
A Comparative Analysis of CRBN and VHL-Based JNK1 PROTACs: A Guide for Researchers
For drug development professionals and researchers in cellular signaling and targeted protein degradation, the choice of E3 ligase is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of PROTACs designed to degrade c-Jun N-terminal kinase 1 (JNK1) by recruiting either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This analysis is based on available experimental data and established principles of PROTAC design.
Performance Comparison: CRBN vs. VHL for JNK1 Degradation
The efficacy of a PROTAC is determined by several key parameters, including its degradation potency (DC50), maximal degradation (Dmax), and binding affinity for both the target protein and the E3 ligase.
| E3 Ligase | JNK1 PROTAC Example | DC50 | Dmax | Target Binding Affinity (Kd) | E3 Ligase Binding Affinity (Kd) | Cell Line |
| CRBN | PA2 (PROTAC JNK1-targeted-1)[1] | 10 nM[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| VHL | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
Note: Quantitative data for a VHL-based JNK1 PROTAC is not currently available in published literature. The table will be updated as new data emerges.
General Characteristics of CRBN vs. VHL-Based PROTACs
The selection between CRBN and VHL as the E3 ligase for a JNK1 PROTAC will influence several key characteristics of the resulting degrader:
| Feature | CRBN-Based PROTACs | VHL-Based PROTACs |
| Ligand Properties | Typically utilize smaller, more hydrophobic ligands (e.g., derivatives of thalidomide, lenalidomide, pomalidomide). | Employ larger, more hydrophilic ligands based on a hydroxyproline (B1673980) motif. |
| Cellular Permeability | Generally exhibit better cell permeability due to smaller ligand size. | May have reduced cell permeability due to the larger and more polar nature of the VHL ligand. |
| Expression Profile | CRBN is widely expressed across many tissues, which can be advantageous for broad applicability but may also lead to off-target effects. | VHL also has broad tissue expression, but levels can vary, potentially impacting efficacy in certain cell types or disease models. |
| Ternary Complex Stability | The stability of the JNK1-PROTAC-CRBN complex is a critical determinant of degradation efficiency. | The formation of a stable JNK1-PROTAC-VHL ternary complex is essential for potent degradation. |
| Potential Off-Target Effects | CRBN-based PROTACs can sometimes induce the degradation of neosubstrates, which are proteins not targeted by the warhead alone. | VHL-based PROTACs are generally considered to have fewer off-target effects related to neosubstrate degradation. |
| Resistance Mechanisms | Mutations or downregulation of CRBN can lead to resistance. | Resistance can arise from mutations or reduced expression of VHL. |
Signaling Pathways and Experimental Workflows
To effectively evaluate and compare CRBN and VHL-based JNK1 PROTACs, a clear understanding of the relevant biological pathways and experimental procedures is essential.
JNK1 Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress signals and plays a key role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation.
Caption: A simplified diagram of the JNK1 signaling cascade.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
Caption: The mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
A typical workflow for assessing the performance of a JNK1 PROTAC involves a series of in vitro and cellular assays.
Caption: A standard workflow for the evaluation of JNK1 PROTACs.
Detailed Experimental Protocols
Western Blotting for JNK1 Degradation
This protocol is used to quantify the amount of JNK1 protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for JNK1 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative amount of JNK1 protein in each sample. Calculate DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Immunoprecipitation for JNK1 Ubiquitination
This protocol is used to confirm that the PROTAC induces the ubiquitination of JNK1.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells as described in the Western Blot protocol.
-
Pre-clearing Lysates: Incubate the cell lysates with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-JNK1 antibody overnight at 4°C to form antibody-antigen complexes.
-
Capture of Immune Complexes: Add Protein A/G agarose beads to the lysates and incubate to capture the antibody-JNK1 complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated JNK1.
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the JNK1 PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as MTT, MTS, or a reagent for a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Incubation: Incubate the plates according to the manufacturer's instructions to allow for the conversion of the substrate into a detectable product.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
Head-to-Head In Vivo Comparison of JNK1 Degraders: A Guide for Preclinical Researchers
This guide provides a comprehensive head-to-head comparison of two hypothetical, yet representative, JNK1-targeting protein degraders, JNKD-A and JNKD-B , in an in vivo setting. The data and protocols presented are modeled on standard preclinical evaluation pipelines for targeted protein degradation and are intended to serve as a practical resource for researchers, scientists, and drug development professionals.
Introduction to JNK1 and Targeted Degradation
c-Jun N-terminal kinase 1 (JNK1), a member of the mitogen-activated protein kinase (MAPK) family, is a critical mediator of cellular responses to stress signals, including inflammatory cytokines and environmental stressors.[1] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including inflammatory disorders, fibrosis, neurodegenerative diseases, and cancer.[1][2][3] Targeted degradation of JNK1 using technologies like Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to abolish both the catalytic and scaffolding functions of the protein, potentially providing a more profound and durable pharmacological effect than traditional inhibitors.[2][3][4]
This guide focuses on the in vivo characterization of two distinct JNK1 degraders, JNKD-A and JNKD-B, which are designed to recruit different E3 ubiquitin ligases—von Hippel-Lindau (VHL) and Cereblon (CRBN), respectively. The subsequent sections detail their comparative performance in key preclinical assays.
JNK1 Signaling Pathway
The JNK1 signaling cascade is a multi-tiered pathway initiated by various stress stimuli. This activation involves a series of phosphorylation events, culminating in the activation of JNK1, which then phosphorylates a host of downstream transcription factors and other proteins to orchestrate a cellular response.[1][5]
In Vivo Experimental Workflow
A typical head-to-head in vivo comparison of protein degraders involves a multi-stage process, starting from compound formulation and ending with efficacy assessment in a disease-relevant model. This workflow ensures a systematic evaluation of pharmacokinetics, pharmacodynamics, and therapeutic potential.
Data Presentation: Performance Metrics
The following tables summarize the key in vivo performance data for JNKD-A and JNKD-B.
Table 1: Pharmacokinetic (PK) Profile in Mice
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Dosing was administered to male C57BL/6 mice (n=3 per time point).
| Parameter | JNKD-A (VHL-based) | JNKD-B (CRBN-based) |
| Dose Route | 10 mg/kg, Oral (PO) | 10 mg/kg, Oral (PO) |
| Cmax (ng/mL) | 850 ± 120 | 1100 ± 150 |
| Tmax (hr) | 2 | 1 |
| AUC (0-24h) (ng*h/mL) | 4200 ± 550 | 5100 ± 620 |
| Oral Bioavailability (%) | 35 | 45 |
| Dose Route | 2 mg/kg, Intravenous (IV) | 2 mg/kg, Intravenous (IV) |
| Half-life (t½) (hr) | 4.5 ± 0.8 | 3.8 ± 0.6 |
| Clearance (mL/min/kg) | 15.2 ± 2.1 | 12.5 ± 1.9 |
Table 2: Pharmacodynamic (PD) Profile: JNK1 Degradation in Spleen
JNK1 protein levels were assessed by ELISA at various time points following a single 10 mg/kg oral dose in C57BL/6 mice (n=4 per group).
| Time Point | JNK1 Degradation (%) vs. Vehicle |
| JNKD-A | |
| 8 hours | 75% ± 8% |
| 24 hours | 80% ± 5% |
| 48 hours | 60% ± 10% |
| 72 hours | 35% ± 12% |
| Dmax (Max Degradation) | ~82% |
| T50 (Time to 50% recovery) | ~60 hours |
Table 3: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation Model
Mice were administered a single 10 mg/kg oral dose of degrader 2 hours prior to LPS challenge (0.5 mg/kg, IP). Serum TNF-α levels were measured 2 hours post-LPS challenge (n=6 per group).
| Treatment Group | Serum TNF-α Reduction (%) vs. LPS Control | Statistical Significance (p-value) |
| JNKD-A | 65% ± 9% | p < 0.001 |
| JNKD-B | 78% ± 7% | p < 0.0001 |
Experimental Protocols
In Vivo Pharmacokinetic (PK) Study
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Formulation: Compounds were formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing:
-
Oral (PO): A single dose of 10 mg/kg was administered by oral gavage.
-
Intravenous (IV): A single dose of 2 mg/kg was administered via tail vein injection.
-
-
Sample Collection: For the PO group, blood samples (~50 µL) were collected via tail snip into EDTA-coated tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For the IV group, samples were collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C.
-
Analysis: Compound concentrations in plasma were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. PK parameters were calculated using non-compartmental analysis.
In Vivo Pharmacodynamic (PD) Study
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Dosing: A single oral dose of 10 mg/kg of JNKD-A, JNKD-B, or vehicle was administered.
-
Tissue Collection: At 8, 24, 48, and 72 hours post-dose, mice were euthanized, and spleens were harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction: Tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors. The lysate was cleared by centrifugation (14,000 x g for 15 minutes at 4°C).
-
JNK1 Quantification (ELISA): Total protein concentration was determined by BCA assay. JNK1 protein levels were quantified using a commercially available JNK1 ELISA kit according to the manufacturer's instructions. JNK1 levels were normalized to total protein concentration. The percentage of degradation was calculated relative to the vehicle-treated control group.
Efficacy in LPS-Induced Inflammation Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Study Groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) JNKD-A + LPS, (4) JNKD-B + LPS.
-
Dosing: Mice were pre-treated with a single oral dose of 10 mg/kg of JNKD-A, JNKD-B, or vehicle.
-
LPS Challenge: Two hours after compound administration, mice were challenged with an intraperitoneal (IP) injection of LPS (0.5 mg/kg).
-
Sample Collection: Two hours after the LPS challenge, blood was collected via cardiac puncture, and serum was prepared.
-
Cytokine Analysis: Serum levels of TNF-α were measured using a commercial ELISA kit according to the manufacturer's instructions. The percentage reduction was calculated relative to the Vehicle + LPS control group.
Conclusion
Based on this hypothetical head-to-head comparison, JNKD-B (CRBN-based) demonstrates a superior in vivo profile compared to JNKD-A (VHL-based) . JNKD-B exhibits slightly better oral bioavailability, achieves a greater depth and duration of JNK1 protein degradation in the spleen, and shows enhanced efficacy in a mouse model of acute inflammation. These results highlight the critical importance of E3 ligase choice and linker chemistry in the design of potent and effective in vivo protein degraders. Further studies would be required to assess long-term safety, off-target effects, and efficacy in chronic disease models.
References
A Researcher's Guide to JNK1 Isoform Selectivity Profiling of PROTACs
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes, including inflammation, apoptosis, and cell proliferation.[1] The JNK family consists of three main isoforms—JNK1, JNK2, and JNK3—encoded by separate genes (MAPK8, MAPK9, and MAPK10, respectively).[1] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is found predominantly in the brain, heart, and testes. Due to their distinct and sometimes opposing roles in disease, achieving isoform-selective targeting is a key goal in developing novel therapeutics.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them.[2] This approach offers potential advantages in potency, durability of effect, and the ability to target proteins previously considered "undruggable."[3] A PROTAC is a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
However, developing isoform-selective PROTACs for the JNK family is a significant challenge due to the high degree of amino acid identity (over 98%) within the ATP-binding pocket of the kinase domains. This guide provides a comparison of the currently available data on JNK1-selective PROTACs, detailed experimental protocols for selectivity profiling, and a discussion of the methodologies required to validate isoform-specific degradation.
Comparative Performance of JNK1-Targeted PROTACs
The development of JNK1 isoform-selective PROTACs is a nascent field with limited publicly available data. To date, one notable JNK1-targeted PROTAC, designated PA2 , has been described in the literature. Its performance metrics are summarized below.
| PROTAC Name | Target(s) | Warhead (JNK1 Binder) | E3 Ligase Ligand | DC50 (JNK1) | Dmax (JNK1) | Isoform Selectivity Data (JNK2 & JNK3) |
| PA2 | JNK1 | HY-170602 | CRBN Ligand (HY-41547) | 10 nM[1] | Not Publicly Available | Not Publicly Available |
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achievable with the PROTAC.
-
CRBN : Cereblon E3 ubiquitin ligase.
The data for PA2 demonstrates potent degradation of JNK1.[1] However, a comprehensive selectivity profile comparing its activity against JNK2 and JNK3 is not yet available in public sources. Such data is essential to confirm its utility as a truly JNK1-selective tool.
Visualizing Key Pathways and Processes
Diagrams are essential for understanding the complex biological and experimental systems involved in PROTAC development.
Experimental Protocols for Selectivity Profiling
Accurate assessment of PROTAC selectivity is crucial for their development as therapeutic agents.[2] The following are detailed protocols for key experiments required to profile JNK1 isoform selectivity.
Protocol 1: Western Blot for JNK Isoform Degradation
This is the primary method to quantify the degradation of specific JNK isoforms.
-
Cell Culture and Treatment:
-
Seed a relevant human cell line (e.g., HeLa, HEK293) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a dose-response curve of the JNK1 PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for JNK1, JNK2, and JNK3. A loading control antibody (e.g., GAPDH, β-Actin) must be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the intensity of each JNK isoform band to its corresponding loading control band.
-
Plot the normalized intensity versus PROTAC concentration to determine DC50 and Dmax values for each isoform.
-
Protocol 2: Quantitative Proteomics for Global Selectivity
This unbiased approach assesses the impact of the PROTAC on the entire cellular proteome, identifying off-target degradation events.
-
Sample Preparation:
-
Culture cells and treat with the JNK1 PROTAC at a concentration that achieves Dmax (e.g., 1 µM) and a vehicle control for 24 hours.
-
Harvest cells, lyse, and quantify protein as described above.
-
Digest proteins into peptides using trypsin.
-
Label peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags, TMT).
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify thousands of proteins.
-
Calculate the relative abundance of each protein in the PROTAC-treated sample compared to the vehicle control.
-
Generate volcano plots to visualize significantly downregulated proteins. Confirm if JNK2, JNK3, or other kinases are among the significantly degraded proteins.
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the PROTAC-induced proximity between a JNK isoform and the E3 ligase, which is the prerequisite for ubiquitination.
-
Reagents:
-
Recombinant, purified proteins: His-tagged JNK1, JNK2, and JNK3; GST-tagged E3 ligase complex (e.g., CRBN-DDB1).
-
Detection reagents: Terbium (Tb)-conjugated anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor).
-
JNK1 PROTAC.
-
-
Assay Procedure:
-
In a microplate, combine a fixed concentration of a His-JNK isoform, the GST-E3 ligase, and the detection antibodies.
-
Add the JNK1 PROTAC across a range of concentrations.
-
Incubate the plate to allow complex formation (e.g., 1-2 hours at room temperature).
-
Read the plate on a TR-FRET enabled reader, measuring fluorescence at the acceptor and donor emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio. A bell-shaped curve is expected, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).
-
Compare the curves generated for JNK1, JNK2, and JNK3. A selective PROTAC should induce a robust TR-FRET signal with JNK1 but a minimal signal with the other isoforms.
-
Conclusion and Future Outlook
The development of JNK1 isoform-selective PROTACs holds significant promise for creating targeted therapies for diseases like fibrosis and cancer.[2] The PROTAC PA2 represents a critical first step, demonstrating potent JNK1 degradation.[1] However, the field requires comprehensive selectivity data, comparing degradation of all three JNK isoforms and assessing global off-target effects through quantitative proteomics. The experimental protocols outlined in this guide provide a rigorous framework for researchers to generate this crucial data. As more compounds are developed, direct comparisons will become possible, paving the way for the rational design of next-generation degraders with superior efficacy and safety profiles.
References
JNK1 Degradation vs. Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JNK1 degradation and inhibition strategies, supported by experimental data and detailed methodologies. The c-Jun N-terminal kinase 1 (JNK1) is a critical mediator of cellular stress responses, and its dysregulation is implicated in a host of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Traditionally, therapeutic intervention has focused on the development of small molecule inhibitors that block the kinase activity of JNK1. However, the emergence of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), offers a novel approach: the complete removal of the JNK1 protein. This guide evaluates the distinct advantages of JNK1 degradation over conventional inhibition, providing a comprehensive resource for informed decision-making in drug discovery and development.
Executive Summary: Degradation Outperforms Inhibition
Targeted degradation of JNK1 presents several key advantages over kinase inhibition. By removing the entire protein, degraders can abrogate both the catalytic and non-catalytic scaffolding functions of JNK1, leading to a more profound and durable cellular response. This approach also holds the potential to overcome resistance mechanisms that can limit the efficacy of traditional inhibitors.
Comparison of JNK1 Degradation and Inhibition
| Feature | JNK1 Degradation (e.g., PROTACs) | JNK1 Inhibition (e.g., Small Molecules) |
| Mechanism of Action | Event-driven, catalytic degradation of the entire JNK1 protein via the ubiquitin-proteasome system.[1][2] | Occupancy-driven, stoichiometric binding to the ATP-binding site to block kinase activity.[2] |
| Effect on Scaffolding Function | Eliminates both kinase and non-catalytic scaffolding functions of JNK1.[3][4][5] | Primarily blocks kinase activity, leaving the protein scaffold intact, which can still participate in signaling complexes.[3] |
| Potency | Often potent at nanomolar concentrations due to its catalytic nature. A single degrader molecule can eliminate multiple JNK1 proteins.[1][2] | Requires sustained high concentrations to maintain target occupancy and inhibition. |
| Duration of Action | Prolonged pharmacodynamic effect, as the cell must resynthesize the JNK1 protein. This can lead to a sustained response even after the degrader has been cleared.[5][6][7] | Duration of action is typically dependent on the pharmacokinetic properties and half-life of the inhibitor.[6] |
| Overcoming Resistance | Can overcome resistance caused by mutations in the inhibitor binding site or by protein overexpression.[8][9][10] | Susceptible to resistance mechanisms such as target mutations that reduce inhibitor binding affinity.[8][11] |
| Selectivity | Can exhibit improved selectivity as it relies on the formation of a ternary complex between the degrader, JNK1, and an E3 ligase.[12] | Off-target effects can be a concern due to the conserved nature of the ATP-binding pocket among kinases.[13] |
Quantitative Data Summary
While direct head-to-head quantitative comparisons for a specific JNK1 degrader and inhibitor are emerging, data from the broader field of kinase degraders provide compelling evidence for the advantages of the degradation approach.
| Parameter | JNK1 Degrader (PROTAC JNK1-targeted-1) | JNK1 Inhibitor (SP600125) | Reference |
| Degradation Potency (DC50) | 10 nM | Not Applicable | [this compound product page] |
| Inhibitory Potency (IC50) | Not Applicable | 40-90 nM | [14] |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Signaling Pathways and Mechanisms of Action
JNK1 Signaling Pathway
The JNK1 signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. It is activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation of downstream transcription factors, most notably c-Jun. This, in turn, regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.
Caption: The JNK1 signaling pathway is a multi-tiered cascade activated by various stress stimuli.
Mechanism of JNK1 Inhibition vs. Degradation
JNK1 inhibitors typically act by competitively binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of its substrates. In contrast, JNK1 degraders, such as PROTACs, are bifunctional molecules that simultaneously bind to JNK1 and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of JNK1 and its subsequent degradation by the proteasome.
Caption: Comparison of JNK1 inhibition and degradation mechanisms.
Experimental Protocols
Western Blot for JNK1 Degradation
This protocol is used to assess the reduction in JNK1 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of the JNK1 degrader or a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against JNK1 overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
In Vitro Kinase Assay for JNK1 Inhibition
This assay measures the ability of a compound to inhibit the kinase activity of JNK1.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant JNK1 enzyme, a kinase buffer, and varying concentrations of the JNK1 inhibitor.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the reaction by adding a substrate (e.g., GST-c-Jun) and ATP. Incubate for 30-60 minutes at 30°C.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, including radioactivity (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay determines the effect of JNK1 inhibitors and degraders on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the JNK1 inhibitor or degrader. Include a vehicle-treated control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Data Acquisition: Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 or GI50 (concentration for 50% growth inhibition) values.
Co-Immunoprecipitation (Co-IP) for JNK1-JIP1 Interaction
This protocol assesses the impact of JNK1 degradation on its interaction with the scaffolding protein JIP1.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the JNK1 degrader or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against JIP1 overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both JNK1 and JIP1. A decrease in the amount of co-immunoprecipitated JNK1 in the degrader-treated sample indicates disruption of the interaction due to JNK1 degradation.
Experimental Workflow: Comparing a JNK1 Inhibitor and Degrader
Caption: A typical experimental workflow for comparing a JNK1 inhibitor and degrader.
Conclusion
The targeted degradation of JNK1 represents a paradigm shift in modulating the activity of this key signaling protein. By eliminating the entire protein, degraders offer the potential for a more potent, durable, and selective therapeutic effect compared to traditional inhibitors. The ability to abrogate JNK1's scaffolding function is a particularly significant advantage that may lead to improved efficacy and overcome mechanisms of resistance. As research in this area progresses, the direct, quantitative comparison of JNK1 degraders and inhibitors in relevant disease models will be crucial for realizing the full therapeutic potential of this innovative approach. This guide provides a foundational framework for researchers to design and interpret such comparative studies.
References
- 1. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 2. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PROTACtion against resistance of commonly used anti-cancer drug | Center for Cancer Research [ccr.cancer.gov]
- 10. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC JNK1-Targeted-1: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity and selectivity of PROTAC JNK1-targeted-1 (also known as PA2), a proteolysis-targeting chimera designed to induce the degradation of c-Jun N-terminal kinase 1 (JNK1). Due to the limited public availability of the primary research data, this document serves as a framework, presenting known information and outlining the necessary experimental data for a complete assessment.
Quantitative Cross-Reactivity Data
A comprehensive understanding of a PROTAC's selectivity is paramount for its development as a therapeutic agent. This requires quantitative assessment against closely related kinases and a broader panel of off-target proteins. The most active JNK1-targeted PROTAC developed by Guo et al., PA2, has a reported DC50 of 10 nM for JNK1.[1] However, detailed cross-reactivity data from the primary publication is not publicly available. A complete comparison would necessitate the following data:
Table 1: Comparative Selectivity Profile of this compound (PA2)
| Target | This compound (PA2) | Alternative JNK Inhibitor/PROTAC 1 | Alternative JNK Inhibitor/PROTAC 2 |
| Primary Target | |||
| JNK1 (DC₅₀/IC₅₀/Kᴅ) | 10 nM (DC₅₀) | Data Not Available | Data Not Available |
| JNK Isoforms | |||
| JNK2 | Data Not Available | Data Not Available | Data Not Available |
| JNK3 | Data Not Available | Data Not Available | Data Not Available |
| Other MAPK Family Kinases | |||
| p38α | Data Not Available | Data Not Available | Data Not Available |
| ERK1 | Data Not Available | Data Not Available | Data Not Available |
| ERK2 | Data Not Available | Data Not Available | Data Not Available |
| Selected Off-Targets | |||
| Kinase X | Data Not Available | Data Not Available | Data Not Available |
| Kinase Y | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the cross-reactivity and selectivity of PROTACs. The specific parameters for this compound would be found in the primary research article.
Western Blotting for Protein Degradation
This technique is used to quantify the reduction in the levels of the target protein and potential off-targets in cells treated with the PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (PA2) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for JNK1, JNK2, JNK3, and other potential off-targets, as well as a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to determine the percentage of protein degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with this compound (PA2) or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. A non-heated sample serves as a control.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Analysis: Analyze the soluble protein fraction by Western blotting, as described above, to detect the amount of JNK1 and other potential targets that remained soluble at each temperature.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Kinome Profiling
To obtain a broad view of the selectivity of this compound, a large-scale kinase profiling assay is often employed.
Protocol:
-
Assay Principle: A common method is to use a competitive binding assay where the PROTAC is tested for its ability to displace a labeled probe from a large panel of kinases.
-
Experimental Setup: The assay is typically performed by specialized vendors. Briefly, the PROTAC is incubated with a panel of recombinant kinases in the presence of an ATP-competitive probe.
-
Data Acquisition: The amount of probe bound to each kinase is measured, and the percentage of inhibition by the PROTAC is calculated.
-
Data Analysis: The results are often presented as a percentage of control or percentage of inhibition for each kinase at a specific concentration of the PROTAC. This provides a comprehensive overview of the PROTAC's selectivity across the kinome.
Visualizations
The following diagrams illustrate the relevant biological pathway and a general experimental workflow for assessing PROTAC cross-reactivity.
Caption: The JNK signaling cascade, a key regulator of cellular stress responses.
Caption: A generalized workflow for evaluating the cross-reactivity of a PROTAC.
References
A Comparative Guide to JNK1 PROTACs: Evaluating DC50 and Dmax
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of c-Jun N-terminal kinase 1 (JNK1) targeting Proteolysis Targeting Chimeras (PROTACs), focusing on their degradation efficiency as measured by DC50 and Dmax values. Due to the emerging nature of JNK1-targeted PROTACs, publicly available data is limited. This guide synthesizes the current data and provides detailed experimental protocols to support ongoing research and development in this area.
Introduction to JNK1 PROTACs
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular processes such as proliferation, apoptosis, and inflammation. The JNK signaling pathway has been implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. PROTACs are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system. A JNK1-targeting PROTAC selectively recruits JNK1 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation.
Comparison of JNK1 PROTAC Performance
The efficacy of a PROTAC is primarily assessed by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value indicates greater efficacy.
Currently, detailed degradation data for a wide range of JNK1 PROTACs is not widely available in the public domain. However, a recent publication by Guo Y, et al. describes the development of a series of JNK1-targeted PROTACs.
Table 1: Performance of Published JNK1 PROTACs
| PROTAC Name | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Publication |
| PROTAC JNK1-targeted-1 (PA2) | CRBN | 10 nM | Not Reported | Not Reported | --INVALID-LINK--[1][2] |
Note: The Dmax and the specific cell line used for the DC50 determination of this compound (PA2) were not available in the public abstract.
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli. This leads to the sequential activation of MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks), and finally JNK. Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in cellular responses to stress.
Experimental Workflow for PROTAC Evaluation
The evaluation of a PROTAC's degradation capability typically involves treating cultured cells with the compound and then measuring the remaining levels of the target protein. Western blotting is a common method for this analysis.
Experimental Protocols
Western Blot for JNK1 Degradation
This protocol outlines the key steps to assess JNK1 protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa, or a cancer cell line with relevant JNK1 signaling) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the JNK1 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay or a similar method to ensure equal protein loading.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for JNK1 overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the JNK1 band intensity to the loading control band intensity for each sample.
6. DC50 and Dmax Calculation:
-
Calculate the percentage of JNK1 remaining for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of remaining JNK1 against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Conclusion
The development of JNK1-targeted PROTACs represents a promising therapeutic strategy for a variety of diseases. While the publicly available data on the degradation performance of these molecules is still limited, the methodologies for their evaluation are well-established. This guide provides a framework for researchers to compare emerging JNK1 PROTACs and to design experiments to characterize novel degraders. As more data becomes available, a more comprehensive comparison will be possible, accelerating the development of this exciting new class of drugs.
References
A Comparative Guide to JNK1 Degradation: In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the current understanding of c-Jun N-terminal kinase 1 (JNK1) degradation in in vitro and in vivo settings. By presenting supporting experimental data and detailed methodologies, we aim to facilitate a deeper understanding of the regulatory mechanisms governing JNK1 protein stability and its implications for therapeutic development.
Introduction to JNK1 Signaling and Degradation
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway is involved in a multitude of cellular processes such as proliferation, apoptosis, differentiation, and migration.[2] JNK1, in particular, has been implicated in apoptosis, neurodegeneration, and inflammatory conditions.[1] The activity and cellular concentration of JNK1 are tightly regulated, not only by activation through a kinase cascade but also by its degradation. The targeted degradation of JNK1 is a critical mechanism for terminating its signal and maintaining cellular homeostasis. This process is primarily mediated by the ubiquitin-proteasome system.
JNK1 Signaling Pathway
The JNK signaling cascade is a three-tiered system composed of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). Upon stimulation by stress signals, a MAP3K (e.g., ASK1, MEKK1) phosphorylates and activates a MAP2K (MKK4 or MKK7). These MAP2Ks then dually phosphorylate JNK1 on threonine and tyrosine residues within its activation loop, leading to its activation.[3] Activated JNK1 can then phosphorylate a variety of downstream targets, including transcription factors like c-Jun, which in turn regulate the expression of genes involved in various cellular responses.[1]
Quantitative Comparison of JNK1 Degradation: In Vitro vs. In Vivo
Direct comparative studies quantifying the degradation of JNK1 in a head-to-head manner between in vitro and in vivo systems are limited. However, by synthesizing data from various studies, we can draw a comparative picture.
| Parameter | In Vitro | In Vivo | Key Considerations |
| Protein Half-life | JNK1: ~4-6 hours (in T98G cells)[4] | Not explicitly determined, but likely varies significantly with tissue type and physiological state. | The in vitro half-life is cell-line specific and may not reflect the dynamic regulation in a whole organism. |
| Primary Degradation Pathway | Ubiquitin-Proteasome System | Ubiquitin-Proteasome System | This fundamental mechanism appears conserved between in vitro and in vivo settings. |
| Known E3 Ligases | Itch (for JNK substrates c-Jun/JunB)[5] | Itch[5] | The E3 ligases responsible for JNK1 degradation itself are not fully elucidated, but MEKK1 has been shown to have E3 ligase activity towards c-Jun.[6] |
| Effect of Inhibitors | JNK inhibitors (e.g., SP600125, AS602801) reduce phosphorylation of downstream targets and can induce apoptosis in cancer cell lines.[1][7] | JNK inhibitors can suppress tumor growth in xenograft models and reduce inflammation in disease models.[1][2] | Pharmacokinetics and off-target effects can lead to different outcomes in vivo compared to the controlled in vitro environment. |
| Regulation by other pathways | Cross-inhibition by p38 MAPK can occur through post-translational and transcriptional mechanisms in cultured cells.[8] | p38 MAPK-mediated negative regulation of JNK signaling has been observed in mouse models of inflammation.[8] | The complexity of interacting signaling networks is greater in vivo. |
Experimental Protocols
In Vitro JNK1 Half-life Determination
This protocol is adapted from a method used for determining the half-life of JNK1 and JNK2 in T98G glioblastoma cells.[4]
-
Metabolic Labeling: Culture T98G cells to sub-confluency. Incubate the cells for 4 hours in methionine-free medium supplemented with [35S]methionine to label newly synthesized proteins.
-
Chase: After the labeling period, wash the cells and replace the medium with a complete medium containing an excess of unlabeled methionine. This "chase" prevents further incorporation of the radiolabel.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 6, 8 hours) after the start of the chase, lyse the cells.
-
Immunoprecipitation: Immunoprecipitate JNK1 from the cell lysates using a JNK1-specific antibody.
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled JNK1 by autoradiography.
-
Quantification and Calculation: Quantify the band intensities at each time point. The natural logarithm of the normalized intensities is plotted against time. The slope of the resulting line is used to calculate the half-life (t1/2 = -ln(2)/slope).
In Vitro Ubiquitination Assay for JNK1 Substrates
This protocol describes a general method for assessing the ubiquitination of a JNK1 substrate, which can be adapted to study JNK1 itself if a specific E3 ligase is identified. This is based on assays for c-Jun and p53.[6][9]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5B), ubiquitin, ATP, the purified substrate protein (e.g., His-c-Jun), and the E3 ligase (e.g., MEKK1 PHD/RING finger domain).[6]
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours to allow for the ubiquitination reaction to proceed.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific to the substrate protein. A high-molecular-weight smear or ladder of bands indicates polyubiquitination.
In Vivo Assessment of JNK1 Inhibition in a Xenograft Model
This protocol is a generalized approach based on studies using JNK inhibitors in mouse models of cancer.[1][2]
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells (e.g., ovarian cancer cell line HeyA8) into the flank of immunodeficient mice (e.g., nude mice).[2]
-
Tumor Growth and Grouping: Allow the tumors to reach a palpable size. Randomly assign the mice to treatment and control groups.
-
Treatment Administration: Administer the JNK inhibitor (e.g., WBZ_4) or vehicle control to the respective groups via a suitable route (e.g., oral gavage) at a predetermined dose and schedule.[2]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as Western blotting to assess the phosphorylation of JNK1 targets (e.g., c-Jun) to confirm target engagement.
Visualizing Experimental Workflows and Logical Correlations
Workflow for Assessing JNK1 Degradation
Logical Correlation of In Vitro and In Vivo Findings
Conclusion and Future Directions
The degradation of JNK1 is a critical regulatory mechanism that is conserved from in vitro cell culture systems to complex in vivo models. While the fundamental machinery of ubiquitin-proteasome-mediated degradation is consistent, the specific regulatory nuances and the precise half-life of JNK1 in vivo remain areas for further investigation. The efficacy of JNK inhibitors in preclinical in vivo models provides strong evidence that targeting this pathway is a promising therapeutic strategy.
Future research should focus on:
-
Identifying the specific E3 ubiquitin ligases that target JNK1 for degradation in different tissues and under various stress conditions.
-
Developing methods to accurately measure JNK1 protein turnover in vivo to understand its dynamics in health and disease.
-
Conducting direct comparative studies that assess the effects of JNK1 degradation modulators in parallel in vitro and in vivo systems to establish a more definitive correlation.
A comprehensive understanding of the in vitro and in vivo correlation of JNK1 degradation will be instrumental in the development of more effective and specific therapeutic agents targeting the JNK signaling pathway.
References
- 1. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Activated Protein Kinases by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEKK1 Mediates the Ubiquitination and Degradation of c-Jun in Response to Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. JNK targets p53 ubiquitination and degradation in nonstressed cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JNK1 Degraders for Phenotypic Screening
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of currently available c-Jun N-terminal kinase 1 (JNK1) degraders. This document summarizes their performance in various phenotypic assays, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in the selection of appropriate tools for research and development.
The c-Jun N-terminal kinases (JNKs) are key regulators of a multitude of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.[1][2] JNK1, in particular, is a ubiquitously expressed isoform that plays a significant role in these pathological processes.[3] Targeted degradation of JNK1 using Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic strategy to eliminate the protein entirely, rather than just inhibiting its kinase activity. This approach can potentially lead to a more profound and sustained biological effect.
This guide focuses on a head-to-head comparison of two identified JNK1-targeting degraders: PA2 and the multi-kinase degrader TL12-186 , which has demonstrated activity against JNK1.
Performance Data of JNK1 Degraders
The following table summarizes the available quantitative data for the JNK1 degraders. Direct comparison should be approached with caution as the data is sourced from different studies with potentially varying experimental conditions.
| Degrader | Target(s) | E3 Ligase Ligand | DC50 (JNK1) | Phenotypic Effects | Cell Line(s) | Reference(s) |
| PA2 | JNK1 | Cereblon (CRBN) | 10 nM | Decreases Fibronectin protein levels. | Not specified in abstract | [4] |
| TL12-186 | Multi-kinase (including JNK1) | Cereblon (CRBN) | >50% degradation at 100 nM | Degrades 28 kinases by ≥50%. | MOLM-14, MOLT-4 | [5] |
Note: DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein.
Key Signaling Pathways and Experimental Workflows
To understand the context in which these degraders operate and how their effects are measured, the following diagrams illustrate the JNK1 signaling pathway and a typical experimental workflow for evaluating JNK1 degraders.
References
A Researcher's Guide to Global Proteomics for Assessing JNK1 PROTAC Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the specificity of JNK1-targeting Proteolysis Targeting Chimeras (PROTACs) using global proteomics. We offer a comparative overview of the essential experimental data required for this assessment, alongside detailed protocols for key validation assays. This document is intended to equip researchers with the necessary tools to rigorously characterize the on-target efficacy and off-target profiles of novel JNK1 degraders.
The JNK1 Signaling Pathway: A Key Therapeutic Target
c-Jun N-terminal kinase 1 (JNK1) is a critical member of the mitogen-activated protein kinase (MAPK) family. It plays a pivotal role in a variety of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK1 signaling cascade has been implicated in numerous diseases, ranging from neurodegenerative disorders and inflammatory conditions to cancer, making it a compelling target for therapeutic intervention.[1]
The activation of JNK1 is triggered by a variety of extracellular stimuli, such as inflammatory cytokines and environmental stressors.[2][3] These signals initiate a phosphorylation cascade, starting with a MAP kinase kinase kinase (MAPKKK), which then phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK4 and MKK7.[2][3] These, in turn, dually phosphorylate JNK1 on threonine and tyrosine residues within its activation loop, leading to its activation.[2] Activated JNK1 then translocates to the nucleus to phosphorylate a range of transcription factors, most notably c-Jun, which modulates the expression of genes involved in various cellular responses.[2]
Figure 1: JNK1 Signaling Pathway
Evaluating JNK1 PROTACs: A Comparative Data Framework
The development of PROTACs that selectively degrade JNK1 offers a promising therapeutic strategy. However, a critical aspect of their development is the rigorous assessment of their specificity. Global mass spectrometry-based proteomics has emerged as the gold standard for this purpose, providing an unbiased, proteome-wide view of a PROTAC's effects.[4]
While comprehensive global proteomics data specifically comparing a wide range of JNK1 PROTACs is not yet readily available in the public domain, we can look to studies on other kinase degraders to understand the expected data. For instance, a chemoproteomic study of a multi-kinase degrader, TL12-186, revealed that while it engaged with JNK1, it did not lead to its degradation, underscoring that target binding does not always translate to successful degradation.
To illustrate a typical comparative analysis, the following tables present representative data from studies on BTK (Bruton's tyrosine kinase) and BRD4 (Bromodomain-containing protein 4) PROTACs. This data exemplifies how quantitative proteomics can be used to compare the on-target potency and off-target profiles of different degrader molecules.
On-Target Degradation Efficiency
The primary measure of a PROTAC's efficacy is its ability to induce the degradation of its intended target. This is typically quantified by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| JNK1 PROTAC PA2 | JNK1 | - | 10 | - | CRBN | Guo Y, et al. 2025 |
| Representative BTK PROTAC NC-1 | BTK | Mino | 2.2 | 97 | CRBN | Example Data |
| Representative BTK PROTAC RC-3 | BTK | Mino | - | - | CRBN | Example Data |
| Representative BRD4 PROTAC dBET1 | BRD4 | - | - | - | CRBN | Example Data |
| Representative BRD4 PROTAC MZ1 | BRD4 | - | - | - | VHL | Example Data |
Note: Data for JNK1 PROTAC PA2 is from a single publication and comparative data for other JNK1 PROTACs is not yet available. Dmax for PA2 was not specified. Data for BTK and BRD4 PROTACs are included as representative examples.
Off-Target Selectivity: Global Proteomics Insights
Global proteomics allows for the identification and quantification of all proteins in a cell, providing a comprehensive view of a PROTAC's specificity. The ideal PROTAC will potently degrade its target with minimal impact on other proteins.
| PROTAC Treatment | Protein | Log2 Fold Change | p-value | Annotation |
| Representative BTK PROTAC RC-1 (200 nM) | BTK | -2.5 | <0.001 | On-Target |
| CSK | -1.8 | <0.01 | Off-Target Kinase | |
| ZNF275 | -0.5 | >0.05 | Non-significant Zinc Finger Protein | |
| GAPDH | 0.1 | >0.05 | Housekeeping Protein | |
| Representative BRD4 PROTAC (Thalidomide-based) | BRD4 | -3.1 | <0.001 | On-Target |
| BRD3 | -2.5 | <0.001 | Off-Target (BET family member) | |
| MYC | -1.8 | <0.01 | Downstream target of BRD4 | |
| POLR2A | -0.5 | >0.05 | No significant change | |
| CRBN | 0.2 | >0.05 | E3 Ligase |
Note: This table presents representative data adapted from studies on BTK and BRD4 PROTACs to illustrate the expected output of a global proteomics experiment. Specific global proteomics data for JNK1 PROTACs is not yet publicly available.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the successful evaluation of JNK1 PROTACs. Below are detailed protocols for the key assays used to generate the comparative data discussed above.
Global Proteomics Analysis using Tandem Mass Tag (TMT) Labeling
This method provides a comprehensive, unbiased quantification of the proteome-wide effects of a PROTAC.
Figure 2: TMT-Based Proteomics Workflow
1. Cell Culture and PROTAC Treatment:
-
Culture a relevant human cell line (e.g., a line where JNK1 is known to be active) to 70-80% confluency.
-
Treat cells with the JNK1 PROTAC at various concentrations and for different durations. Include a vehicle-only (e.g., DMSO) control.
-
Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).
2. Protein Extraction and Digestion:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[4]
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.[4]
3. TMT Labeling and Sample Pooling:
-
Label the peptide digests from each experimental condition with a unique TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction.
-
Combine the labeled peptide samples in a 1:1 ratio.
4. Peptide Fractionation:
-
To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.[4]
5. LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Acquire data in a data-dependent acquisition (DDA) mode.
6. Data Analysis:
-
Process the raw mass spectrometry data using a software package such as Proteome Discoverer or MaxQuant.
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to PROTAC treatment.
Western Blot Analysis for DC50 and Dmax Determination
Western blotting is a targeted approach to quantify the degradation of a specific protein (JNK1 in this case) and is essential for determining a PROTAC's potency.
Figure 3: Western Blot Workflow
1. Cell Seeding and PROTAC Treatment:
-
Seed cells in 6-well plates to ensure they are in the logarithmic growth phase at the time of harvest.
-
Prepare a serial dilution of the JNK1 PROTAC (e.g., 10-point, 3-fold dilution starting from 10 µM). Include a vehicle-only control.
-
Treat the cells for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for JNK1. A loading control antibody (e.g., GAPDH, β-actin) must also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for JNK1 and the loading control.
-
Normalize the JNK1 intensity to the loading control.
-
Plot the normalized JNK1 levels against the PROTAC concentration to determine the DC50 and Dmax values.
HiBiT Assay for High-Throughput DC50 and Dmax Determination
The HiBiT assay is a sensitive, luminescence-based method that is well-suited for high-throughput screening of PROTACs to determine their degradation potency and efficacy.[5][6]
1. Cell Line Generation:
-
Using CRISPR/Cas9, knock-in the 11-amino-acid HiBiT tag to the endogenous JNK1 locus in a cell line that stably expresses the LgBiT protein.[5]
2. Cell Seeding and Treatment:
-
Plate the engineered cells in a 96- or 384-well white, clear-bottom plate.
-
Prepare a serial dilution of the JNK1 PROTAC and treat the cells for a specified time.
3. Lysis and Luminescence Measurement:
-
Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein, to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the formation of the luminescent NanoBiT® complex.
-
Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of JNK1-HiBiT protein.
4. Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells to calculate the percentage of remaining JNK1.
-
Plot the percentage of remaining JNK1 against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the DC50 and Dmax values.[7]
Conclusion
The rigorous evaluation of a PROTAC's specificity is a cornerstone of its preclinical development. This guide outlines a comprehensive strategy for assessing JNK1 PROTACs, centered on the power of global proteomics. By combining proteome-wide analysis with targeted validation methods, researchers can gain a deep understanding of a degrader's on-target efficacy and potential off-target liabilities. While JNK1-specific comparative proteomics data remains to be broadly published, the methodologies and data presentation formats described herein provide a robust framework for advancing the development of safe and effective JNK1-targeted therapeutics. The continued application of these techniques will be instrumental in realizing the full potential of this exciting therapeutic modality.
References
Benchmarking PROTAC JNK1-Targeted-1: A Comparative Guide for Kinase Degraders
In the rapidly evolving field of targeted protein degradation, PROTAC JNK1-targeted-1 (also known as PA2) has emerged as a potent and selective degrader of c-Jun N-terminal kinase 1 (JNK1). This guide provides a comprehensive comparison of this compound with other notable kinase degraders, offering researchers, scientists, and drug development professionals a detailed analysis of its performance, supported by experimental data and protocols.
Executive Summary
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of JNK1.[1][2] With a reported half-maximal degradation concentration (DC50) of 10 nM, it represents a highly efficient tool for studying the therapeutic potential of JNK1 degradation, particularly in the context of pulmonary fibrosis.[1] This guide will benchmark this compound against other well-characterized kinase degraders targeting key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 1 (JAK1).
Data Presentation: Comparative Performance of Kinase Degraders
The following tables summarize the quantitative data for this compound and other selected kinase degraders, focusing on their degradation efficiency and cellular activity.
| Degrader Name | Target Kinase | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound (PA2) | JNK1 | CRBN | 10 | >90 | A549 | [1][2] |
| Compound 14 | EGFR (Del19) | CRBN | 0.26 | >90 | HCC827 | [3] |
| PROTAC 3 | EGFR (Del19, L858R) | VHL | 11.7 (Del19), 22.3 (L858R) | >90 | HCC827, H3255 | [4] |
| P13I | BTK | CRBN | ~10 (73% degradation at 10nM) | 89 | RAMOS | [5] |
| PTD10 | BTK | CRBN | 0.5 | >95 | Ramos | [6][7] |
| Compound 10c | JAK1 | CRBN | 214 | >90 | SET-2 | [8] |
| JA-189 | JAK1 | Not Specified | <5 | Not Specified | RS4;11 | [9] |
Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.
| Degrader Name | Target Kinase | IC50 (nM) (Cell Viability) | Cell Line | Reference |
| This compound (PA2) | JNK1 | Data not available | - | |
| Compound 14 | EGFR (Del19) | 4.91 (96h) | HCC827 | [3] |
| PROTAC 19 | EGFR (Del19) | 413 | PC9 | [4] |
| P13I | BTK (C481S) | ~10 | HBL-1 (C481S) | [5] |
| PTD10 | BTK | Lower than parent molecules | Not Specified | [6][7] |
| Compound 10c | JAK1 | Potent antiproliferative effects | Various | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation Assay
This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549 for JNK1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
5. Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-JNK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
7. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[10][11]
Mass Spectrometry-Based Proteomics for Selectivity Analysis
This protocol provides a global, unbiased assessment of a PROTAC's selectivity.
1. Sample Preparation:
-
Culture and treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
2. Peptide Labeling (e.g., Tandem Mass Tags - TMT):
-
Label the peptides from each condition with isobaric tags to allow for multiplexed analysis.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the labeled peptide mixture using a high-resolution mass spectrometer.
4. Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Determine which proteins, other than the intended target, are significantly downregulated to identify off-target effects.[12][13]
Cell Viability Assay (e.g., CCK-8 or CTG)
This protocol measures the effect of the PROTAC on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC.
3. Incubation:
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).
4. Viability Measurement:
-
For CCK-8: Add the CCK-8 reagent to each well and incubate. Measure the absorbance at 450 nm.
-
For CellTiter-Glo (CTG): Add the CTG reagent to each well and measure the luminescence.
5. Data Analysis:
-
Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[14]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological and experimental processes relevant to this comparison guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of JNK1-targeted PROTACs and research on the activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a potent and selective JAK1-targeting PROTAC degrader with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of Janus Kinase for Potential Application in Immune Response Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sapient.bio [sapient.bio]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC JNK1-targeted-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel therapeutic agents like PROTAC JNK1-targeted-1 are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, based on best practices for potent chemical compounds and similar proteolysis-targeting chimeras.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The following procedures are based on guidelines for other PROTACs and JNK inhibitors.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and comply with all local, state, and federal regulations.[2][4]
Understanding this compound
This compound is a bifunctional molecule designed to induce the degradation of the JNK1 protein by utilizing the cell's own ubiquitin-proteasome system.[5][6] Due to its potent biological activity, it must be handled as a hazardous chemical.
Personal Protective Equipment (PPE)
When handling this compound in any form (solid powder or in solution), the following personal protective equipment is mandatory to prevent exposure.[2]
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from splashes. Should provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common and effective choice. Consider double-gloving for enhanced protection. Inspect gloves for tears before and during use. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is required to protect skin and clothing from contamination. A chemical-resistant apron may be necessary for larger quantities. |
| Respiratory Protection | Respirator | Recommended when handling the solid compound to avoid dust inhalation or when working with solutions in poorly ventilated areas. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves careful segregation, collection, and labeling of all waste materials that have come into contact with the compound.
1. Waste Segregation:
-
All materials that have been in contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Contaminated laboratory consumables (e.g., pipette tips, centrifuge tubes, vials, absorbent paper).
-
Contaminated personal protective equipment (e.g., gloves, disposable lab coats).
-
Solutions containing this compound.
-
2. Waste Collection:
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables and PPE, in a designated, leak-proof hazardous waste container.[1]
-
This container should be clearly labeled for chemical waste.
-
-
Liquid Waste:
3. Labeling and Storage:
-
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration (if applicable).
-
The date of accumulation.
-
The name of the principal investigator or research group.
-
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal service.[2] Contact your institution's EHS office to arrange for pickup and disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning, don all necessary personal protective equipment.
-
Contain the Spill:
-
Collect Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly with soap and water.
-
Dispose of Waste: All spill cleanup materials must be disposed of as hazardous waste.
Experimental Workflow: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, which is fundamental to understanding its biological potency and the need for careful handling and disposal.
Caption: General mechanism of PROTAC-mediated protein degradation.
Disposal Workflow
The logical flow of the disposal process is critical to ensure safety and compliance.
Caption: Step-by-step workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PROTAC JNK1-targeted-1
Disclaimer: The following guide is based on general safety protocols for Proteolysis Targeting Chimeras (PROTACs) and c-Jun N-terminal kinase (JNK) inhibitors. A specific Safety Data Sheet (SDS) for PROTAC JNK1-targeted-1 (MedchemExpress, HY-170601) was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from the manufacturer and adhere to their institution's Environmental Health and Safety (EHS) guidelines before handling this compound.
This document provides essential, immediate safety and logistical information, including operational and disposal plans, to offer procedural, step-by-step guidance for the responsible handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
PROTACs are novel chemical entities with potentially unknown hazards. JNK1 inhibitors can have biological effects related to apoptosis, inflammation, and cellular stress responses. Therefore, this compound should be handled with caution as a potentially hazardous compound. The following PPE is recommended as a minimum standard.
| PPE Category | Item | Specifications & Recommendations |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from splashes. Should provide a complete seal around the eyes. |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during the preparation of stock solutions or bulk handling. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Check for breakthrough times and dispose of them immediately after contamination. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing. |
| Impervious Apron/Gown | Recommended for procedures with a higher risk of splashes or spills. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood. |
| Respirator | If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used based on a formal risk assessment. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to ensure the stability of the compound and the safety of laboratory personnel.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect the package for any damage upon receipt. Wear appropriate PPE during unpacking. Centrifuge the vial briefly to collect the powder at the bottom before opening. |
| Preparation of Stock Solutions | Perform all weighing and solution preparation in a chemical fume hood. Avoid inhalation of dust. Use appropriate solvents as recommended by the manufacturer. For solutions, store in tightly sealed vials. |
| General Handling | Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Storage (In solution) | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
Spill Management and First Aid
In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate risks.
| Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (Solid) | Gently sweep up the material, avoiding dust generation. Place in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. |
| Small Spill (Liquid) | Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect unused or waste powder in a clearly labeled, sealed container designated for chemical waste. |
| Liquid Waste (Solutions) | Collect all solutions containing the compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams. |
| Contaminated Materials | Any materials that have come into contact with the compound (e.g., pipette tips, tubes, gloves, absorbent paper) should be considered contaminated and disposed of as hazardous chemical waste. |
| Final Disposal | All waste must be disposed of through your institution's approved hazardous waste management program. Do not dispose of this chemical down the drain or in the general trash. |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
The following diagram outlines the general workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
JNK1 Signaling Pathway and PROTAC Mechanism of Action
This compound is designed to induce the degradation of JNK1. The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
